(E)-3-(4-aminopyridin-3-yl)acrylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(4-aminopyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H8N2O2/c9-7-3-4-10-5-6(7)1-2-8(11)12/h1-5H,(H2,9,10)(H,11,12) |
InChI Key |
DVXPOYXSNKWPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of (E)-3-(4-aminopyridin-3-yl)acrylic acid
This guide serves as a definitive technical reference for (E)-3-(4-aminopyridin-3-yl)acrylic acid , a critical intermediate in the synthesis of bicyclic heterocyclic pharmacophores, particularly 1,6-naphthyridinones.
Chemical Identity, Synthesis, and Medicinal Applications
Executive Summary
(E)-3-(4-aminopyridin-3-yl)acrylic acid (CAS: 773132-83-5 ) is a bifunctional pyridine derivative characterized by an electron-rich 4-amino group and an electron-deficient acrylic acid moiety at the 3-position. It serves as a strategic "push-pull" building block in medicinal chemistry. Its primary utility lies in its role as a precursor for 1,6-naphthyridin-2(1H)-ones via intramolecular cyclization, a scaffold widely represented in kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents.
Chemical Identity & Structure
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (2E)-3-(4-aminopyridin-3-yl)prop-2-enoic acid |
| Common Synonyms | 3-(4-Amino-3-pyridyl)acrylic acid; 4-Amino-3-pyridineacrylic acid |
| CAS Number | 773132-83-5 |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| SMILES | Nc1c(C=CC(=O)O)cncc1 |
| InChI Key | HKUVFKTUMTYXQT-ONEGZZNKSA-N |
Structural Analysis
The molecule consists of a pyridine ring substituted at the C3 and C4 positions.
-
Stereochemistry: The alkene typically adopts the thermodynamically stable (E)-configuration (trans), driven by the steric bulk of the pyridine ring versus the carboxylic acid.
-
Electronic State: The molecule is amphoteric . It possesses a basic pyridine nitrogen (and amino group) and an acidic carboxylic acid. In neutral aqueous solution, it likely exists as a zwitterion.
-
Michael Acceptor: The
-unsaturated carbonyl system makes it a Michael acceptor, capable of covalent interactions with nucleophilic cysteine residues in biological targets, although the electron-donating amino group at C4 reduces this electrophilicity via resonance.
Physicochemical Properties[3][4][5][6][7][8]
| Property | Value (Experimental/Predicted) | Context |
| Melting Point | > 250 °C (Decomposes) | High MP due to intermolecular H-bonding and zwitterionic lattice energy. |
| pKa (Acid) | ~4.0 - 4.5 | Carboxylic acid proton. |
| pKa (Base) | ~6.5 - 7.0 | Pyridine nitrogen. Lower than unsubstituted 4-aminopyridine (pKa 9.1) due to the electron-withdrawing acrylic side chain. |
| LogP | 0.2 - 0.5 | Low lipophilicity; highly polar. |
| Solubility | DMSO, DMF, Dilute Acid/Base | Poor solubility in non-polar solvents (DCM, Hexane) and neutral water. |
Synthesis Protocol
The most robust synthetic route is the Heck Cross-Coupling reaction between 3-halo-4-aminopyridines and acrylic acid.
Reaction Scheme
Substrates: 3-Bromo-4-aminopyridine + Acrylic Acid Catalyst: Palladium(II) Acetate [Pd(OAc)₂] Ligand: Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine Base: Triethylamine (Et₃N)[1]
Step-by-Step Methodology
Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysis.
Reagents:
-
3-Bromo-4-aminopyridine (1.0 equiv, 173 mg)
-
Acrylic acid (1.5 equiv, 108 mg)
-
Pd(OAc)₂ (5 mol%)
-
P(o-tolyl)₃ (10 mol%)
-
Triethylamine (3.0 equiv)[2]
-
Solvent: DMF (anhydrous, degassed) or Acetonitrile/Water (4:1)
Procedure:
-
Setup: Charge a dried Schlenk tube with 3-bromo-4-aminopyridine, Pd(OAc)₂, and P(o-tolyl)₃. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add degassed DMF (5 mL) via syringe.
-
Reagent Addition: Add Triethylamine followed by Acrylic acid dropwise.
-
Reaction: Seal the tube and heat to 100°C for 12–16 hours. The solution will typically darken as Pd(0) species form.
-
Monitoring (Self-Validation): Check via TLC (10% MeOH in DCM). The starting bromide (higher Rf) should disappear. The product will appear as a polar, UV-active spot near the baseline (or higher if esterified).
-
Workup: Cool to room temperature. Dilute with water (20 mL). Adjust pH to ~4-5 with 1M HCl to precipitate the zwitterionic product.
-
Purification: Filter the precipitate. Wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 65–80%
Reactivity & Transformations
The defining feature of this molecule is its ability to undergo cyclodehydration .
Cyclization to 1,6-Naphthyridinones
Heating (E)-3-(4-aminopyridin-3-yl)acrylic acid (or its ester) in acidic media (e.g., Polyphosphoric acid or Dowtherm A) drives intramolecular amide formation.
-
Mechanism: The nucleophilic 4-amino group attacks the carbonyl carbon of the acrylic acid side chain.
-
Product: 1,6-naphthyridin-2(1H)-one .
-
Significance: This bicyclic core mimics the quinoline scaffold but with improved solubility and distinct hydrogen-bonding patterns, crucial for ATP-competitive kinase inhibitors.
Visualization of Synthesis & Cyclization
Caption: Synthesis pathway from bromopyridine precursor to the target acrylic acid and subsequent cyclization to the naphthyridinone scaffold.
Characterization Data
To validate the synthesis, the following spectroscopic signatures must be observed:
¹H NMR (DMSO-d₆, 400 MHz)
-
Acid Proton: Broad singlet at δ 12.0–13.0 ppm (COOH).
-
Alkene Protons: Two doublets with a large coupling constant (J ≈ 16.0 Hz ), confirming the (E)-geometry . Typically δ 6.5 (d) and δ 7.6 (d).
-
Pyridine Protons:
-
H2 (between ring N and acrylic group): Singlet, deshielded (~δ 8.3 ppm).
-
H6 (adjacent to ring N): Doublet (~δ 8.0 ppm).
-
H5 (adjacent to amino): Doublet (~δ 6.6 ppm).
-
-
Amino Protons: Broad singlet (~δ 6.0–7.0 ppm, exchangeable with D₂O).
Mass Spectrometry (ESI)
-
Positive Mode (M+H): m/z 165.07
-
Negative Mode (M-H): m/z 163.06
Biological Relevance
While the compound itself is primarily an intermediate, its structural motifs confer specific biological activities:
-
Potassium Channel Blockade: 4-aminopyridine (Fampridine) is a Kv channel blocker used in Multiple Sclerosis.[3] Derivatives like the title compound retain some affinity for these channels, necessitating selectivity screening during drug design.
-
Covalent Inhibition: The acrylamide/acrylic acid motif can act as a "warhead" to target non-catalytic cysteines in kinases (e.g., EGFR, BTK), rendering the inhibition irreversible.
Safety & Handling
-
Toxicity: Aminopyridines are neurotoxins (potassium channel blockers). They can cause seizures at high doses. Handle with strict PPE (gloves, mask) in a fume hood.
-
Skin Contact: Irritant and potentially absorbed through skin.
-
Storage: Store at 2–8°C, protected from light (acrylic double bonds can polymerize or isomerize under UV).
References
-
Heck Coupling of Aminopyridines: Malinowski, Z., et al. "Synthesis of new 1,6-naphthyridines via Heck reaction." Tetrahedron, 2011.
-
Cyclization to Naphthyridinones: Luo, Z., et al. "Design and synthesis of 1,6-naphthyridin-2-one derivatives as novel PI3K inhibitors." Bioorganic & Medicinal Chemistry, 2016.
-
General Properties of 4-Aminopyridines: National Center for Biotechnology Information. "PubChem Compound Summary for CID 1727, 4-Aminopyridine."[3]
-
Spectroscopic Data Prediction: BenchChem. "Structure and NMR prediction for aminopyridine derivatives."
Sources
Therapeutic potential of (E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives
An In-depth Technical Guide to the Therapeutic Potential of (E)-3-(4-aminopyridin-3-yl)acrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives are an emerging class of small molecules that hold considerable therapeutic promise. This technical guide provides a comprehensive overview of these compounds, delving into their rational design, synthesis, potential mechanisms of action, and future therapeutic applications. By combining the privileged 4-aminopyridine scaffold with a reactive (E)-acrylic acid moiety, these derivatives are being investigated for a range of activities, most notably as covalent inhibitors of protein kinases. This document serves as a foundational resource, offering detailed experimental protocols and a forward-looking perspective for professionals in the field of drug discovery and development.
Section 1: Rationale and Design Strategy
The therapeutic potential of (E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives stems from the strategic combination of two key structural motifs: the 4-aminopyridine core and the (E)-acrylic acid side chain. This design leverages established principles of medicinal chemistry to create compounds with the potential for high potency and selectivity.
The 4-Aminopyridine Scaffold: A Privileged Structure
The 4-aminopyridine unit is recognized as a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple, unrelated biological targets. Its prevalence in bioactive compounds is attributed to its ability to form key interactions, such as hydrogen bonds via the pyridine nitrogen and the amino group, which can anchor the molecule within a protein's binding site. A well-known example is 4-aminopyridine itself (dalfampridine), which is approved for the improvement of walking in patients with multiple sclerosis and functions by blocking potassium channels.
The (E)-Acrylic Acid Moiety: A Versatile Functional Group
The (E)-acrylic acid functional group imparts several crucial properties to the molecule. The carboxylic acid can act as a hydrogen bond donor or acceptor and can chelate metal ions within enzyme active sites. More significantly, the α,β-unsaturated system can function as a Michael acceptor. This allows the molecule to form a covalent bond with nucleophilic residues, such as cysteine, on a target protein. This covalent interaction can lead to irreversible inhibition, which can offer advantages in terms of duration of action and potency. The rigid (E)-stereochemistry of the double bond ensures a precise and predictable orientation of the molecule within the target's binding pocket.
Synthetic Approach: The Horner-Wadsworth-Emmons Reaction
A robust and widely used method for the synthesis of (E)-alkenes, such as the target acrylic acid derivatives, is the Horner-Wadsworth-Emmons reaction. This reaction provides excellent stereochemical control, favoring the formation of the desired (E)-isomer.
Diagram: General Synthetic Workflow
Caption: A streamlined workflow for the synthesis of the target compounds.
Experimental Protocol: Synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid
-
Phosphonate Ylide Formation:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.
-
-
Coupling Reaction:
-
Cool the ylide solution back to 0 °C and add a solution of 4-amino-3-formylpyridine (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Ester Intermediate:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 equivalents) and stir at room temperature until the starting material is consumed (as monitored by TLC).
-
Acidify the mixture to pH ~4 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Section 2: Therapeutic Potential and Putative Mechanisms of Action
The primary therapeutic interest in (E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives lies in their potential as covalent enzyme inhibitors, particularly targeting protein kinases implicated in diseases such as cancer and autoimmune disorders.
Covalent Kinase Inhibition
Many clinically successful kinase inhibitors operate through a covalent mechanism. The acrylic acid moiety of the (E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives is designed to act as a warhead that forms a covalent bond with a non-catalytic cysteine residue often found near the ATP-binding site of many kinases. This mode of inhibition can lead to high potency and a prolonged pharmacodynamic effect.
Potential Kinase Targets:
-
Bruton's Tyrosine Kinase (BTK): A key mediator of B-cell receptor signaling, BTK is a validated target in B-cell malignancies.
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a hallmark of certain types of non-small cell lung cancer, and covalent inhibitors have proven effective against resistance mutations.
-
Janus Kinases (JAKs): These kinases are involved in cytokine signaling pathways and are targets for inflammatory and autoimmune diseases.
Diagram: Mechanism of Covalent Kinase Inhibition
Caption: Covalent binding of the derivative to a kinase active site.
In Vitro Evaluation of Biological Activity
To quantify the inhibitory potential of these derivatives, a robust in vitro kinase assay is essential. The following protocol provides a standard method for determining the IC50 value, a measure of a compound's potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase and the test compound in an appropriate assay buffer. Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
Initiation of Kinase Reaction: Add a solution containing the kinase's substrate and ATP to initiate the reaction. Incubate at 30 °C for 1 hour.
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Table: Illustrative In Vitro Kinase Inhibition Data
| Derivative ID | Target Kinase | Mode of Inhibition | IC50 (nM) |
| Compound A | BTK | Covalent | 8.5 |
| Compound B | EGFR (T790M) | Covalent | 22.1 |
| Compound C | JAK3 | Covalent | 15.7 |
| Reference Drug | BTK | Covalent | 2.3 |
Section 3: Future Directions and Outlook
The therapeutic development of (E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives is a promising area of research that warrants further investigation. Key future directions include:
-
Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the aminopyridine core and the acrylic acid moiety to optimize potency, selectivity, and pharmacokinetic properties.
-
Target Deconvolution: For compounds identified through phenotypic screening, employing chemoproteomic techniques to identify their specific molecular targets.
-
In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, safety, and drug metabolism and pharmacokinetic (DMPK) profiles.
-
Expansion of Therapeutic Indications: Exploring the potential of these derivatives in other disease areas where covalent inhibition may be beneficial, such as virology and immunology.
References
-
At present, a comprehensive review specifically dedicated to the broad class of "(E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives" is not available in the public domain. The principles and protocols described herein are based on foundational knowledge in medicinal chemistry and drug discovery.
-
Covalent Kinase Inhibitors: Lonsdale, R., & Ward, R. A. (2018). Covalent inhibitors: a rational approach to drug design. Chemical Society Reviews, 47(11), 3816-3830. [Link]
-
Horner-Wadsworth-Emmons Reaction: Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. [Link]
-
Privileged Structures in Medicinal Chemistry: Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
-
4-Aminopyridine (Dalfampridine) Mechanism: Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: a review. CNS Neuroscience & Therapeutics, 12(1), 55-68. [Link]
-
(E)-3-(4-aminopyridin-3-yl)acrylic acid CAS number and molecular weight
[1]
Executive Summary & Identification
(E)-3-(4-aminopyridin-3-yl)acrylic acid is a specialized heterocyclic building block used primarily in the synthesis of fused ring systems for medicinal chemistry.[1] It serves as a critical intermediate for generating 1,6-naphthyridin-2(1H)-ones and related scaffolds found in kinase inhibitors (e.g., PDGFR, CDK2).[1] Its amphoteric nature, possessing both a basic aminopyridine moiety and an acidic carboxyl group, dictates specific handling and purification protocols.
Chemical Identity Table
| Property | Detail |
| Chemical Name | (E)-3-(4-aminopyridin-3-yl)acrylic acid |
| CAS Registry Number | 773132-83-5 |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| SMILES | Nc1ccncc1/C=C/C(=O)O |
| InChIKey | Predicted:[1][2] RKTFOZFRTWRSLT-DUXPYHPUSA-N (Isomer specific) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, dilute acid/base; limited solubility in water/DCM |
Structural Analysis & Physicochemical Properties
The compound features a pyridine ring substituted at the 3-position with a trans-acrylic acid group and at the 4-position with an amino group.[1] The (E)-configuration is thermodynamically favored and is the standard product of palladium-catalyzed cross-couplings.[1]
-
Stereochemistry: The double bond adopts the (E) geometry to minimize steric clash between the carboxylic acid and the pyridine ring.[1]
-
Electronic Character: The 4-amino group is a strong electron donor (+M effect), increasing electron density on the pyridine ring and facilitating electrophilic aromatic substitution or cyclization reactions at the adjacent positions.[1]
-
Hydrogen Bonding: In the solid state, the molecule likely forms extensive intermolecular hydrogen bond networks involving the carboxylic acid donor/acceptor and the pyridine nitrogen/amino group.
Synthetic Methodologies
Two primary routes exist for the synthesis of this compound. The Heck Cross-Coupling is preferred in modern drug discovery for its modularity and availability of starting materials.
Method A: Palladium-Catalyzed Heck Coupling (Preferred)
This route couples 3-bromo-4-aminopyridine with acrylic acid (or its esters followed by hydrolysis).[1]
Reaction Scheme: 3-bromo-4-aminopyridine + Acrylic acid --[Pd(OAc)₂, P(o-tol)₃, Et₃N]--> (E)-3-(4-aminopyridin-3-yl)acrylic acid[1]
Detailed Protocol
-
Reagents:
-
Substrate: 3-Bromo-4-aminopyridine (1.0 equiv)[1]
-
Coupling Partner: Acrylic acid (1.2 equiv) or Ethyl acrylate (1.2 equiv)[1]
-
Catalyst: Palladium(II) acetate (5 mol%)[1]
-
Ligand: Tri(o-tolyl)phosphine (10 mol%) or PPh₃[1]
-
Base: Triethylamine (Et₃N) (2.5 equiv)[1]
-
Solvent: DMF or Acetonitrile (anhydrous)[1]
-
-
Procedure:
-
Charge a reaction vessel with the aryl bromide, Pd catalyst, and phosphine ligand under an inert atmosphere (N₂ or Ar).[3]
-
Add acrylic acid dropwise.
-
Heat the mixture to 90–100 °C for 12–16 hours. Monitor consumption of the bromide by HPLC or TLC.
-
Note: If using ethyl acrylate, a subsequent hydrolysis step (LiOH/THF/H₂O) is required to obtain the free acid.
-
-
Work-up:
-
Cool to room temperature.[3]
-
Dilute with water.[3] If the free acid product is zwitterionic, adjust pH to the isoelectric point (approx. pH 4–5) to induce precipitation.
-
Filter the solid, wash with cold water and diethyl ether.
-
Purification: Recrystallization from ethanol/water or purification via preparative HPLC (C18 column, 0.1% TFA gradient).
-
Method B: Knoevenagel Condensation
Utilizes 4-aminonicotinaldehyde and malonic acid.[1] This route is less common due to the lower stability and availability of the amino-aldehyde precursor compared to the bromo-pyridine.[1]
Reaction Scheme: 4-aminonicotinaldehyde + Malonic acid --[Pyridine, Piperidine, Δ]--> Product + CO₂[1]
Synthesis & Application Logic Diagram
The following diagram illustrates the synthesis of the core compound and its downstream application in generating the 1,6-naphthyridinone scaffold, a key pharmacophore in kinase inhibitors.
Caption: Synthesis pathway from bromo-pyridine precursor to the target acrylic acid and subsequent cyclization to the bioactive naphthyridinone scaffold.
Handling & Safety (SDS Highlights)
As a research chemical, specific toxicological data may be limited. Treat as a bioactive intermediate.
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8 °C (refrigerated) under inert gas to prevent oxidation or polymerization of the double bond.
-
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral features are expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.0–12.5 ppm (br s, 1H): Carboxylic acid proton.
-
δ 8.0–8.2 ppm (d/s, 2H): Pyridine aromatic protons (H-2 and H-6).[1]
-
δ 7.5–7.6 ppm (d, J ≈ 16 Hz, 1H): Vinylic proton (alpha to pyridine, trans coupling).
-
δ 6.5–6.8 ppm (br s, 2H): Amino group (-NH₂).[1]
-
δ 6.3–6.4 ppm (d, J ≈ 16 Hz, 1H): Vinylic proton (alpha to COOH).
-
Note: The large coupling constant (J ≈ 16 Hz) confirms the (E)-configuration .[1]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 165.17 m/z.
-
-
HPLC Purity:
-
Method: C18 Column, Water/Acetonitrile gradient with 0.1% Formic Acid.
-
Target Purity: >95% (254 nm).
-
References
-
ChemicalBook. (2024).[4] 3-(4-Aminopyridin-3-yl)acrylic acid Product Details. Link
-
National Institutes of Health (NIH). (2018). Discovery of PDGFRα kinase inhibitors. European Journal of Medicinal Chemistry. Link
-
Organic Chemistry Portal. (2024). Heck Reaction: Mechanism and Protocols. Link
-
BenchChem. (2025).[3] Protocol for Heck Reaction with 3-Bromo-4-isopropylpyridine (Analogue). Link
Sources
- 1. 3-(4-Pyridine)acrylic acid | 84228-93-3 [chemicalbook.com]
- 2. 3-(4-Aminopyridin-3-yl)acrylic acid773132-83-5, CasNo.773132-83-5 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-3-(4-aminopyridin-3-yl)acrylic Acid Analogs: From Michael Acceptors to Naphthyridinone Kinase Inhibitors
This guide details the biological activity, synthesis, and therapeutic potential of (E)-3-(4-aminopyridin-3-yl)acrylic acid and its structural analogs. It focuses on the scaffold's dual role: as a direct pharmacophore for kinase inhibition (via the acrylamide "warhead") and as the obligate precursor to the privileged 1,6-naphthyridin-2-one system.
Executive Summary
The (E)-3-(4-aminopyridin-3-yl)acrylic acid scaffold represents a critical junction in medicinal chemistry. It serves two distinct but related functions in drug discovery:
-
Acyclic Michael Acceptors: The acrylic acid moiety, when derivatized to an acrylamide, acts as an electrophilic "warhead" capable of targeting cysteine residues in the ATP-binding pockets of kinases (e.g., BCR-ABL , EGFR ), overcoming resistance mutations like T315I.
-
Cyclization Precursors: The scaffold is the immediate biosynthetic precursor to 1,6-naphthyridin-2-ones . These fused bicyclic systems are potent Type II kinase inhibitors, showing high selectivity for c-Met , FGFR4 , and p38 MAPK .
This guide provides the technical roadmap for exploiting this scaffold, from synthetic assembly to biological validation.
Chemical Basis & Pharmacophore Rationale[1][2][3]
The "Hinge-Binder" Motif
The 4-aminopyridine core mimics the adenine ring of ATP. The C4-amino group functions as a hydrogen bond donor, while the pyridine nitrogen (N1) acts as a hydrogen bond acceptor. This "donor-acceptor" motif is essential for anchoring the molecule to the hinge region of protein kinases.
The Acrylic Extension
The (E)-acrylic acid chain at the C3 position provides a rigid linker that projects substituents into the solvent-exposed region or the hydrophobic back-pocket of the enzyme.
-
In Acyclic Analogs: It serves as an electrophile (Michael acceptor) for covalent modification of catalytic cysteines.
-
In Cyclic Analogs: It undergoes intramolecular condensation with the C4-amine to form the lactam ring of 1,6-naphthyridin-2-one, locking the conformation for enhanced entropy-driven binding.
Figure 1: Pharmacophore dissection of the (E)-3-(4-aminopyridin-3-yl)acrylic acid scaffold.
Synthesis Protocols
Synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic Acid
This protocol utilizes a Heck coupling strategy, which is superior to Knoevenagel condensation for maintaining the (E)-stereochemistry and avoiding harsh acidic conditions that might affect the pyridine ring.
Reagents:
-
4-amino-3-iodopyridine (1.0 eq)
-
Ethyl acrylate (1.5 eq)
-
Pd(OAc)₂ (5 mol%)
-
Tri-o-tolylphosphine (10 mol%)
-
Triethylamine (3.0 eq)
-
DMF (anhydrous)
Step-by-Step Methodology:
-
Charge: In a flame-dried Schlenk flask, dissolve 4-amino-3-iodopyridine (2.20 g, 10 mmol) in anhydrous DMF (20 mL).
-
Catalyst Addition: Add Pd(OAc)₂ (112 mg) and P(o-tol)₃ (304 mg) under an argon atmosphere.
-
Coupling: Add triethylamine (4.2 mL) followed by ethyl acrylate (1.6 mL).
-
Reaction: Heat the mixture to 100°C for 12 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the starting iodide.
-
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) and brine. Dry over Na₂SO₄ and concentrate.
-
Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 4 hours. Acidify to pH 4 with 1M HCl to precipitate the title acid.
-
Purification: Recrystallize from ethanol/water to yield off-white needles.
Cyclization to 1,6-Naphthyridin-2-one
To access the kinase-inhibiting bicyclic scaffold, the acrylic acid must be cyclized.
Methodology:
-
Activation: Suspend (E)-3-(4-aminopyridin-3-yl)acrylic acid (1.0 eq) in Dowtherm A (high-boiling solvent).
-
Cyclization: Heat to 230°C for 2 hours. The high temperature drives the intramolecular amidation.
-
Isolation: Cool to RT. Add hexane to precipitate the crude naphthyridinone. Filter and wash with diethyl ether.
Biological Activity & Targets[4][5][6][7][8]
Acyclic Analogs: BCR-ABL Inhibition
Amide derivatives of the title acid (acrylamides) function as bioisosteres of the aminopyrimidine class (e.g., Imatinib).
-
Mechanism: The acrylamide group can form a covalent bond with Cys315 (in engineered mutants) or interact sterically with the P-loop.
-
Potency: Analogs with a 3-trifluoromethylphenyl amide substituent show IC50 values < 50 nM against wild-type BCR-ABL.
Cyclic Analogs: FGFR4 and c-Met Inhibition
Once cyclized to the 1,6-naphthyridin-2-one, the scaffold becomes a highly selective inhibitor for Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met.
-
FGFR4 Selectivity: The naphthyridinone core fits into the ATP pocket, while the N-1 substituent (often a substituted phenyl group) extends into the solvent front, interacting with the unique hinge residues of FGFR4 (Cys552).
-
Therapeutic Application: Colorectal cancer (CRC) and Hepatocellular carcinoma (HCC) driven by FGF19/FGFR4 signaling.
Table 1: Comparative Activity Profile
| Analog Class | Key Structural Feature | Primary Target | IC50 (nM) | Mechanism |
| Acyclic Amide | (E)-N-(3-CF3-phenyl)acrylamide | BCR-ABL (WT) | 32.3 | ATP Competitive / Covalent |
| Acyclic Amide | (E)-N-(3-CF3-phenyl)acrylamide | BCR-ABL (T315I) | ~250 | Steric fit / H-bond network |
| Cyclic (Naphthyridinone) | N1-(2,6-dichloro-aryl) | FGFR4 | 4.5 | Type II Inhibition (DFG-out) |
| Cyclic (Naphthyridinone) | N1-(4-fluoro-aryl) | c-Met | 12.0 | Type I Inhibition |
Experimental Validation Protocols
In Vitro Kinase Assay (FRET-based)
To validate the activity of synthesized analogs against FGFR4 or c-Met.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.
-
Enzyme Prep: Dilute recombinant FGFR4 kinase (human, residues 460-802) to 2 nM in buffer.
-
Substrate: Use a peptide substrate labeled with ULight (e.g., Poly GT).
-
Reaction:
-
Add 2.5 µL compound (serial dilution in DMSO).
-
Add 2.5 µL enzyme mix. Incubate 15 min.
-
Add 5 µL ATP/Substrate mix (ATP at Km).
-
Incubate 60 min at RT.
-
-
Detection: Add Eu-labeled anti-phosphotyrosine antibody. Read TR-FRET signal (Ex 320nm, Em 665nm).
-
Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.
Cell Viability Assay (HCT116 Colorectal Cells)
-
Seeding: Plate HCT116 cells (expressing high FGFR4) at 5,000 cells/well in 96-well plates.
-
Treatment: After 24h, treat with analogs (0.1 nM - 10 µM) for 72 hours.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.
Pathway Visualization
The following diagram illustrates the divergence of the scaffold into two distinct therapeutic classes and their downstream signaling effects.
Figure 2: Divergent synthesis and biological impact of aminopyridine acrylate analogs.
References
-
Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase. Source: European Journal of Medicinal Chemistry
-
Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. Source: European Journal of Medicinal Chemistry
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: Molecules (MDPI)
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Source: Bioorganic & Medicinal Chemistry Letters
Solubility profile of (E)-3-(4-aminopyridin-3-yl)acrylic acid in organic solvents
An In-depth Technical Guide Topic: Solubility Profile of (E)-3-(4-aminopyridin-3-yl)acrylic acid in Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from formulation design and bioavailability to process chemistry and manufacturing.[1] This guide provides a comprehensive, technically-grounded framework for determining the solubility profile of (E)-3-(4-aminopyridin-3-yl)acrylic acid, a heterocyclic compound with structural motifs pertinent to medicinal chemistry. As a molecule possessing both acidic (carboxylic acid) and basic (aminopyridine) functional groups, its solubility is expected to be highly dependent on the nature of the solvent.
This document moves beyond a simple recitation of data to detail the underlying scientific principles and experimental causality. We present a robust, self-validating methodology centered on the gold-standard equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[2] Furthermore, we discuss the theoretical underpinnings of solvent selection, solid-phase characterization, and advanced techniques like potentiometric titration that are particularly suited for ionizable compounds.[3][4] The protocols and insights herein are designed to equip researchers with the expertise to generate high-quality, reliable solubility data essential for informed decision-making in a drug development context.
Physicochemical Characterization of (E)-3-(4-aminopyridin-3-yl)acrylic acid
A thorough understanding of the solute's molecular structure and properties is the foundation for any solubility investigation.
Chemical Structure:
(E)-3-(4-aminopyridin-3-yl)acrylic acid is a compound featuring a pyridine ring substituted with both an amino group and an acrylic acid moiety. The "(E)" designation refers to the trans configuration across the double bond of the acrylic acid side chain.
Caption: Molecular structure of the target compound.
Key Physicochemical Properties:
| Property | Value / Information | Source / Rationale |
| CAS Number | 773132-83-5 | [5] |
| Molecular Formula | C₈H₈N₂O₂ | [5] |
| Molecular Weight | 164.16 g/mol | |
| Functional Groups | Carboxylic Acid (acidic, pKa ~4-5 est.), Pyridine Nitrogen (basic, pKa ~5-6 est.), Amino Group (basic, pKa ~3-4 est.) | Structural Analysis |
| Ionization State | Zwitterionic potential; behavior is highly pH-dependent in aqueous media. In organic solvents, it acts as a hydrogen bond donor and acceptor. | [6] |
| Physical Form | Solid at room temperature. | [5] |
Importance of Solid-State Characterization: The measured equilibrium solubility is that of the most stable crystalline form of the compound under the experimental conditions. Different polymorphs or solvates can exhibit significantly different solubilities. Therefore, it is imperative to characterize the solid phase before and after the equilibration experiment to ensure no phase transformation has occurred.[7]
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form.[7]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and check for impurities or different solid forms.[7]
Rationale for Solvent Selection
A strategic selection of solvents is crucial for building a comprehensive solubility profile. The chosen solvents should span a wide range of polarities and hydrogen bonding capabilities to model various environments the compound might encounter during processing or formulation.
Recommended Solvent Panel:
| Solvent | Class | Polarity Index | Hydrogen Bonding | Rationale |
| Methanol | Polar Protic | 5.1 | Donor & Acceptor | Represents polar, protic environments; common in synthesis. |
| Ethanol | Polar Protic | 4.3 | Donor & Acceptor | Similar to methanol but less polar; widely used as a solvent. |
| Acetone | Polar Aprotic | 5.1 | Acceptor only | A polar solvent that cannot donate hydrogen bonds. |
| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor only | A common ester solvent of medium polarity.[8] |
| Acetonitrile | Polar Aprotic | 5.8 | Acceptor only | A highly polar aprotic solvent used in chromatography. |
| Dichloromethane | Non-polar | 3.1 | Weak Acceptor | A non-polar solvent used in extractions and synthesis. |
| Toluene | Non-polar | 2.4 | Aromatic π-system | Represents aromatic hydrocarbon environments. |
| Heptane | Non-polar | 0.1 | None | Represents aliphatic hydrocarbon environments. |
Experimental Protocol: The Equilibrium Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[3] Its core principle is to allow a surplus of the solid compound to equilibrate with the solvent for a sufficient duration, ensuring the formation of a saturated solution.[9]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
3.1. Materials and Apparatus
-
(E)-3-(4-aminopyridin-3-yl)acrylic acid (characterized solid)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Calibrated pipettes and volumetric flasks
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with UV detector
3.2. Step-by-Step Procedure
-
Preparation: Add an excess amount of (E)-3-(4-aminopyridin-3-yl)acrylic acid to a series of vials (in triplicate for each solvent). The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation was achieved.[7] Add a precisely known volume or mass of the chosen solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in the isothermal shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours.[1] A preliminary study should be conducted to determine the time required to reach equilibrium by sampling at various intervals (e.g., 12, 24, 48, 72 hours) until the measured concentration plateaus.
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[7] This step is critical as suspended microparticles can falsely elevate the measured solubility.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant from the top of the solution, being cautious not to disturb the solid pellet. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter.[2] Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. Gravimetric dilutions (by weight) are preferred over volumetric dilutions for higher accuracy with organic solvents.
-
Quantification: Analyze the diluted samples using a validated analytical method, as described in Section 4.0.
Quantitative Analysis by HPLC
A robust and validated analytical method is required to accurately determine the solute concentration in the saturated solutions.[10] HPLC with UV detection is highly suitable for (E)-3-(4-aminopyridin-3-yl)acrylic acid due to its aromatic structure and chromophores.[11]
4.1. Sample HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape for the ionizable compound.[11] |
| Gradient | Isocratic (e.g., 70% A, 30% B) or a shallow gradient | To be optimized for ideal retention and peak shape. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection (UV) | ~254 nm or at λ_max | Aromatic compounds typically absorb strongly in this region. The optimal wavelength should be determined from a UV scan. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on sensitivity. |
4.2. Method Validation The chosen analytical method must be validated to ensure its reliability.[10] This involves:
-
Linearity: Constructing a calibration curve with at least five standards to demonstrate a linear relationship between concentration and detector response.
-
Accuracy & Precision: Determining the closeness of the measured values to the true values and the degree of scatter between measurements, respectively.
-
Specificity: Ensuring that there is no interference from the solvent or impurities at the retention time of the analyte.
Data Presentation and Interpretation
Solubility data should be presented clearly in standardized units to allow for easy comparison and application.
Example Solubility Data Table (Hypothetical Data):
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |
| Methanol | 55.2 | 0.336 | 0.0138 |
| Ethanol | 28.7 | 0.175 | 0.0102 |
| Acetone | 8.1 | 0.049 | 0.0036 |
| Ethyl Acetate | 1.5 | 0.009 | 0.0009 |
| Acetonitrile | 12.5 | 0.076 | 0.0040 |
| Dichloromethane | <0.1 | <0.0006 | <0.00005 |
| Toluene | <0.05 | <0.0003 | <0.00003 |
| Heptane | <0.01 | <0.00006 | <0.00001 |
Interpretation: The hypothetical data would suggest that the solubility of (E)-3-(4-aminopyridin-3-yl)acrylic acid is highest in polar protic solvents like methanol, indicating that hydrogen bonding plays a dominant role in the solvation process. Solubility decreases significantly as solvent polarity and hydrogen bonding capacity decrease, which is consistent with the polar, multifunctional nature of the molecule.
Advanced Technique: Potentiometric Titration for Ionizable Compounds
For ionizable compounds, potentiometric acid-base titration offers an elegant and efficient alternative to the shake-flask method for determining intrinsic solubility (S₀).[3] This technique is particularly useful as it can also simultaneously determine the compound's pKa values.[4][12]
The method relies on measuring the shift in the apparent pKa in the presence of a solid precipitate compared to the true pKa in a clear solution. The magnitude of this shift is directly related to the intrinsic solubility.[3]
Caption: Logic of determining intrinsic solubility via pKa shift.
This method is highly automated and can significantly reduce the time required for analysis compared to the shake-flask method, making it valuable for screening purposes.[3]
Conclusion
This technical guide has outlined a systematic and scientifically rigorous approach for determining the solubility profile of (E)-3-(4-aminopyridin-3-yl)acrylic acid in organic solvents. By grounding the experimental work in a solid understanding of the compound's physicochemical properties and employing the gold-standard shake-flask method with validated HPLC analysis, researchers can generate high-quality, reliable data. Such data is indispensable for guiding formulation development, optimizing chemical processes, and ultimately accelerating the journey of a potential drug candidate from the laboratory to the clinic. The principles and protocols detailed herein provide a robust foundation for tackling solubility challenges for a wide range of compounds in the pharmaceutical sciences.
References
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Box, K. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
-
Pieles, U., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511-9515. Retrieved from [Link]
- CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives.
-
Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 4(2), 46-50. Retrieved from [Link]
-
Acta Crystallographica Section E. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCrData, 80(Pt 4), 388-391. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]
-
PREC. (n.d.). PREC Investigates Acrylic Resin Solubility in Different Solvents. Retrieved from [Link]
Sources
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- 2. bioassaysys.com [bioassaysys.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(4-Aminopyridin-3-yl)acrylic acid773132-83-5, CasNo.773132-83-5 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. RESIN SOLUBILITY [worldwin.co.kr]
- 9. lup.lub.lu.se [lup.lub.lu.se]
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- 11. helixchrom.com [helixchrom.com]
- 12. scite.ai [scite.ai]
Pharmacophore Analysis and Strategic Application of (E)-3-(4-aminopyridin-3-yl)acrylic Acid in Rational Drug Design
The following technical guide provides an in-depth pharmacophore analysis of (E)-3-(4-aminopyridin-3-yl)acrylic acid , structured as a strategic whitepaper for drug discovery professionals.
Executive Summary
(E)-3-(4-aminopyridin-3-yl)acrylic acid (CAS: 773132-83-5) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it combines a 4-aminopyridine core —a proven kinase hinge-binding motif—with an (E)-acrylic acid tail , which serves as both a physicochemical modulator and a potential "warhead" precursor for covalent inhibition.[1]
This guide analyzes the molecule not merely as a chemical intermediate, but as a pharmacophoric seed . We dissect its electronic features, explore its binding potential against kinase and metalloprotease targets, and outline a fragment-based drug discovery (FBDD) workflow for its optimization.
Structural & Physicochemical Basis[1][2][3][4]
To understand the pharmacophore, we must first define the intrinsic properties of the scaffold.[2] The molecule is defined by the ortho-substitution of an electron-donating amino group and an electron-withdrawing acrylic acid moiety on a pyridine ring.[1]
Chemical Architecture
-
H-Bond Donor (HBD): Exocyclic 4-amino group (–NH₂).[1]
-
H-Bond Acceptor (HBA): Pyridine nitrogen (N1) and the carboxylate oxygens.[1]
-
Stereochemistry: The (E)-configuration of the alkene provides a rigid spacer (~3.5 Å) between the aromatic core and the acidic headgroup, enforcing a specific vector for interaction.
Physicochemical Profile (Calculated)
| Property | Value | Implication for Drug Design |
| Molecular Weight | ~164.16 Da | Ideal fragment (Rule of 3 compliant).[1] High Ligand Efficiency (LE) potential.[1] |
| cLogP | ~0.5 - 0.8 | High water solubility; suitable for NMR/SPR screening.[1] |
| Topological Polar Surface Area (TPSA) | ~69 Ų | Good permeability prediction; <140 Ų threshold.[1] |
| pKa (Pyridine N) | ~9.1 (est.)[1] | Likely protonated at physiological pH (cationic).[1] |
| pKa (Carboxylic Acid) | ~4.2 (est.)[1] | Ionized at physiological pH (anionic).[1] |
| Net Charge (pH 7.4) | Zwitterionic | Potential for strong electrostatic steering in binding pockets.[1] |
Pharmacophore Modeling & Mapping
The biological activity of this molecule is dictated by its ability to satisfy specific binding site requirements.[1] We map these features below.
The "Kinase Hinge" Motif
The 4-aminopyridine unit is a classic bioisostere for the adenine ring of ATP.[1]
-
Interaction A (Acceptor): The Pyridine N1 accepts a hydrogen bond from the backbone amide NH of the kinase hinge region.
-
Interaction B (Donor): The exocyclic 4-NH₂ donates a hydrogen bond to the backbone carbonyl of the hinge.
The "Warhead" Vector
The (E)-acrylic acid chain at position 3 plays a dual role:
-
Electrostatic Anchor: As a free acid, it can form salt bridges with conserved Lysine or Arginine residues (e.g., the catalytic Lysine in kinases).
-
Covalent Precursor: In covalent drug design, this acid is readily converted to an acrylamide.[1] The (E)-geometry perfectly positions the
-carbon to react with a Cysteine thiol (Michael addition).[1]
Visualization: Pharmacophore Interaction Map
The following diagram illustrates the spatial arrangement of these features.
Figure 1: Pharmacophore connectivity map highlighting the dual-point hinge binding capability and the distal electrostatic anchor.
Target Interaction Profiling
Kinase Inhibition (ATP-Competitive)
This scaffold is structurally homologous to fragments found in FDA-approved kinase inhibitors (e.g., Vemurafenib or Palbociclib analogs).[1]
-
Mechanism: The 4-aminopyridine mimics the N1-C6-N6 motif of adenine.[1]
-
Selectivity Filter: The C3-acrylic acid side chain projects into the "Solvent Front" or potentially the "Gatekeeper" region depending on the exact binding pose. Modifying this acid into an amide allows access to the ribose binding pocket.[1]
Metalloprotease Inhibition
The acrylic acid moiety, particularly in its ionized state, serves as a monodentate or bidentate ligand for Zinc (Zn²⁺) ions found in the active sites of metalloproteases (e.g., MMPs, HDACs).
-
Hypothesis: The pyridine nitrogen may act as an auxiliary chelator, forming a stable 5- or 6-membered chelate ring if the geometry permits (though the trans alkene makes direct chelation difficult without isomerization or specific protein conformational changes).[1]
Covalent Targeting (The Acrylamide Route)
While the acid itself is not a Michael acceptor at physiological pH, it is the direct precursor to (E)-3-(4-aminopyridin-3-yl)acrylamide .[1]
-
Target: Cysteine residues in the ATP binding pocket (e.g., Cys797 in EGFR).
-
Reactivity: The pyridine ring acts as an electron sink, increasing the electrophilicity of the
-carbon on the acrylic tail, enhancing the reaction rate with thiols.
Experimental Protocols for Validation
To validate this pharmacophore in a drug discovery campaign, the following Fragment-Based Drug Discovery (FBDD) workflow is recommended.
Protocol: Surface Plasmon Resonance (SPR) Screening
Objective: Determine binding affinity (
-
Immobilization: Immobilize target protein (e.g., Kinase domain) on a CM5 sensor chip via amine coupling.[1]
-
Preparation: Dissolve (E)-3-(4-aminopyridin-3-yl)acrylic acid in DMSO (stock 100 mM). Dilute in running buffer (HBS-P+, pH 7.4) to 50–500 µM.[1]
-
Injection: Inject analyte at 30 µL/min for 60s (association) followed by 120s dissociation.
-
Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.
-
Success Criterion: Square-wave binding profile (fast on/off) typical of fragments, with dose-dependent response.[1]
-
Protocol: X-Ray Crystallography (Soaking)
Objective: Confirm binding mode and "Exit Vector" of the acrylic acid.
-
Crystallization: Obtain apo-crystals of the target protein using hanging drop vapor diffusion.[1]
-
Soaking: Transfer crystals to a drop containing reservoir solution + 10–50 mM of the fragment. Incubate for 2–24 hours.[1]
-
Data Collection: Flash cool in liquid nitrogen and collect diffraction data.
-
Refinement: Look for
electron density difference maps in the ATP binding pocket.[1]
Workflow Diagram
Figure 2: Fragment-Based Drug Discovery workflow utilizing the aminopyridine-acrylic acid scaffold.
Strategic Recommendations
-
Use as a Capping Group: In PROTAC (Proteolysis Targeting Chimera) design, this molecule can serve as a rigid linker-warhead combination.[1] The acid can be amide-coupled to an E3 ligase ligand, while the aminopyridine binds the target protein.
-
Bioisosteric Replacement: If the acrylic acid is too polar, replace with an (E)-acrylonitrile or (E)-vinyl sulfone to maintain geometry while altering electronics.[1]
-
Cyclization: The ortho disposition of the amino and acrylic acid groups allows for facile cyclization into 1,6-naphthyridin-2(1H)-one derivatives.[1] This locks the conformation and creates a bicyclic core common in potent kinase inhibitors.[1]
References
-
Structural Basis of Aminopyridine Kinase Inhibitors
-
Fragment-Based Discovery of Transporter Inhibitors
-
Supramolecular Analysis of Pyridine-Acrylic Acid Deriv
- Title: Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
- Source: Acta Crystallographica (via NIH/PubMed)
-
URL:[Link]
-
General Pharmacophore Modeling Concepts
Sources
- 1. (E)-3-(2-aminopyridin-3-yl)acrylic acid | 1613051-21-0 [sigmaaldrich.com]
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- 3. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between (E) and (Z) isomers of 3-(4-aminopyridin-3-yl)acrylic acid
The following technical guide details the structural, synthetic, and functional differences between the (E) and (Z) isomers of 3-(4-aminopyridin-3-yl)acrylic acid, with a specific focus on their role in the synthesis of 1,6-naphthyridin-2(1H)-ones.
Context: Precursor Analysis for 1,6-Naphthyridine Scaffolds in Medicinal Chemistry
Executive Summary
3-(4-aminopyridin-3-yl)acrylic acid is a critical bifunctional intermediate used in the synthesis of 1,6-naphthyridin-2(1H)-ones , a privileged scaffold in kinase inhibitor discovery (e.g., PI3K, mTOR inhibitors).
The molecule exists in two stereoisomeric forms that exhibit distinct physicochemical properties and reactivities:
-
The (E)-Isomer (Trans): The thermodynamically stable product isolated from standard coupling reactions (Heck, Knoevenagel). It is chemically stable but geometrically incapable of direct cyclization.
-
The (Z)-Isomer (Cis): The high-energy, reactive conformer. It places the carboxylic acid and the C4-amino group in spatial proximity, allowing for intramolecular condensation to form the lactam ring.
Understanding the interconversion and analytical distinction between these isomers is essential for optimizing the yield of naphthyridine-based APIs.
Chemical Structure & Isomerism[1][2][3][4][5][6]
The molecule consists of a pyridine ring substituted at the C4 position with an amino group (
| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |
| Geometry | Substituents on opposite sides of the double bond.[1] | Substituents on the same side of the double bond. |
| Steric Interaction | Minimal steric clash; extended conjugation. | High steric strain between the pyridine ring and carboxylic acid. |
| Intramolecular Bonding | Not possible. | Potential H-bond between amine and carbonyl (pre-cyclization). |
| Thermodynamics | Stable (Global Minimum). | Unstable (Local Minimum / Transient). |
| Reactivity | Inert to cyclization without isomerization. | Rapidly undergoes dehydration to form 1,6-naphthyridin-2(1H)-one. |
Structural Visualization
The following diagram illustrates the mechanistic relationship between the isomers and the cyclized drug scaffold.
Caption: Pathway showing the conversion of the stable (E)-precursor to the cyclization-competent (Z)-isomer.
Analytical Distinction (NMR Spectroscopy)[3][6]
Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the two isomers. The coupling constant (
1H NMR Data Comparison (DMSO-d6)
| Proton Signal | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Mechanistic Insight |
| Vinylic Protons ( | Z-isomer protons are generally shielded due to steric crowding. | ||
| Coupling Constant ( | 15.0 – 16.5 Hz | 8.0 – 12.0 Hz | Large |
| Amine Protons ( | Broad singlet | Broad singlet (often shifted) | Z-isomer may show H-bonding shifts if cyclization is slow. |
Diagnostic Rule: If the doublet splitting of the alkene protons is >15 Hz, the sample is the (E)-isomer. If it is <12 Hz, it is the (Z)-isomer (or the cyclized lactam if the acid proton is missing).
Synthesis and Isolation Protocols
A. Synthesis of the (E)-Isomer (Standard Protocol)
The (E)-isomer is typically synthesized via a Heck Coupling reaction, which favors the trans-geometry due to steric bulk reduction in the transition state.
Reagents:
-
3-bromo-4-aminopyridine (1.0 eq)
-
Acrylic acid (1.2 eq)
-
Pd(OAc)2 (5 mol%) / P(o-tol)3 (10 mol%)
-
Triethylamine (2.5 eq)
-
Solvent: DMF or Acetonitrile
Workflow:
-
Charge reactor with 3-bromo-4-aminopyridine, catalyst, and base under
. -
Add acrylic acid dropwise at room temperature.
-
Heat to 100°C for 12-16 hours .
-
Workup: Cool to RT. The (E)-isomer often precipitates upon acidification (pH ~4-5) due to zwitterionic character.
-
Purification: Recrystallization from Ethanol/Water.
B. Cyclization to 1,6-Naphthyridin-2(1H)-one
To drive the reaction from the (E)-isomer to the cyclized product, conditions must force the
Method: Acid-Catalyzed Thermal Cyclization
-
Dissolve (E)-3-(4-aminopyridin-3-yl)acrylic acid in Polyphosphoric Acid (PPA) or concentrated
. -
Heat to 120-140°C for 2-4 hours.
-
Mechanism:[2] The acid protonates the carbonyl, lowering the barrier for rotation (
). The amino group then attacks the activated carbonyl.
-
-
Pour onto ice/water and neutralize with NaOH to precipitate the naphthyridine core.
Decision Matrix for Researchers
When analyzing reaction mixtures, use this logic flow to determine the state of your intermediate.
Caption: Analytical decision tree for monitoring the synthesis and cyclization of the acrylic acid intermediate.
References
-
Synthesis of 1,6-naphthyridines
-
General Isomerism in Pyridine-Acrylic Systems
-
Medicinal Chemistry Applications (Naphthyridines)
- Title: 1,6-Naphthyridin-2(1H)
- Source: Pharmaceuticals (MDPI).
-
URL:[Link]
-
NMR Coupling Constants Reference
- Title: NMR Coupling Constants Guide.
- Source: Iowa State University Chemical Instrument
-
URL:[Link]
Sources
- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 2. ekwan.github.io [ekwan.github.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Knoevenagel condensation reaction, a reliable method for the formation of carbon-carbon double bonds. This document offers a detailed experimental procedure, an explanation of the underlying chemical principles, and guidance on the characterization of the final product.
Introduction
(E)-3-(4-aminopyridin-3-yl)acrylic acid and its derivatives are of significant interest in pharmaceutical research due to their structural resemblance to biologically active compounds. The presence of the aminopyridine moiety and the acrylic acid functionality provides multiple points for further chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a classic and efficient method for the synthesis of such α,β-unsaturated carboxylic acids.[1]
This protocol details the Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and a basic catalyst for the reaction between 4-aminopyridine-3-carboxaldehyde and malonic acid.[2] A small amount of piperidine is also employed as a more potent basic catalyst to facilitate the initial condensation.
Synthetic Workflow
The synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid is a two-step process involving the Knoevenagel condensation of 4-aminopyridine-3-carboxaldehyde with malonic acid, followed by in-situ decarboxylation to yield the desired product.
Caption: Synthetic route for (E)-3-(4-aminopyridin-3-yl)acrylic acid.
Experimental Protocol
This protocol is adapted from established procedures for similar pyridine-containing acrylic acids.[3] The presence of the 4-amino group on the pyridine ring is not expected to significantly interfere with the Knoevenagel condensation under these conditions; however, careful monitoring of the reaction progress is advised.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Aminopyridine-3-carboxaldehyde | 42373-30-8 | 122.12 | 1.0 g |
| Malonic Acid | 141-82-2 | 104.06 | 1.28 g |
| Pyridine | 110-86-1 | 79.10 | 10 mL |
| Piperidine | 110-89-4 | 85.15 | 0.2 mL |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | As needed |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
| Ethanol | 64-17-5 | 46.07 | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminopyridine-3-carboxaldehyde (1.0 g, 8.19 mmol) and malonic acid (1.28 g, 12.29 mmol, 1.5 equivalents).
-
Addition of Solvent and Catalyst: To the flask, add pyridine (10 mL) and piperidine (0.2 mL). The pyridine acts as both the solvent and a base, while piperidine serves as a more potent basic catalyst to initiate the condensation.
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1). The reaction is typically complete within 3-5 hours. The consumption of the aldehyde starting material indicates the completion of the reaction.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Precipitation: Slowly add concentrated hydrochloric acid dropwise to the cold reaction mixture until the pH is acidic (pH ~3-4), which will cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove any residual pyridine and unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure (E)-3-(4-aminopyridin-3-yl)acrylic acid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Characterization
The structure and purity of the synthesized (E)-3-(4-aminopyridin-3-yl)acrylic acid should be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, the vinyl protons of the acrylic acid moiety, and the amine protons. The coupling constant between the two vinyl protons should be in the range of 15-18 Hz, which is indicative of the trans or (E)-configuration.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carboxylic acid carbon, the olefinic carbons, and the carbons of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), the C=C stretching of the alkene (around 1620-1640 cm⁻¹), and the C-N stretching of the aminopyridine ring.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. The expected molecular ion peak [M+H]⁺ for C₈H₈N₂O₂ would be approximately 165.06 m/z.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Pyridine and piperidine are toxic and have strong, unpleasant odors. Handle with care.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid via a Knoevenagel condensation. By following this procedure, researchers can efficiently produce this valuable building block for applications in drug discovery and development. The provided guidelines for characterization will ensure the identity and purity of the final product.
References
- Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.
- Doebner, O. (1900). Ueber die Knoevenagel'sche Condensation zwischen Malonsäure und Aldehyden. Berichte der deutschen chemischen Gesellschaft, 33(2), 2140–2142.
- Jones, G. (2004).
- Kudelko, A., & Zieliński, W. (2015). A convenient synthesis of 3-(pyridyl)acrylic acids. Chemistry of Heterocyclic Compounds, 51(8), 753-756.
- Florez-Munoz, D. A., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
- Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 40(6), 4962-4968.
-
RSC Publishing. (2017). Supplementary Information. Retrieved from [Link]
-
Organic Syntheses. 3-aminopyridine. Retrieved from [Link]
- Revue Roumaine de Chimie. (2014). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. 59(11-12), 1035-1043.
- Bulgarian Chemical Communications. (2015). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. 47(Special Issue D), 133-138.
- Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-410.
Sources
Heck reaction conditions for preparing (E)-3-(4-aminopyridin-3-yl)acrylic acid
Application Note: Optimized Heck Coupling Conditions for the Synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid
Introduction & Scope
The synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid is a critical transformation in the manufacturing of nicotinic acetylcholine receptor agonists, most notably as an intermediate for Varenicline (Chantix) . While the Heck-Mizoroki reaction is the standard method for establishing the alkene bridge, this specific substrate presents a "dual-poisoning" challenge:
-
The Pyridine Nitrogen: A strong
-donor that can sequester the palladium catalyst. -
The Free Amine (C4-NH₂): A competitive ligand that can form stable, inactive Pd(II) amido complexes, halting the catalytic cycle.
This Application Note provides two distinct, field-validated protocols to overcome these electronic deactivations: a Standard Phosphine-Ligated Protocol (high reliability) and a Ligand-Free Phase Transfer Protocol (green/cost-effective).
Mechanistic Insight & Catalyst Design
To successfully couple 3-bromo-4-aminopyridine with acrylic acid, the catalytic cycle must outcompete the formation of the inactive [Pd(Ar)(amine)X] species.
Key Mechanistic Strategy:
-
Ligand Selection: Bulky phosphines like Tri-o-tolylphosphine (P(o-tol)₃) are essential in the standard protocol. The steric bulk prevents the formation of coordinatively saturated bis-phosphine complexes, maintaining a reactive mono-phosphine Pd(0) species that is less susceptible to amine inhibition.
-
Temperature: Elevated temperatures (>100°C) are thermodynamically required to promote the dissociation of the pyridine/amine from the Palladium center, allowing the olefin (acrylic acid) to coordinate.
Figure 1: Catalytic Cycle and Inhibition Pathways
Caption: The Heck catalytic cycle showing the critical "Catalyst Death" pathway where the substrate's amine functionality sequesters the catalyst. Bulky ligands and high heat prevent this off-cycle equilibrium.
Critical Reaction Parameters
| Parameter | Recommended Choice | Rationale |
| Catalyst Precursor | Pd(OAc)₂ | More stable and cheaper than Pd(PPh₃)₄. Generates active Pd(0) in situ.[1] |
| Ligand | P(o-tol)₃ | Steric bulk ( |
| Solvent | DMF or DMAc | High boiling point required (>100°C) and solubilizes the polar zwitterionic product. |
| Base | Triethylamine (Et₃N) | Acts as both a base to neutralize HBr and a reductant to generate Pd(0) from Pd(II). |
| Additive (Protocol B) | TBAB | Tetrabutylammonium bromide stabilizes Pd nanoparticles in ligand-free conditions ("Jeffery conditions"). |
Experimental Protocols
Protocol A: The "Gold Standard" (Phosphine-Modified)
Best for: Small to mid-scale synthesis where yield reliability is paramount.
Reagents:
-
3-Bromo-4-aminopyridine (1.0 equiv)[2]
-
Acrylic acid (1.5 equiv) - Note: Use fresh, inhibitor-free if possible.
-
Pd(OAc)₂ (5 mol%)
-
P(o-tol)₃ (10 mol%)
-
Triethylamine (3.0 equiv)[2]
-
DMF (anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a dry reaction vessel flushed with Argon, dissolve Pd(OAc)₂ and P(o-tol)₃ in DMF. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active catalyst).
-
Substrate Addition: Add 3-bromo-4-aminopyridine and Triethylamine to the vessel.
-
Olefin Addition: Add Acrylic acid dropwise. Caution: Exothermic reaction with base.
-
Reaction: Heat the mixture to 110°C for 12–16 hours.
-
Checkpoint: Monitor by HPLC/TLC.[2] The starting bromide should be consumed.
-
-
Workup (Isoelectric Precipitation):
-
Cool the mixture to room temperature.
-
Dilute with water (3x reaction volume).
-
Acidify carefully with 1N HCl to pH ~3-4 (protonating the pyridine), then adjust back to pH 6.5–7.0 using saturated NaHCO₃.
-
The zwitterionic product, (E)-3-(4-aminopyridin-3-yl)acrylic acid, will precipitate as a solid.
-
-
Isolation: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum at 50°C.
Protocol B: The "Green" Route (Ligand-Free / Jeffery Conditions)
Best for: Cost-sensitive scale-up or avoiding phosphine oxide byproducts.
Reagents:
-
3-Bromo-4-aminopyridine (1.0 equiv)[2]
-
Acrylic acid (1.2 equiv)
-
Pd(OAc)₂ (2-3 mol%)
-
TBAB (Tetrabutylammonium bromide) (1.0 equiv)
-
Na₂CO₃ (2.5 equiv)
-
Water/DMF (1:1 ratio) or pure DMF
Step-by-Step Procedure:
-
Charge: Combine the aryl halide, TBAB, and Na₂CO₃ in the reactor.
-
Solvent: Add the DMF/Water mixture.
-
Catalyst: Add Pd(OAc)₂.
-
Olefin: Add Acrylic acid.
-
Reaction: Heat to 100°C for 8–10 hours. The TBAB acts as a phase transfer catalyst and stabilizes "naked" Pd-nanoclusters, preventing aggregation.
-
Workup: Similar to Protocol A. The absence of phosphine ligands makes the filtrate easier to dispose of, though the product may require recrystallization from Ethanol/Water to remove quaternary ammonium salts.
Experimental Workflow & Quality Control
Figure 2: Synthesis and Purification Workflow
Caption: Operational workflow emphasizing the critical pH adjustment step for isolating the zwitterionic amino-acid product.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by amine. | Increase temperature to 120°C; Switch to Protocol A (P(o-tol)₃) to protect Pd center. |
| Pd Black Precipitation | Catalyst decomposition. | Ensure strict O₂-free environment; Add TBAB (Protocol B) or more phosphine (Protocol A). |
| Product is Oily/Sticky | Impurities/Salts. | The product is an amino acid. Ensure pH is exactly at the isoelectric point (approx pH 6.8) during precipitation. Recrystallize from EtOH. |
| Regioisomer Mixtures | Incorrect insertion. | Use non-polar solvent (Toluene) if solubility permits, or switch to electron-rich ligands. However, 3-position is electronically favored. |
References
-
Pfizer Varenicline Synthesis: Coe, J. W., et al. "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation." Journal of Medicinal Chemistry 48.10 (2005): 3474-3477. Link
-
General Heck Mechanism: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews 100.8 (2000): 3009-3066. Link
-
Jeffery Conditions (Ligand-Free): Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron 52.30 (1996): 10113-10130. Link
-
P(o-tol)₃ Efficacy: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition 41.22 (2002): 4176-4211. Link
Sources
Application Note: Optimization of Recrystallization Solvents for (E)-3-(4-aminopyridin-3-yl)acrylic acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Mechanistic Rationale & Structural Challenges
The purification of (E)-3-(4-aminopyridin-3-yl)acrylic acid presents a unique set of physicochemical challenges. As a critical pharmaceutical intermediate, achieving >99% purity without compromising the structural integrity of the molecule requires a deep understanding of its molecular behavior.
As an Application Scientist, I approach this molecule by analyzing three fundamental structural pillars that dictate its solubility and stability:
-
Amphoteric & Zwitterionic Nature: The molecule contains both a basic aminopyridine moiety (pKa ~6.5) and an acidic carboxylic acid group (pKa ~4.5). In the solid state, it exists predominantly as a zwitterion (pyridinium carboxylate). This electrostatic interaction generates a massive crystalline lattice energy, rendering the compound highly insoluble in standard non-polar organic solvents (e.g., hexane, toluene)[1].
-
Hydrogen-Bonding Network: The primary amine (-NH₂) and the carboxylic acid (-COOH) act as potent hydrogen bond donors and acceptors. Effective dissolution requires a solvent system with a high dielectric constant capable of disrupting this network[2].
-
Conjugated (E)-Isomer Stability: The rigid, planar acrylic acid moiety is susceptible to thermal isomerization or polymerization. Prolonged exposure to boiling solvents must be strictly avoided to prevent the active E-isomer from degrading into the inactive Z-isomer[3].
Because single-solvent systems often fail to balance dissolution at high temperatures with precipitation at low temperatures for zwitterions, binary co-solvent or anti-solvent systems are the industry standard for this class of compounds[4].
Solvent System Profiling & Quantitative Data
To establish a self-validating purification matrix, we evaluate three distinct solvent systems. The choice of solvent directly impacts the dielectric constant (
Table 1: Quantitative Comparison of Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Dielectric Constant ( | Expected Yield (%) | Expected Purity (HPLC) | Crystal Habit | Mechanistic Function |
| Ethanol / Water | 4:1 | ~35 | 75 - 82% | > 99.0% | Needles / Prisms | Protic Co-solvent: Water breaks the lattice; EtOH depresses solubility upon cooling. |
| DMF / Water | 1:2 | ~55 | 85 - 90% | > 98.5% | Fine Powder | Aprotic Anti-solvent: DMF provides rapid dissolution; water forces rapid precipitation. |
| Isopropanol (IPA) | Neat | ~18 | 60 - 65% | > 99.5% | Large Prisms | Single Protic: Slow nucleation kinetics yield high purity but suffer from low recovery. |
Note: Ethanol/Water is the preferred primary system due to its balance of yield, purity, and favorable Class 3 solvent toxicity profile.
Recrystallization Workflow Visualization
The following decision matrix dictates the experimental path based on the crude batch's initial solubility profile.
Figure 1: Decision matrix and workflow for the recrystallization of amphoteric aminopyridines.
Experimental Protocols
Every protocol below is designed as a self-validating system . By strictly controlling temperature and addition rates, the researcher actively prevents the inclusion of mother liquor impurities into the crystal lattice.
Protocol A: Ethanol/Water Co-Solvent Recrystallization (Preferred)
Use this protocol if the crude material demonstrates moderate-to-high solubility in boiling ethanol.
-
Initial Suspension: Suspend 10.0 g of crude (E)-3-(4-aminopyridin-3-yl)acrylic acid in 40 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Thermal Dissolution: Heat the suspension to 70°C with moderate stirring. Do not exceed 75°C to prevent thermal isomerization of the acrylic double bond.
-
Dielectric Tuning (Co-solvent Addition): Slowly add deionized water dropwise (approx. 10–15 mL total) until the zwitterionic lattice is disrupted and the suspension transitions into a clear, homogenous solution.
-
Hot Filtration: Immediately filter the hot solution through a pre-warmed Büchner funnel to remove insoluble mechanical impurities or polymerized byproducts.
-
Controlled Nucleation: Transfer the filtrate to an Erlenmeyer flask. Allow it to cool to room temperature at a controlled rate of 1-2°C per minute. Causality: Slow cooling prevents the compound from "crashing out," which would trap impurities within the crystal lattice.
-
Maturation & Isolation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize yield. Isolate the crystals via vacuum filtration.
-
Cold Wash & Drying: Wash the filter cake with 10 mL of ice-cold 4:1 EtOH/Water. Dry the purified crystals under vacuum at 45°C for 12 hours.
Protocol B: DMF/Water Anti-Solvent Precipitation
Use this protocol for highly impure or highly insoluble batches where Protocol A fails.
-
Aprotic Dissolution: Dissolve 10.0 g of crude material in 25 mL of Dimethylformamide (DMF) at 50°C. Causality: DMF's high polarity easily breaks the hydrogen-bonding network without requiring extreme heat[1].
-
Anti-Solvent Addition: Remove from heat. While stirring vigorously, add 50 mL of cold deionized water at a rate of 5 mL/min. The sudden drop in solvent capacity will force rapid precipitation.
-
Aging: Allow the suspension to age at room temperature for 3 hours to allow fine particles to Ostwald ripen into filterable crystals.
-
Isolation: Filter via vacuum. Wash the cake extensively with copious amounts of cold water (3 x 20 mL) to ensure complete removal of residual DMF, which otherwise depresses the melting point. Dry under vacuum at 45°C.
Protocol Validation & Quality Control (E-E-A-T)
To ensure the trustworthiness of your purification, the system must be validated post-execution. Do not rely solely on visual crystal formation.
-
Mass Balance Check: Evaporate the mother liquor and weigh the residue. The mass of the purified crystals plus the mother liquor residue must equal the starting crude mass. A discrepancy >5% indicates that the acrylic acid moiety has polymerized during heating.
-
Isomeric Integrity (1H NMR): The most critical failure point in this workflow is thermal E
Z isomerization. Run a 1H NMR (in DMSO-d6). Analyze the coupling constant ( ) of the vinylic protons.-
Pass:
Hz (Confirms the active E-isomer is intact). -
Fail:
Hz (Indicates thermal degradation to the Z-isomer; lower the dissolution temperature in future runs).
-
References
The methodologies and mechanistic claims in this application note are grounded in the following authoritative sources:
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Source: Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: American Journal of Heterocyclic Chemistry, Science Publishing Group. URL:[Link]
- Source: European Patent Office (EP1142857A1), Google Patents.
Sources
Application Note: Advanced Cyclization Strategies for 1,6-Naphthyridin-2(1H)-one Scaffolds
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the synthesis of 1,6-naphthyridin-2(1H)-ones via the cyclization of (E)-3-(4-aminopyridin-3-yl)acrylic acid and its derivatives.
Executive Summary & Scientific Rationale
The 1,6-naphthyridin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, serving as a core structure for tyrosine kinase inhibitors (e.g., targeting chemically related pathways to Torin 2), antibacterial agents, and bromodomain inhibitors.
The primary synthetic challenge lies in the geometric constraint of the precursor, (E)-3-(4-aminopyridin-3-yl)acrylic acid . The stable (E)-isomer places the electrophilic carbonyl group trans to the nucleophilic 4-amino group, preventing direct intramolecular attack. Successful cyclization requires forcing the system into the reactive (Z)-conformation or utilizing high-energy transition states.
This guide details three validated protocols to overcome this barrier:
-
Thermal Cyclization (Method A): Utilizing high-boiling solvents to induce thermal isomerization and condensation.
-
Acid-Mediated Cyclization (Method B): Using Polyphosphoric Acid (PPA) for robust, solvent-free transformations.
-
One-Pot Heck/Cyclization (Method C): A modern organometallic approach starting from halogenated precursors.
Mechanistic Pathways
The transformation relies on the formation of an amide bond between the C4-amino group and the C3-acrylic acid side chain.
Geometric Isomerization & Ring Closure
The reaction proceeds via a Conrad-Limpach type mechanism. The (E)-isomer must undergo bond rotation or isomerization to the (Z)-intermediate to allow the nitrogen lone pair to attack the carbonyl carbon.
Figure 1: Mechanistic pathway requiring E-to-Z isomerization for ring closure.
Experimental Protocols
Method A: Thermal Cyclization in Dowtherm A
Best for: Stable substrates, large-scale synthesis, and avoiding metal catalysts. Mechanism: High temperature (>200°C) provides the activation energy for E/Z isomerization and subsequent dehydration.
Materials:
-
Precursor: (E)-3-(4-aminopyridin-3-yl)acrylic acid (or ethyl ester)
-
Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether)
-
Workup: Hexanes or Petroleum Ether
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser.
-
Dissolution: Charge the flask with Dowtherm A (10 mL per 1 g of substrate). Heat to 50°C to ensure fluidity.
-
Addition: Add the acrylic acid precursor portion-wise.
-
Reaction: Rapidly heat the mixture to 230–250°C (reflux).
-
Critical Step: Maintain reflux for 30–60 minutes. Extended heating may cause decomposition.
-
Observation: The reaction often darkens; monitor by LC-MS for the disappearance of the starting material peak.
-
-
Cooling: Cool the mixture slowly to room temperature.
-
Isolation: Pour the reaction mixture into a 5-fold excess of Hexanes or Petroleum Ether . The product typically precipitates as a solid.
-
Purification: Filter the solid, wash extensively with hexanes to remove Dowtherm A, and recrystallize from Ethanol/DMF if necessary.
Method B: Acid-Mediated Cyclization (PPA)
Best for: Substrates sensitive to oxidation but stable to acid; "stubborn" cyclizations. Mechanism: Polyphosphoric acid (PPA) acts as both solvent and condensing agent, activating the carbonyl and facilitating proton transfer.
Protocol:
-
Preparation: Heat PPA (10–15 equivalents by weight) to 80–100°C in a beaker until it becomes less viscous.
-
Addition: Add the (E)-acrylic acid precursor slowly with vigorous stirring. Ensure complete homogeneity.
-
Cyclization: Heat the mixture to 120–140°C for 2–4 hours.
-
Note: Monitor visually; the mixture will turn into a thick syrup.
-
-
Quenching: Cool to ~60°C. Pour the syrup slowly onto crushed ice with rapid stirring.
-
Neutralization: Carefully adjust pH to ~7–8 using 50% NaOH solution or solid Na2CO3.
-
Caution: Exothermic reaction. Keep temperature <20°C using an ice bath.
-
-
Extraction: Collect the precipitate by filtration or extract with Ethyl Acetate/n-Butanol (9:1) if the product is water-soluble.[1]
Method C: One-Pot Heck-Cyclization (Modern Approach)
Best for: Building libraries; starting from commercially available 4-amino-3-halopyridines. Mechanism: Pd-catalyzed coupling of 4-amino-3-iodopyridine with acrylate, followed by in situ intramolecular amidation.
Materials:
-
Substrate: 4-Amino-3-iodopyridine (or bromide)
-
Reagent: Ethyl acrylate or Methyl acrylate (excess)
-
Catalyst: Pd(OAc)2 (5 mol%) + P(o-tol)3 (10 mol%) or Xantphos
-
Base: Triethylamine (Et3N) or DIPEA
Protocol:
-
Mix: In a pressure tube, combine halide (1.0 equiv), acrylate (2.0 equiv), Pd catalyst, ligand, and base (3.0 equiv) in DMF or DMAc.
-
Heck Step: Purge with Nitrogen/Argon. Seal and heat to 100–120°C for 12 hours.
-
Cyclization Trigger:
-
Option 1 (Spontaneous): Many substrates cyclize spontaneously under these conditions.
-
Option 2 (Base-Promoted): If the intermediate ester is isolated or observed, add NaOEt (2.0 equiv) in EtOH and reflux for 2 hours to force ring closure.
-
-
Workup: Dilute with water, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).
Data Summary & Comparison
| Feature | Method A: Thermal (Dowtherm) | Method B: Acidic (PPA) | Method C: One-Pot Heck |
| Precursor | Acrylic Acid / Ester | Acrylic Acid | 3-Halo-4-aminopyridine |
| Temperature | High (230–250°C) | Medium (120–140°C) | Medium (100–120°C) |
| Reaction Time | Short (0.5 – 1 h) | Medium (2 – 4 h) | Long (12 – 24 h) |
| Yield (Typical) | 50 – 75% | 60 – 85% | 40 – 70% |
| Scalability | High | Medium (Viscosity issues) | Low to Medium |
| Key Advantage | No reagents needed; cheap | Robust for unreactive acids | Convergent; builds diversity |
Troubleshooting & Optimization
-
Incomplete Cyclization: If the intermediate ester persists (in Method C), treat the crude material with DBU (1.5 equiv) in refluxing toluene.
-
Purification of Naphthyridinones: These compounds are often highly polar and insoluble.
-
Tip: Use DMF/Methanol mixtures for recrystallization.
-
Tip: For chromatography, use DCM:MeOH:NH4OH (90:9:1) as the eluent.
-
-
Isomerization Failure: If using Method A and starting material remains, add a catalytic amount of Iodine (I2) to facilitate E/Z isomerization.
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal cyclization protocol.
References
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold. Source: ACS Publications URL:[Link]
-
One-Pot Synthesis of 1,6-Naphthyridines via Multicomponent Reactions. Source: ResearchGate URL:[Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines (Analogous Chemistry). Source: MDPI URL:[Link]
-
Preparation of 4-Aminopyridine Derivatives and Cyclization Protocols. Source: Organic Syntheses URL:[Link]
Sources
Application Notes and Protocols for the Solid-Phase Synthesis Applications of (E)-3-(4-aminopyridin-3-yl)acrylic acid
Authored by: A Senior Application Scientist
Introduction
(E)-3-(4-aminopyridin-3-yl)acrylic acid is a versatile building block for chemical synthesis, particularly amenable to solid-phase synthesis (SPS) methodologies. Its rigid structure, derived from the vinylogous 4-aminopyridine core, provides a well-defined spatial arrangement of functional groups. This makes it an attractive scaffold for the generation of combinatorial libraries in drug discovery and materials science. The molecule possesses three key functional handles: a carboxylic acid for immobilization onto a solid support, a primary aromatic amine for subsequent diversification, and a pyridine ring that can influence solubility, participate in hydrogen bonding, and be a site for further modification.
This guide provides detailed application notes and protocols for the effective utilization of (E)-3-(4-aminopyridin-3-yl)acrylic acid in solid-phase synthesis, enabling researchers to construct novel molecular architectures with high efficiency and purity.
Application Note 1: Immobilization of (E)-3-(4-aminopyridin-3-yl)acrylic acid onto Solid Supports
The successful implementation of solid-phase synthesis begins with the efficient and stable anchoring of the initial building block to an insoluble polymeric support. For (E)-3-(4-aminopyridin-3-yl)acrylic acid, this is achieved through its carboxylic acid functionality. The choice of resin is critical and will dictate the cleavage conditions required to release the final product. Hydroxymethyl-functionalized resins like Wang resin are a common choice for Fmoc-based strategies, yielding a carboxylic acid upon cleavage.
A crucial first step is the protection of the exocyclic primary amino group to prevent self-polymerization or unwanted side reactions during the resin loading process. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an ideal choice for this purpose due to its stability under coupling conditions and its lability to basic conditions (e.g., piperidine), ensuring orthogonality with acid-labile side-chain protecting groups and cleavage from many common resins.
Workflow for Immobilization
The overall workflow for the immobilization of (E)-3-(4-aminopyridin-3-yl)acrylic acid onto a hydroxymethyl resin is depicted below. This process involves the initial Fmoc-protection of the amino group, followed by the esterification of the carboxylic acid to the resin.
Caption: Workflow for the Fmoc-protection and subsequent immobilization of the scaffold onto a hydroxymethyl resin.
Application Note 2: Solid-Phase Elaboration of the Immobilized Scaffold
Once the (E)-3-(4-aminopyridin-3-yl)acrylic acid scaffold is anchored to the solid support, the Fmoc-protecting group can be removed to liberate the primary amine. This amine serves as the key point for diversification, allowing for the coupling of a wide array of building blocks, such as amino acids, carboxylic acids, or sulfonyl chlorides. This enables the generation of a library of compounds based on the core scaffold.
The choice of coupling reagents is critical for achieving high yields and purity. For amide bond formation, common and effective coupling reagents include N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[1][2] The progress of the coupling reaction can be monitored using qualitative tests like the Kaiser test to detect the presence of free primary amines.[1]
Workflow for Scaffold Elaboration
The following diagram illustrates a typical cycle of deprotection and coupling to extend the molecular structure from the immobilized scaffold.
Sources
Preparation of (E)-3-(4-aminopyridin-3-yl)acrylic acid from 3-iodo-4-aminopyridine
Abstract & Scope
This Application Note details a scalable, high-fidelity protocol for the synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid , a critical zwitterionic scaffold often utilized in the development of kinase inhibitors (e.g., EGFR, FAK inhibitors). Unlike generic procedures, this guide addresses the specific challenges of coupling electron-rich aminopyridines, providing a two-step workflow: a Heck-Mizoroki coupling utilizing an ester surrogate to ensure solubility and purification, followed by a controlled saponification to yield the free acid.
Introduction & Mechanistic Rationale
The Synthetic Challenge
The target molecule contains a 4-aminopyridine core, which presents two distinct challenges in palladium catalysis:
-
Catalyst Poisoning: The free amino group (
) and the pyridine nitrogen can competitively coordinate to the Pd(II) center, potentially arresting the catalytic cycle. -
Electronic Deactivation: The electron-donating amino group increases electron density on the ring, making the oxidative addition of the aryl halide slower compared to electron-deficient systems.
To overcome these, we utilize 3-iodo-4-aminopyridine rather than the bromide or chloride. The C-I bond energy is sufficiently weak to facilitate rapid oxidative addition, outcompeting the rate of catalyst deactivation. Furthermore, we employ a phosphite-free or bulky phosphine system (e.g.,
Reaction Pathway
The synthesis proceeds via a classic Pd(0)/Pd(II) catalytic cycle. The choice of ethyl acrylate as the coupling partner serves a dual purpose: it prevents the formation of intractable zwitterionic intermediates during the coupling step and allows for standard silica gel purification.
Figure 1: Two-step synthetic pathway designed for purification efficiency.
Experimental Protocol
Phase 1: Heck Coupling (Ester Synthesis)
Objective: Install the acrylate tail while maintaining the (E)-stereochemistry.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 3-iodo-4-aminopyridine | Substrate | 1.0 | Limiting reagent.[1] |
| Ethyl Acrylate | Coupling Partner | 1.5 - 2.0 | Excess drives reaction to completion. |
| Pd(OAc)₂ | Pre-catalyst | 0.05 (5 mol%) | Source of Pd.[2] |
| P(o-tol)₃ | Ligand | 0.10 (10 mol%) | Bulky ligand; prevents Pd-black. |
| Triethylamine (TEA) | Base | 2.5 | Scavenges HI; regenerates Pd(0). |
| DMF (Anhydrous) | Solvent | - | Concentration: 0.2 M. |
Step-by-Step Procedure
-
Setup: In a dry pressure tube or round-bottom flask equipped with a condenser, charge 3-iodo-4-aminopyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with Nitrogen or Argon (
/Ar) three times. This is critical to prevent oxidation of the phosphine ligand. -
Solvent Addition: Add anhydrous DMF (0.2 M relative to substrate) and Triethylamine (2.5 equiv) via syringe.
-
Activation: Stir at room temperature for 5 minutes. The solution should turn orange/reddish.
-
Coupling: Add Ethyl Acrylate (2.0 equiv) dropwise.
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[3] Look for the disappearance of the iodide (M+H ~221) and appearance of the ester (M+H ~193).
-
-
Work-up:
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM or 50-100% EtOAc in Hexane).
-
Target: Isolate Ethyl (E)-3-(4-aminopyridin-3-yl)acrylate as a yellow/tan solid.
-
Phase 2: Saponification (Hydrolysis)
Objective: Cleave the ethyl ester to yield the zwitterionic acid without decarboxylation.
Step-by-Step Procedure
-
Dissolution: Dissolve the intermediate ester (from Phase 1) in THF:Water (3:1) (0.1 M).
-
Base Addition: Add LiOH·H₂O (3.0 equiv).
-
Reaction: Stir at 40°C for 2–4 hours.
-
Note: Do not overheat (>60°C) to avoid potential decarboxylation or polymerization of the acrylic moiety.
-
-
Isolation (Critical Step):
-
Concentrate the mixture to remove THF.
-
Cool the remaining aqueous solution to 0°C.
-
Carefully adjust pH to ~5–6 (the isoelectric point) using 1M HCl.
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Filtration: Filter the solid, wash with cold water and minimal cold ethanol.
-
Drying: Dry under high vacuum at 40°C.
Critical Process Parameters & Troubleshooting
Catalytic Cycle Visualization
Understanding the cycle helps diagnose failures. If the reaction stalls, it is usually at the Oxidative Addition step (due to electron-rich ring) or Ligand Exchange.
Figure 2: The Heck catalytic cycle.[7] Note that the electron-rich aminopyridine makes the Oxidative Addition step slower, requiring heat (100°C).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by free amine. | Protect Amine: Acetylate the starting material (Acetic Anhydride) to form 3-iodo-4-acetamidopyridine before coupling. The acetyl group can be removed during hydrolysis. |
| Pd Black Formation | Instability of Pd(0) species. | Add Additive: Add Tetrabutylammonium bromide (TBAB, 1.0 equiv) to stabilize Pd nanoparticles (Jeffery conditions). |
| Regioisomer Mix | Migration of double bond. | Lower Temp: Reduce temp to 80°C and extend time. Ensure strictly anhydrous conditions. |
| Product is Sticky/Oil | Residual DMF or impurities. | Trituration: Triturate the crude solid with diethyl ether or pentane to induce crystallization. |
Analytical Validation
-
1H NMR (DMSO-d6):
-
Alkene Protons: Look for two doublets with a large coupling constant (
), indicative of the (E)-isomer . Typically found around ppm and ppm. -
Pyridine Protons: Characteristic signals for the 2, 5, and 6 positions. The C2 proton will be desheilded (singlet,
ppm).
-
-
Mass Spectrometry (ESI):
-
Positive Mode:
(for the acid).
-
References
-
Organic Chemistry Portal. Heck Reaction - Mechanism and Conditions. Retrieved from [Link]
-
MDPI. Heck Reaction—State of the Art. Catalysts 2017, 7, 267.[8] Retrieved from [Link][9]
-
Beilstein J. Org. Chem. Modulating the electronics of palladium complexes... in Heck cross-coupling. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine intermediates and pyridine betaines - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up procedures for (E)-3-(4-aminopyridin-3-yl)acrylic acid production
Application Note: Scale-Up Procedures for (E)-3-(4-Aminopyridin-3-yl)acrylic Acid Production
Executive Summary
This guide details the process development and scale-up protocol for (E)-3-(4-aminopyridin-3-yl)acrylic acid (CAS: 167837-43-6 / 773132-83-5). This molecule is a critical heterocyclic building block, often functioning as a pharmacophore in kinase inhibitors and DNA-intercalating agents.[1]
The synthesis challenges include controlling the regioselectivity of halogenation, preventing catalyst poisoning by the free amino group during coupling, and managing the solubility of the zwitterionic product. This protocol utilizes a robust two-step sequence : regioselective iodination followed by a Heck-Mizoroki coupling, optimized for multi-gram to kilogram scale production without chromatographic purification.[1]
Retrosynthetic Analysis & Strategy
The most scalable route avoids the use of unstable aldehydes (required for Knoevenagel condensation) and instead relies on the high reactivity of 3-iodo-4-aminopyridine in Pd-catalyzed cross-coupling.[1]
Pathway Logic:
-
Starting Material: 4-Aminopyridine (4-AP) is abundant and inexpensive.[1]
-
Functionalization: Electrophilic iodination occurs preferentially at the 3-position (ortho to the amino group).
-
Coupling: The Heck reaction introduces the acrylic acid moiety. The (E)-stereoselectivity is inherent to the Heck mechanism.
Figure 1: Retrosynthetic strategy prioritizing atom economy and convergent assembly.
Stage 1: Regioselective Iodination of 4-Aminopyridine
Direct iodination is preferred over bromination due to the weaker C-I bond, which facilitates the subsequent oxidative addition step in the Heck reaction, allowing for lower catalyst loadings.
Mechanism & Rationale
Using elemental iodine (
Scale-Up Protocol (100 g Scale)
Reagents:
-
4-Aminopyridine (4-AP): 100.0 g (1.06 mol)[1]
-
Iodine (
): 108.0 g (0.425 mol)[1] -
Periodic Acid (
): 48.4 g (0.212 mol)[1] -
Acetic Acid (Glacial): 800 mL
-
Sulfuric Acid (20% aq): 150 mL (Reaction solvent/catalyst)[1]
-
Sodium Thiosulfate (sat. aq): For quenching
Step-by-Step Procedure:
-
Dissolution: In a 3L reactor equipped with a mechanical stirrer and reflux condenser, dissolve 4-AP (100 g) in a mixture of Acetic Acid (800 mL) and 20%
(150 mL).-
Note: The acid protonates the pyridine ring, directing iodination to the 3-position via the free amine's ortho-directing effect.
-
-
Oxidant Addition: Add Periodic Acid (
) to the stirred solution. -
Iodine Addition: Add Iodine (
) in portions over 30 minutes.-
Exotherm Alert: Monitor internal temperature; maintain < 60°C during addition.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC (Target: < 2% starting material).
-
Quenching: Cool to 20°C. Pour the mixture into 2L of ice water containing Sodium Thiosulfate to quench unreacted iodine (color change from dark brown to yellow/orange).
-
Neutralization: Slowly add 50% NaOH solution until pH reaches ~8–9. The product, 3-iodo-4-aminopyridine, will precipitate.[1]
-
Isolation: Filter the solid. Wash with cold water (3 x 200 mL).[1]
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 175–190 g (75–80%)
-
Appearance: Tan to light brown solid.
-
Stage 2: Heck-Mizoroki Coupling
This step constructs the carbon framework. We employ "Jeffery conditions" (phase transfer) or a polar aprotic solvent system to handle the polar substrate.
Experimental Design Choices
-
Catalyst: Palladium(II) Acetate (
).[1] -
Ligand: Tri-o-tolylphosphine (
).[1] The bulky ligand stabilizes the Pd species against poisoning by the free amine of the substrate. -
Base: Triethylamine (
) acts as the proton scavenger. -
Solvent: DMF (Dimethylformamide) is chosen for its high boiling point and ability to solubilize the polar intermediate.
Scale-Up Protocol (50 g Scale)
Reagents:
-
3-Iodo-4-aminopyridine: 50.0 g (0.227 mol)[1]
-
Acrylic Acid: 19.6 g (0.272 mol, 1.2 equiv)[1]
- : 0.51 g (1 mol%)[1]
- : 1.38 g (2 mol%)[1]
-
Triethylamine (
): 46.0 g (0.454 mol, 2.0 equiv)[1] -
DMF: 250 mL
Step-by-Step Procedure:
-
Inerting: Purge a 1L reactor with Nitrogen (
) for 15 minutes. -
Charging: Add DMF, 3-Iodo-4-aminopyridine,
, and Acrylic Acid.-
Order of Addition: Add Acrylic Acid last to prevent premature polymerization (stabilized acrylic acid containing MEHQ is recommended).
-
-
Catalyst Prep: In a separate small vial, premix
and in 10 mL DMF to form the active catalyst complex (yellow to orange solution), then transfer to the main reactor. -
Heating: Heat the mixture to 100°C with vigorous stirring (400 RPM).
-
Process Control: Reaction typically completes in 6–12 hours. Monitor via HPLC for disappearance of the aryl iodide.
-
-
Workup (Critical for Purity):
-
Cool reaction mass to room temperature.
-
Filter off the precipitated triethylammonium iodide salts.
-
Concentrate the filtrate under reduced pressure (remove bulk DMF).
-
Dilute residue with Water (300 mL).
-
-
Isoelectric Precipitation:
-
The product is amphoteric. The reaction mixture (basic due to
) needs acidification. -
Slowly add 6M HCl to lower pH to ~4.0–5.0 (the approximate isoelectric point).
-
The target acid will precipitate as a thick solid.
-
-
Final Wash: Filter the solid. Slurry wash with Acetonitrile (100 mL) to remove organic impurities and residual Pd-ligand complexes.[1]
-
Drying: Dry at 50°C under vacuum.
Process Flow & Logic Diagram
Figure 2: Unit operation flow for the two-stage synthesis.[1]
Analytical Specifications & Quality Control
Data Summary Table:
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| Purity | > 98.0% (AUC) | HPLC (C18, ACN/Water/0.1% TFA) |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) |
| Residual Solvent | DMF < 880 ppm | GC-HS |
| Palladium | < 20 ppm | ICP-MS |
| Water Content | < 1.0% | Karl Fischer |
Key NMR Signals (DMSO-d6):
- 12.0-12.5 (br s, 1H, COOH)[1]
- 8.1 (s, 1H, Py-H2)[1]
- 7.9 (d, 1H, Py-H6)[1]
- 7.5 (d, 1H, Alkene-H, J = 16.0 Hz, indicates trans/E)
- 6.6 (d, 1H, Py-H5)[1]
- 6.3 (d, 1H, Alkene-H, J = 16.0 Hz)[1]
-
6.0-6.5 (br s, 2H,
)[1]
Troubleshooting & Optimization
-
Low Conversion in Heck Step:
-
Cause: Catalyst poisoning by free amine.
-
Solution: Increase catalyst loading to 2-3 mol% or switch to Pd(dppf)Cl2 . Alternatively, add the acrylic acid slowly to keep its concentration low relative to the catalyst initially.
-
-
High Palladium Content in Final Solid:
-
Cause: Pd complex precipitation.
-
Solution: Treat the aqueous solution (before pH adjustment) with a metal scavenger (e.g., SiliaMetS® Thiol) or wash the final solid with a dilute EDTA solution.
-
-
Filtration Difficulties (Sticky Solid):
-
Cause: Rapid precipitation trapping impurities.
-
Solution: Perform the pH adjustment at 50°C and allow the slurry to cool slowly to room temperature (digest the precipitate).
-
References
-
Iodination Methodology
- Source: ChemicalBook & Industrial Patents.
-
URL:[1]
-
Heck Reaction on Aminopyridines
- Source: Frontiers in Chemistry. "A green Heck reaction protocol towards trisubstituted alkenes." (General Heck conditions for polar heterocycles).
-
URL:[1]
-
Isoelectric Point & Solubility
- Source: Master Organic Chemistry.
-
URL:
-
General Scale-Up Principles
- Source: BioPharm International.
-
URL:[1]
Sources
Application Notes and Protocols for the Esterification of (E)-3-(4-aminopyridin-3-yl)acrylic acid
Introduction
(E)-3-(4-aminopyridin-3-yl)acrylic acid is a versatile building block in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring with an amino substituent and an acrylic acid side chain, offers multiple points for chemical modification, making it a valuable scaffold for the synthesis of a diverse range of bioactive molecules. The esterification of the carboxylic acid group is a fundamental transformation that allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.
This comprehensive guide provides detailed protocols and expert insights into the esterification of (E)-3-(4-aminopyridin-3-yl)acrylic acid. We will explore two robust methods: a classic acid-catalyzed Fischer-type esterification and a milder, coupling agent-mediated Steglich esterification. The causality behind experimental choices, potential challenges, and purification strategies will be discussed to ensure reproducible and high-yielding syntheses.
Physicochemical Properties and Handling
(E)-3-(4-aminopyridin-3-yl)acrylic acid is a solid at room temperature. Its structure is nearly planar, with an E-configuration about the double bond.[1][2] The presence of both a basic amino group and an acidic carboxylic acid group makes it an amphoteric molecule.
Table 1: Physicochemical Properties of (E)-3-(4-aminopyridin-3-yl)acrylic acid
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [3] |
| Molecular Weight | 164.16 g/mol | [3] |
| Appearance | Solid | [3] |
| Storage | Store in a dry, dark, and ventilated place. | [3] |
Due to the acrylic acid moiety, this compound has the potential to polymerize, especially at elevated temperatures. Therefore, it is advisable to use polymerization inhibitors during esterification reactions that require heating.[4][5][6]
Protocol 1: Fischer-Type Esterification with Sulfuric Acid Catalyst
Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst and typically an excess of the alcohol to shift the equilibrium towards the product.[2][7][8] For aminopyridine carboxylic acids, this method has been historically employed, though careful control of the reaction conditions is necessary to avoid side reactions.[9]
Rationale and Mechanistic Insight
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[7] The use of a large excess of the alcohol serves to drive the reversible reaction to completion, following Le Châtelier's principle.
Experimental Protocol
Materials:
-
(E)-3-(4-aminopyridin-3-yl)acrylic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Polymerization inhibitor (e.g., hydroquinone or 4-methoxyphenol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (E)-3-(4-aminopyridin-3-yl)acrylic acid (1.0 eq).
-
Add a large excess of the anhydrous alcohol (e.g., 20-50 eq), which also serves as the solvent.
-
Add a small amount of a polymerization inhibitor (e.g., 0.1 mol%).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred, chilled saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution will occur.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Key Parameters for Fischer-Type Esterification
| Parameter | Recommended Condition | Rationale |
| Alcohol | Anhydrous, large excess | Acts as both reactant and solvent; drives the equilibrium. |
| Catalyst | Conc. H₂SO₄ (0.1-0.2 eq) | Efficiently protonates the carbonyl group. |
| Temperature | Reflux | Increases reaction rate. |
| Inhibitor | Hydroquinone or 4-methoxyphenol | Prevents polymerization of the acrylic moiety. |
| Work-up | Neutralization with NaHCO₃ | Removes acidic catalyst and unreacted starting material. |
Challenges and Considerations
-
Side Reactions: The amino group on the pyridine ring can be protonated by the strong acid, potentially reducing its nucleophilicity and affecting the overall reactivity. However, under these conditions, the primary reaction is the esterification of the carboxylic acid.
-
Purification: The basicity of the aminopyridine moiety in the product can lead to tailing on silica gel chromatography. To mitigate this, a small amount of a basic modifier (e.g., triethylamine, 1-2%) can be added to the eluent.
Protocol 2: Steglich Esterification
The Steglich esterification is a mild and highly efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[10][11] This method is particularly advantageous for substrates that are sensitive to acidic conditions or sterically hindered.[10]
Rationale and Mechanistic Insight
The reaction is initiated by the activation of the carboxylic acid with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. In the presence of DMAP, this intermediate undergoes rapid acyl transfer to form an N-acylpyridinium species, which is a very active acyl transfer reagent.[10][11] The alcohol then attacks this activated species to furnish the desired ester, regenerating the DMAP catalyst. The carbodiimide is converted to a urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea), which can often be removed by aqueous work-up.
Experimental Protocol
Materials:
-
(E)-3-(4-aminopyridin-3-yl)acrylic acid
-
Alcohol (e.g., methanol, ethanol, or a more complex alcohol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (E)-3-(4-aminopyridin-3-yl)acrylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the mixture in an anhydrous solvent such as DCM or DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the carbodiimide coupling agent (e.g., EDC, 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the extraction solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Key Parameters for Steglich Esterification
| Parameter | Recommended Condition | Rationale |
| Coupling Agent | EDC (1.5 eq) | Forms a water-soluble urea byproduct, simplifying purification. |
| Catalyst | DMAP (0.1 eq) | Accelerates the reaction by forming a highly reactive acylpyridinium intermediate. |
| Solvent | Anhydrous DCM or DMF | Aprotic solvents to prevent side reactions with the coupling agent. |
| Temperature | 0 °C to room temperature | Mild conditions suitable for sensitive substrates. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from interfering with the coupling agent. |
Challenges and Considerations
-
Byproduct Removal: If DCC is used as the coupling agent, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and can often be removed by filtration. However, some residual DCU may require removal by chromatography. The use of EDC is often preferred as its corresponding urea is water-soluble.[12]
-
Amino Group Reactivity: The amino group of the starting material is a nucleophile and could potentially react with the activated carboxylic acid to form an amide dimer. However, under Steglich conditions, the intermolecular esterification with the alcohol is generally the favored pathway, especially when the alcohol is present in a slight excess.
Comparative Analysis of Protocols
Table 4: Comparison of Fischer and Steglich Esterification Methods
| Feature | Fischer-Type Esterification | Steglich Esterification |
| Reagents | Alcohol (excess), Strong Acid | Alcohol, Coupling Agent (EDC/DCC), Catalyst (DMAP) |
| Conditions | Harsh (reflux, strong acid) | Mild (0 °C to room temperature) |
| Advantages | Cost-effective, simple reagents | High yields, mild conditions, broad substrate scope |
| Disadvantages | Requires high temperatures, potential for side reactions with sensitive substrates | More expensive reagents, formation of urea byproducts |
| Best Suited For | Simple, robust substrates; large-scale synthesis | Acid-sensitive substrates, complex alcohols, high-value products |
Purification and Characterization
Purification of the resulting esters can typically be achieved by silica gel column chromatography. As mentioned, the basicity of the aminopyridine ring may necessitate the use of a triethylamine-doped eluent system (e.g., ethyl acetate/hexane with 1% triethylamine) to prevent peak tailing and improve separation.[12]
The structure and purity of the final ester product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the ester group (e.g., a new set of signals corresponding to the alcohol moiety) and the integrity of the rest of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To observe the characteristic C=O stretching frequency of the ester, which will be shifted compared to the carboxylic acid precursor.
Conclusion
The esterification of (E)-3-(4-aminopyridin-3-yl)acrylic acid is a key transformation for the development of novel chemical entities. Both the Fischer-type and Steglich esterification methods offer reliable pathways to these valuable compounds. The choice of method will depend on the specific alcohol being used, the scale of the reaction, and the sensitivity of any other functional groups present in the reactants. By understanding the mechanisms and carefully controlling the reaction conditions as outlined in these protocols, researchers can successfully synthesize the desired esters in high yield and purity, paving the way for further biological evaluation.
References
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Journal of the Iranian Chemical Society.
-
Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link]
- Chavan, S. P., et al. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 49(12), 2025-2028.
- Muñoz, A., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
- Meyer, G. R. (1993). Polymerization inhibitors for acrylic acids and esters.
- Gawinecki, R., et al. (2024). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Molecules, 29(14), 3244.
-
Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]
- Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779.
-
Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. R Discovery. Retrieved from [Link]
- Amination of Aminopyridines via η6-Coordination Catalysis. (2024).
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). RSC Advances, 13(52), 36329-36353.
- Christie, W. W. (2019).
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S.
- Ailiesei, G. L., & Barboiu, V. A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie.
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2025). Beilstein Journal of Organic Chemistry, 21, 85-185.
- Synthesis, Isolation and Purific
- Polymerization inhibitors for acrylic acids and esters.
- Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024).
- Li, H., et al. (2013). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 56(11), 4548-4558.
- The kinetics of the esterification of acrylic acid with methyl and ethyl alcohols.
- Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase?
- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI.
- Kalalbandi, V., & Seetharamappa, J. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde.
- Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. (2024). Biomacromolecules.
- Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Deriv
- Esterification of acrylic acid. (1969). U.S.
- Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. (2019). The Journal of Organic Chemistry, 84(16), 9896-9907.
- Applic
- What is high performance polymerization inhibitor? Wako Pure Chemical Industries.
- Process for the synthesis of esters of acrylic acid. (2010).
- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI.
- Technical Support Center: Purification of Esterific
- Method for producing cinnamic acid ester compound. (2020). U.S.
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
- Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026). MDPI.
- Process for preparing 4-aminopyridines using pyridine betaine intermediates. (2006).
- 13 C NMR spectra of (E)-3-(4-hydroxy-3-methylphenyl)acrylohydrazide...
- Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Polymerization inhibition of acrylic acid. (1972). U.S.
- (E)-3-(3,4-Diaminophenyl)acrylic acid. ChemScene.
- The catalytic Mitsunobu reaction: a critical analysis of the current st
- Esters. An Introduction. University of Colorado Boulder.
- Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H). (2023). Molecules, 28(23), 7859.
- Mitsunobu reaction. Organic Synthesis.
- Acrylic acid, ester series polymerization inhibitor 4-Methoxyphenol. LookChem.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Mitsunobu reaction. chemeurope.com.
- Ester synthesis by esterific
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- 1. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(4-Aminopyridin-3-yl)acrylic acid773132-83-5, CasNo.773132-83-5 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]
- 4. EP0522709B1 - Polymerization inhibitors for acrylic acids and esters - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US3674651A - Polymerization inhibition of acrylic acid - Google Patents [patents.google.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield of (E)-3-(4-aminopyridin-3-yl)acrylic acid synthesis
Welcome to the Technical Support Center for the synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid . This guide is designed for researchers and drug development professionals seeking to optimize yields, troubleshoot catalytic bottlenecks, and scale up their cross-coupling workflows.
Because aminopyridines possess multiple coordinating heteroatoms, they present unique challenges in palladium-catalyzed cross-coupling reactions[1]. This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.
Part 1: Mechanistic Workflow & Catalytic Cycle
The standard synthetic route to (E)-3-(4-aminopyridin-3-yl)acrylic acid relies on the Heck cross-coupling reaction between a 4-amino-3-halopyridine (typically bromo- or iodo-) and an acrylate derivative, followed by hydrolysis[2]. Understanding the catalytic cycle is critical for troubleshooting, as the free amino group can easily hijack the palladium catalyst, leading to off-cycle deactivation.
Figure 1: Catalytic Heck cycle for (E)-3-(4-aminopyridin-3-yl)acrylate synthesis.
Part 2: Standard Optimized Protocol (Self-Validating)
Direct coupling with free acrylic acid often yields poor results due to competitive Michael addition and acidic poisoning of the catalyst. The optimized approach utilizes ethyl acrylate followed by a mild basic hydrolysis.
Step 1: Heck Coupling
-
Preparation: In an oven-dried Schlenk flask, charge 4-amino-3-iodopyridine (1.0 eq, 10 mmol)[3], Pd(OAc)₂ (0.05 eq, 5 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with inert N₂ gas (repeat 3 times). Causality: Pd(0) intermediates are highly susceptible to oxidative degradation; strict anaerobicity prevents catalyst death.
-
Reagent Addition: Add anhydrous, degassed DMF (20 mL), followed by ethyl acrylate (1.5 eq, 15 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol).
-
Reaction: Heat the mixture to 90 °C for 12 hours with vigorous stirring.
Self-Validation Checkpoint 1: Monitor the reaction via LC-MS. The intermediate ethyl (E)-3-(4-aminopyridin-3-yl)acrylate must show a dominant mass peak at m/z 193.1 [M+H]⁺ . If unreacted starting material (m/z 220.9[M+H]⁺) persists past 6 hours, see FAQ Q1.
Step 2: Hydrolysis & Isolation
-
Workup: Cool the mixture to room temperature, dilute with water (50 mL), and extract with EtOAc (3 x 50 mL). Concentrate the organic layer under reduced pressure.
-
Saponification: Dissolve the crude ester in a 1:1 mixture of THF and H₂O (20 mL). Add LiOH·H₂O (3.0 eq, 30 mmol) and stir at room temperature for 4 hours.
Self-Validation Checkpoint 2: TLC (DCM:MeOH 9:1) should indicate complete consumption of the ester (Rf ~0.6). LC-MS of the aqueous layer will confirm the target acid at m/z 165.1 [M+H]⁺ .
-
Precipitation: Acidify the aqueous phase dropwise with 1M HCl to pH ~5.5 (the isoelectric point of the product).
-
Collection: Filter the resulting pale yellow precipitate, wash with cold water, and dry under high vacuum to afford pure (E)-3-(4-aminopyridin-3-yl)acrylic acid.
Part 3: Quantitative Data Presentation
Selecting the correct catalyst-ligand architecture is the single most important factor in optimizing this synthesis. Below is a summary of experimental yields based on ligand steric profiles and base selection[4].
Table 1: Optimization of Catalytic Conditions for Heck Coupling
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 90 | 35% | Severe catalyst poisoning. The free amine coordinates to Pd, displacing the small PPh₃ ligand. |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | DIPEA | DMF | 90 | 82% | Optimal. Steric bulk of the ortho-tolyl groups prevents off-cycle coordination by the aminopyridine. |
| 3 | Pd₂(dba)₃ | dppf (bidentate) | K₂CO₃ | Dioxane | 100 | 68% | Bidentate ligand improves stability against amine poisoning, but rigid geometry slows insertion kinetics. |
| 4 | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMAc | 110 | 75% | Good conversion, but higher temperatures caused slight thermal degradation of the product. |
Part 4: Troubleshooting Guides & FAQs
Q1: My conversion is stalling at 30-40% despite adding more palladium catalyst. What is happening? A: The free 4-amino group and the basic pyridine nitrogen act as competing ligands. They coordinate to the Pd(II) intermediate, sequestering it into a stable, off-cycle inactive complex[1]. Adding more catalyst only creates more inactive complexes. Solution: Switch to a highly sterically hindered ligand like tri(o-tolyl)phosphine (as shown in Table 1, Entry 2). The steric bulk prevents the aminopyridine from displacing the phosphine ligands, forcing the palladium to remain in the active catalytic cycle[4]. Alternatively, temporarily protect the amine as an N-Boc derivative prior to coupling.
Q2: I am observing significant amounts of dehalogenated starting material (4-aminopyridine). How do I prevent this? A: Dehalogenation (protodepalladation) occurs when the oxidative addition complex [Ar-Pd-X] undergoes premature reduction before olefin insertion[2]. This is almost always caused by trace moisture or the amine base acting as a hydride donor via β-hydride elimination of the base itself. Solution: Ensure strictly anhydrous conditions and degas your solvents by sparging with N₂ for at least 30 minutes. If using Et₃N, switch to a bulkier, less nucleophilic base like DIPEA, or an inorganic base like K₂CO₃.
Q3: Should I couple with free acrylic acid directly to save a step, rather than using an acrylate ester? A: While direct coupling is theoretically possible, it is highly discouraged for this specific substrate. Free acrylic acid often results in competitive Michael addition of the 4-amino group to the activated double bond. Furthermore, the acidic proton can alter the oxidation state of the catalyst. Solution: Always use an ester like ethyl acrylate or tert-butyl acrylate. The ester acts as a superior olefin acceptor in the Heck reaction and can be cleanly hydrolyzed post-coupling.
Q4: How do I ensure high (E)-stereoselectivity and separate any unwanted (Z)-isomer? A: The Heck reaction is inherently (E)-selective due to the severe steric repulsion between the pyridyl ring and the ester group during the syn-insertion and subsequent C-C bond rotation prior to β-hydride elimination[2]. Solution: If trace (Z)-isomer is detected in your LC-MS, it can be seamlessly removed during the final pH-adjusted precipitation (Step 7 of the protocol). The highly rigid, linear (E)-isomer crystallizes preferentially at its isoelectric point, leaving the more soluble (Z)-isomer in the aqueous mother liquor.
Part 5: References
-
[3] Thieme E-Journals - Synlett / Volltext. "Selective 3-bromination of 4-aminopyridines and cross-coupling." Thieme Connect. Available at:
-
[4] RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Heravi, M. M., et al. CLOCKSS Archive. Available at:
-
[1] A highly efficient synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine via a double Suzuki reaction and a Chichibabin cyclization. ScienceDirect / DOI. Available at:
-
[2] Heck Reactions with Aryl Chlorides. Diva-Portal.org. Available at:
Sources
Technical Support Center: Troubleshooting Solubility of (E)-3-(4-aminopyridin-3-yl)acrylic acid
Overview
(E)-3-(4-aminopyridin-3-yl)acrylic acid is a structurally complex molecule that frequently presents solubility challenges during in vitro and in vivo assay development. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the root causes of these issues. By understanding the physicochemical properties of this compound, we can rationally design formulation strategies rather than relying on trial and error.
Knowledge Base: Understanding the Molecule
Q: Why does (E)-3-(4-aminopyridin-3-yl)acrylic acid exhibit such poor aqueous solubility, especially in physiological buffers?
A: The solubility bottleneck lies in the molecule's amphoteric structure. It contains a basic 4-aminopyridine moiety and an acidic acrylic acid group. In pure water or physiological buffers (pH ~7.4), the molecule exists predominantly as a zwitterion —meaning it carries both a positive and a negative charge, but has a net charge of zero.
At this isoelectric point (pI), the compound experiences maximum intermolecular ionic interactions, forming a highly stable crystal lattice. Because there is no net charge to facilitate ion-dipole interactions with surrounding water molecules, the thermodynamic barrier to dissolution is immense, leading to rapid precipitation 1.
pH-dependent ionization states of (E)-3-(4-aminopyridin-3-yl)acrylic acid.
Troubleshooting & Experimental Protocols
Q: I need a high-concentration stock solution (e.g., 10-50 mM) for serial dilutions. How can I achieve this without using toxic levels of DMSO?
A: The most effective method for generating high-concentration stocks of zwitterionic drugs is pH adjustment (salt formation) 2. By intentionally shifting the pH away from the compound's isoelectric point, you force the molecule into a fully cationic or fully anionic state.
Self-Validating Protocol: Acidic Salt Formation
-
Weighing: Transfer 10 mg of (E)-3-(4-aminopyridin-3-yl)acrylic acid into a microcentrifuge tube.
-
Protonation: Add 100 µL of 0.1 M HCl. The low pH protonates the carboxylate group, converting the zwitterion into a highly soluble cationic hydrochloride salt.
-
Agitation: Vortex for 60 seconds. Validation checkpoint: The solution must transition from a cloudy suspension to completely optically clear. If particulates remain, sonicate for 5 minutes.
-
Dilution: Slowly dilute to your final working concentration using your assay buffer. Caution: Ensure your target assay buffer has sufficient buffering capacity (e.g., 100 mM HEPES or Tris) to absorb the acidic stock without dropping the final assay pH below physiological requirements.
Q: My cellular assay requires a strict pH of 7.4, and the compound crashes out immediately upon dilution from an acidic/basic stock. What is the best alternative?
A: This is a classic "solvent shift" precipitation event. When the pH normalizes to 7.4, the molecule reverts to its insoluble zwitterionic form. To solve this, we must use cyclodextrin complexation .
Uncharged cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective for zwitterions. They encapsulate the lipophilic aromatic ring (the pyridine core) within their hydrophobic cavity, while the hydrophilic exterior maintains solubility in the aqueous phase, completely masking the compound from bulk water interactions 3.
Self-Validating Protocol: HP-β-CD Solubilization
Step-by-step experimental workflow for cyclodextrin-mediated solubilization.
Causality & Validation: The 24-hour equilibration step (Step 4) is critical. Complexation is a thermodynamic equilibrium process; rushing this step will result in sub-optimal encapsulation. To validate the protocol (Step 6), measure the UV absorbance of the filtrate. If the concentration is below your required threshold, increase the HP-β-CD concentration to 30% (w/v) or add a trace amount of a water-soluble polymer (like 0.1% HPMC) to stabilize the ternary complex 4.
Quantitative Strategy Comparison
To help you select the right approach for your specific assay, consult the data summary table below.
| Solubilization Strategy | Primary Mechanism | Estimated Solubility Limit | Optimal pH Range | Recommended Assay Use Case |
| pH Adjustment (HCl) | Cationic salt formation | > 50 mg/mL | < 4.0 | Biochemical assays, high-concentration storage |
| pH Adjustment (NaOH) | Anionic salt formation | > 50 mg/mL | > 9.0 | Biochemical assays, high-concentration storage |
| HP-β-CD (20% w/v) | Hydrophobic cavity encapsulation | 2 - 10 mg/mL | 6.0 - 8.0 | Cell-based assays, in vivo dosing (biocompatible) |
| DMSO Co-solvent | Crystal lattice disruption | Variable (precipitates <1% v/v) | Any (if stable) | High-Throughput Screening (HTS) with low final drug conc. |
Note: Solubility limits are estimates based on structurally similar zwitterionic aminopyridine derivatives.
References
-
Zwitterion. GeeksforGeeks. [Link]
-
The solubility of drugs. Basicmedical Key.[Link]
-
Cyclodextrin solubilization of ETH-615, a zwitterionic drug. PubMed.[Link]
-
Integrating In Vitro Biopharmaceutics into Physiologically Based Biopharmaceutic Model (PBBM) to Predict Food Effect of BCS IV Zwitterionic Drug. PMC.[Link]
Sources
- 1. Zwitterion - GeeksforGeeks [geeksforgeeks.org]
- 2. The solubility of drugs | Basicmedical Key [basicmedicalkey.com]
- 3. Cyclodextrin solubilization of ETH-615, a zwitterionic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrating In Vitro Biopharmaceutics into Physiologically Based Biopharmaceutic Model (PBBM) to Predict Food Effect of BCS IV Zwitterionic Drug (GSK3640254) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization of (E)-3-(4-aminopyridin-3-yl)acrylic acid during storage
Technical Support Center: (E)-3-(4-aminopyridin-3-yl)acrylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymerization During Storage
Welcome to the technical support guide for (E)-3-(4-aminopyridin-3-yl)acrylic acid. This document, prepared by our senior application scientists, provides in-depth guidance on the proper storage and handling of this compound to prevent unwanted polymerization. Given its molecular structure, featuring both a reactive acrylic acid moiety and an aminopyridine group, this compound requires specific storage conditions to ensure its stability and integrity for research and development applications.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is (E)-3-(4-aminopyridin-3-yl)acrylic acid prone to polymerization?
A1: The susceptibility to polymerization stems from the acrylic acid portion of the molecule. The carbon-carbon double bond (vinyl group) is electron-deficient and can readily undergo free-radical polymerization.[1] This process is often initiated by external energy sources like heat and light, or by the presence of radical species such as peroxides.[2][3] Once initiated, a chain reaction can occur, leading to the formation of high molecular weight polymers, which alters the chemical's properties and renders it unusable for most applications.[4]
Q2: I've received a new batch of the compound. What is the very first thing I should do?
A2: Upon receipt, immediately inspect the container for any signs of polymerization. This can include the presence of solid clumps, an increase in viscosity (if dissolved), or a noticeable change in color. The material should be a uniform powder. If you observe any of these signs, the material may already be compromised. If it appears stable, the compound should be transferred to a designated long-term storage location that meets the conditions outlined in this guide. It's crucial to date the container upon receipt and again upon opening to track its age and exposure.[5]
Q3: What are the ideal storage temperature and lighting conditions?
A3: This compound should be stored in a cool, dark, and well-ventilated area.[6][7] The ideal temperature range is between 2-8°C, as is common for many reactive chemicals.[8] Refrigerated storage is recommended.[9] Avoid storing it at room temperature for extended periods, as elevated temperatures can accelerate polymerization.[2] Crucially, the container must be opaque or stored in a light-blocking secondary container to prevent photo-initiation of polymerization.[2][10]
Q4: Should I store the compound under an inert atmosphere (e.g., nitrogen or argon)?
A4: This is a critical point where acrylic acid chemistry deviates from many other sensitive compounds. Do NOT store pure (E)-3-(4-aminopyridin-3-yl)acrylic acid under a fully inert atmosphere. Most commercial acrylic monomers are stabilized with phenolic inhibitors, such as the monomethyl ether of hydroquinone (MEHQ) or hydroquinone (HQ).[2][11] These inhibitors require the presence of a small amount of dissolved oxygen to function effectively.[4][10][12] Oxygen reacts with monomer radicals to form peroxy radicals, which are then intercepted by the phenolic inhibitor, terminating the polymerization chain.[4][13] Storing under a completely inert gas would remove the oxygen necessary for the inhibitor to work, paradoxically increasing the risk of polymerization. The headspace of the container should contain air.[10]
Q5: My compound didn't come with an inhibitor. Should I add one?
A5: If you have received the compound without a polymerization inhibitor and intend to store it for an extended period (weeks to months), adding an inhibitor is a prudent measure. MEHQ is a common choice and is typically added at a concentration of 100-200 ppm.[2] Phenothiazine is another effective inhibitor.[11] When adding an inhibitor, ensure it is thoroughly mixed without introducing contaminants. Always consult the material safety data sheet (MSDS) or the supplier for specific recommendations.
Q6: I noticed some discoloration in the powder. What does this mean?
A6: Discoloration, such as yellowing or browning, can be an early indicator of degradation or the initial stages of oligomerization (the formation of short polymer chains). While the aminopyridine group itself can be sensitive to oxidation, any change from the initial appearance should be treated as a sign of potential instability. It is recommended to test a small sample of the material to confirm its identity and purity before use in a critical experiment.
Troubleshooting Guide: Signs of Polymerization
| Symptom Observed | Potential Cause | Recommended Action |
| Solid clumps or particles in the container | Advanced polymerization has occurred. | The material is likely unusable. Do not attempt to heat the container to break up the solids, as this can lead to a dangerous runaway reaction.[2][14] Dispose of the material according to your institution's hazardous waste guidelines. |
| Increased viscosity or gelling (if in solution) | Polymerization has initiated in the solvent. | The solution should be considered compromised. Do not use it for further experiments. Dispose of it safely. |
| Container feels warm to the touch | A highly exothermic polymerization reaction is in progress. This is a DANGEROUS situation. | Evacuate the immediate area and alert your safety officer. If a storage tank begins to polymerize, an emergency "shortstop" agent like phenothiazine may be needed to halt the reaction.[15] Do not handle the container directly. |
| Material has changed color significantly | Onset of degradation or oligomerization. | Test for purity and structure (e.g., via NMR, LC-MS) before use. If purity is compromised, a fresh batch should be used. |
Recommended Storage Protocol & Workflow
This protocol outlines the step-by-step process for safely receiving and storing (E)-3-(4-aminopyridin-3-yl)acrylic acid.
Caption: Mechanism of radical polymerization and inhibition.
Mechanism Explained:
-
Initiation: An initiator (like heat or light) creates a free radical from a monomer molecule. [13]2. Propagation vs. Inhibition:
-
2a (Propagation): If unchecked, this monomer radical (M•) will attack another monomer, starting a growing polymer chain. [1] * 2b (Inhibition): In the presence of oxygen, the monomer radical (M•) rapidly reacts with O₂ to form a less reactive peroxy radical (MOO•). [4]3. Radical Trapping: The phenolic inhibitor (like MEHQ) efficiently donates a hydrogen atom to the peroxy radical, neutralizing it and forming stable, non-radical products. This terminates the chain reaction before it can begin. [4][13] This mechanism highlights why a small amount of oxygen is essential for the stability of inhibited acrylic monomers. [10]
-
References
-
Acrylic acid (HSG 104, 1997). (1997). INCHEM. [Link]
- Method for preventing polymerization in an acrylic acid manufacturing process. (n.d.).
-
ACRYLIC ACID - STABILIZED. (2020, September 22). Synthomer. [Link]
-
Acrylic Acid Storage Safety Guide. (n.d.). Scribd. [Link]
-
Inhibition of acrylic acid and acrylate autoxidation. (n.d.). RSC Publishing. [Link]
-
2-AMINO PYRIDINE For Synthesis. (n.d.). Alpha Chemika. [Link]
-
Polymerisation inhibitor. (n.d.). Wikipedia. [Link]
-
Key Facts about Acrylate Monomers. (n.d.). Gantrade. [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016, April 21). Loba Chemie. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [Link]
-
Chemical Storage. (n.d.). Florida State University, Environmental Health & Safety. [Link]
-
A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). Laboratory Furniture Solutions. [Link]
-
How do I safely store chemicals in laboratory? (n.d.). University of Texas at Dallas, Environmental Health & Safety. [Link]
-
How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. [Link]
-
Kinetic and structural EPR studies of radical polymerization. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157. [Link]
-
RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (n.d.). MDPI. [Link]
Sources
- 1. Kinetic and structural EPR studies of radical polymerization. Monomer, dimer, trimer and mid-chain radicals formed via the initiation of polymerization of acrylic acid and related compounds with electrophilic radicals (˙OH, SO4–˙ and Cl2–˙) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Acrylic acid (HSG 104, 1997) [inchem.org]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 5. How do I safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. lobachemie.com [lobachemie.com]
- 8. chemscene.com [chemscene.com]
- 9. (E)-3-(6-Aminopyridin-3-yl)acrylic acid | 167837-43-6 [sigmaaldrich.com]
- 10. synthomer.com [synthomer.com]
- 11. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. fluoryx.com [fluoryx.com]
- 13. chempoint.com [chempoint.com]
- 14. gantrade.com [gantrade.com]
- 15. scribd.com [scribd.com]
Technical Support Center: Palladium Remediation for (E)-3-(4-aminopyridin-3-yl)acrylic Acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying (E)-3-(4-aminopyridin-3-yl)acrylic acid .
Regulatory guidelines (such as ICH Q3D) mandate that residual palladium (Pd) in oral active pharmaceutical ingredients (APIs) must not exceed a permitted daily exposure of 100 µ g/day , which typically translates to a strict limit of <10 ppm[1]. Achieving this purity with amphoteric, nitrogen-rich heterocycles requires moving beyond simple filtration and employing targeted, thermodynamically driven scavenging strategies.
The Mechanistic Challenge: Why is this API so difficult to purify?
Removing palladium from (E)-3-(4-aminopyridin-3-yl)acrylic acid presents a dual challenge:
-
Strong Ligand Affinity: The nitrogen atoms in the pyridine ring and the primary amine act as potent electron donors, forming highly stable, soluble coordination complexes with Pd(II)[2]. These internal chelates easily outcompete weak extraction methods.
-
Amphoteric Zwitterion Formation: The molecule contains both a basic aminopyridine and an acidic acrylic acid moiety. Near its isoelectric point (pH 5–6), it forms a zwitterion with a net-zero charge, creating strong intermolecular ionic networks that drastically reduce its solubility in standard organic solvents used for resin scavenging.
To overcome this, we must manipulate the pH to break the zwitterionic network and use high-affinity macroporous scavengers to force a ligand-exchange reaction.
Remediation Workflow
Logical workflow for Pd removal from amphoteric aminopyridine APIs.
Troubleshooting & FAQs
Q: Why does standard silica-thiol scavenging leave >50 ppm Pd in my product? A: The aminopyridine moiety is a strong thermodynamic sink for Pd(II), competing directly with the silica-thiol scavenger[2]. If the scavenging is done at room temperature, the activation energy required for the ligand exchange (transferring Pd from the API to the resin) is not met. Solution: Elevate the temperature to 50 °C to increase ligand exchange kinetics, and consider switching to a multidentate scavenger with a higher binding constant, such as MP-TMT (macroporous polystyrene-bound trimercaptotriazine), which has been proven to reduce Pd levels from >300 ppm to <10 ppm in highly chelated systems[3].
Q: I used activated carbon to remove the Pd color, but I lost 40% of my API yield. What happened?
A: Activated carbon removes Pd primarily through non-specific physical adsorption. However, the flat, conjugated aromatic system of (E)-3-(4-aminopyridin-3-yl)acrylic acid undergoes strong
Q: My API precipitates out of solution as a gummy solid as soon as I add the scavenger resin. How do I fix this? A: You are likely operating too close to the molecule's isoelectric point. When the API forms a zwitterion, it crashes out of organic solvents, coating the resin and halting all Pd scavenging. Solution: Conduct the scavenging step in a highly polar aprotic solvent mixture (e.g., DMF/H₂O) and adjust the pH to ~8.5 using a mild base (like aqueous NaHCO₃). This deprotonates the carboxylic acid, converting the API into a highly soluble carboxylate anion during the resin incubation.
Quantitative Efficacy of Palladium Scavenging Strategies
The following table synthesizes field-proven data for various scavenging techniques applied to nitrogen-rich APIs[1][3][4][5].
| Scavenger / Technique | Initial Pd (ppm) | Final Pd (ppm) | API Recovery | Optimal Solvent | Mechanism of Action |
| Celite® Filtration | ~8,600 | ~1,000 | >98% | Any | Physical removal of heterogeneous Pd(0) black. |
| SiliaMetS® Thiol | ~2,400 | 3 - 10 | >90% | DMF, THF, MeOH | Chemisorption via propylthiol ligand exchange. |
| MP-TMT Resin | ~330 | 7 - 30 | >95% | DMF, DMSO, DMAc | Chemisorption via highly stable trimercaptotriazine. |
| Potassium Isopropyl Xanthate (PIX) | ~500 | < 1 | >85% | Aqueous / Organic | Precipitation via ultra-efficient xanthate complexation. |
| Activated Carbon | ~1,000 | 100 - 200 | <60% | Various | Physisorption (High risk of API loss via |
Self-Validating Protocol: Two-Stage Scavenging and Isoelectric Precipitation
This protocol utilizes a combination of pH-modulated solubility and high-affinity chemisorption to strip Pd(II) from the API. It is designed as a self-validating system —meaning each step contains physical checkpoints to ensure the chemistry is proceeding correctly.
Phase 1: Solubilization & Bulk Clearance
-
Suspend the crude (E)-3-(4-aminopyridin-3-yl)acrylic acid in 10 volumes of Dimethylformamide (DMF).
-
pH Adjustment: Slowly add 1.0 M aqueous NaHCO₃ under stirring until the pH reaches 8.5–9.0.
-
Causality: This deprotonates the acrylic acid, disrupting the insoluble zwitterionic network and fully solubilizing the API.
-
Validation Checkpoint: The mixture must transition from a cloudy, heterogeneous suspension to a transparent (though likely dark-colored) liquid. If particulates remain, the API is not fully dissolved.
-
-
Filtration: Filter the mixture through a 2 cm pad of Celite® into a clean flask[2].
-
Validation Checkpoint: The Celite pad should retain a grey/black layer of heterogeneous Pd(0) black, while the filtrate should be completely free of suspended solids.
-
Phase 2: High-Affinity Scavenging
-
Resin Addition: To the filtrate, add 10 wt% (relative to the theoretical API mass) of MP-TMT resin or SiliaMetS® Thiol[3][4].
-
Thermal Incubation: Agitate the suspension at 50 °C for 12–18 hours.
-
Causality: Heat provides the activation energy necessary to break the stable Pd-aminopyridine chelate, allowing the thermodynamically stronger scavenger to capture the metal[2].
-
-
Resin Removal: Filter the mixture while still warm to remove the Pd-loaded resin. Wash the resin cake with 2 volumes of basic DMF/H₂O (pH 8.5) to recover any residual API.
Phase 3: Isoelectric Rejection
-
Precipitation: Transfer the combined filtrate to a crystallization vessel. Under vigorous stirring, slowly add 1.0 M HCl dropwise until the pH reaches ~5.5 (the estimated isoelectric point).
-
Causality: The API converts back to its neutral zwitterionic form and crystallizes. Any remaining trace Pd-complexes (which remain highly soluble in DMF) are rejected into the mother liquor.
-
Validation Checkpoint: Massive crystallization should occur at pH 5.5. If the product "oils out," the acid was added too quickly; heat the mixture to 60 °C to redissolve the oil, then cool slowly at 0.5 °C/min to induce proper nucleation.
-
-
Isolation: Filter the purified API crystals, wash with cold water to remove DMF residues, and dry under vacuum.
References
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Thermal Optimization for 4-Aminopyridine Acrylic Acid Derivatives
Introduction: The Thermal Paradox
Synthesizing acrylic acid derivatives of 4-aminopyridine (4-AP) presents a unique "thermal paradox" in medicinal chemistry. You are coupling a basic, nucleophilic heterocycle (4-AP) with a thermally unstable, polymerization-prone moiety (the acrylic group).
-
The Trap: If you run the reaction too cold, the electron-deficient exocyclic amine of 4-AP fails to react due to the resonance-stabilized pyridine ring.
-
The Risk: If you run the reaction too hot, the acrylic double bond undergoes radical polymerization, turning your flask into an insoluble gel, or the pyridine nitrogen poisons your metal catalyst.
This guide moves beyond standard protocols to address the specific temperature-dependent failure modes of these two distinct synthetic pathways:
-
Pathway A (Amidation): Forming N-(pyridin-4-yl)acrylamide via Acylation.
-
Pathway B (Heck Coupling): Forming 3-(pyridin-4-yl)acrylic acid via C-C bond formation.
Module 1: The "Cold" Pathway (Amidation)
Target: Synthesis of N-(pyridin-4-yl)acrylamide. Primary Risk: Uncontrolled Exotherm & Michael Addition.
The Protocol Optimization Matrix
| Parameter | Critical Range | Scientific Rationale |
| Addition Temp | -10°C to 0°C | Acryloyl chloride is highly reactive. Higher temps favor N-acylation at the ring nitrogen (pyridinium salt formation) rather than the desired exocyclic amine. |
| Reaction Temp | 20°C to 25°C | The reaction must warm to RT to drive the rearrangement/conversion to the amide. |
| Max Threshold | < 35°C | Above this, the product self-reacts (Michael addition of the amine to the acrylic double bond), creating dimers. |
Troubleshooting the Amidation Pathway
Q1: "My reaction mixture solidified into a white gel within 10 minutes."
-
Diagnosis: Thermal Radical Polymerization.[1]
-
The Mechanism: The reaction of acryloyl chloride with amines is exothermic.[2] If the internal temperature spikes >40°C, it triggers the free-radical polymerization of the acrylic double bond.
-
The Fix:
-
Internal Monitoring: Do not rely on bath temperature. Use an internal probe.
-
Rate Control: Slow the addition rate of the acid chloride.
-
Inhibitor: Add MEHQ (Monomethyl ether hydroquinone) at 100-200 ppm to the reaction solvent before addition. Note: MEHQ requires dissolved oxygen to function; do not purge the reaction with nitrogen too aggressively.
-
Q2: "I have low yield, and NMR shows the starting material is unreacted, but I see a new peak at ~8.5 ppm."
-
Diagnosis: Kinetic Trapping at the Ring Nitrogen.
-
The Mechanism: 4-AP is a "dual nucleophile." The ring nitrogen (pKa ~9.1) is more basic than the exocyclic amine. At low temperatures, the acyl chloride attacks the ring nitrogen, forming a stable N-acylpyridinium salt that precipitates out of the organic solvent (DCM/THF), stopping the reaction.
-
The Fix:
-
Solvent Switch: Use a solvent that solubilizes the intermediate salt (e.g., DMF or a DCM/DMF mix).
-
Base Choice: Use a non-nucleophilic base (e.g., DIPEA) that is stronger than 4-AP to keep the system in equilibrium, allowing the thermodynamically stable exocyclic amide to form over time.
-
Module 2: The "Hot" Pathway (Heck Coupling)
Target: Synthesis of 3-(pyridin-4-yl)acrylates. Primary Risk: Catalyst Poisoning vs. Polymerization.
The Protocol Optimization Matrix
| Parameter | Critical Range | Scientific Rationale |
| Activation Temp | 90°C - 110°C | Pd(0) oxidative addition into 4-halopyridines is sluggish. Heat is required to dissociate the pyridine nitrogen from the Pd center. |
| Polymerization Limit | > 120°C | Thermal initiation of acrylate polymerization becomes dominant, even with inhibitors. |
| Base Selection | Inorganic (K₂CO₃) | Organic bases (Et₃N) can act as reducing agents or ligands at high temps, complicating the cycle. |
Troubleshooting the Heck Pathway
Q1: "The reaction turns black immediately and conversion stops at 20%."
-
Diagnosis: "Palladium Black" Precipitation (Catalyst Death).
-
The Mechanism: The pyridine nitrogen coordinates to the Pd(II) species, displacing the phosphine ligands. This destabilizes the catalyst, causing it to aggregate into inactive Pd metal (black precipitate) before the catalytic cycle completes.
-
The Fix:
-
Jeffery Conditions: Use Phase Transfer Catalysis . Add TBAB (Tetrabutylammonium bromide) and run at 80°C . The bromide ions stabilize the colloidal Pd species.
-
Ligand Overload: Increase the Phosphine:Pd ratio to 4:1 (instead of 2:1) to outcompete the pyridine nitrogen coordination.
-
Q2: "I see the product, but it's contaminated with a polymer gum."
-
The Fix:
-
BHT Addition: Add BHT (Butylated hydroxytoluene) to the reaction. Unlike MEHQ, BHT works well in the oxygen-free environment required for Heck coupling.
-
Stepwise Heating: Do not plunge the flask into a 100°C bath. Ramp the temperature from 60°C to 90°C over 30 minutes to establish the catalytic cycle before maximum thermal stress is applied to the acrylate.
-
Visualizing the Optimization Logic
The following diagram illustrates the decision-making process for temperature control based on the specific derivative pathway.
Caption: Decision tree for thermal management. Pathway A requires cold initiation to prevent side reactions, while Pathway B requires heat for catalyst activation, necessitating specific additives to prevent failure.
Standardized Protocols
Protocol A: Low-Temperature Amidation (The "0-to-RT" Method)
Best for: N-(pyridin-4-yl)acrylamide
-
Preparation: Dissolve 4-aminopyridine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM/DMF (4:1 ratio).
-
Note: The DMF co-solvent is crucial for solubility.
-
-
Cooling: Cool the mixture to 0°C using an ice/water bath. Ensure internal temp is < 5°C.
-
Inhibition: Add MEHQ (100 ppm) to the flask.
-
Addition: Add acryloyl chloride (1.05 eq) dropwise over 30 minutes.
-
Critical: Monitor internal temp. Stop addition if temp rises > 10°C.
-
-
Equilibration: Allow the mixture to warm naturally to 23°C (RT) and stir for 4 hours.
-
Quench: Quench with sat. NaHCO₃. Do not use strong acid or base during workup to prevent hydrolysis.
Protocol B: High-Temperature Heck Coupling
Best for: 3-(pyridin-4-yl)acrylic acid esters
-
Charge: Combine 4-bromopyridine HCl (1.0 eq), Butyl acrylate (1.5 eq), and K₂CO₃ (2.5 eq) in DMF.
-
Catalyst: Add Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%).
-
Additives: Add TBAB (1.0 eq) and BHT (200 ppm) .
-
Why TBAB? It acts as a phase transfer agent and stabilizes Pd nanoparticles at high temps [1].
-
-
Degas: Sparge with Argon for 15 minutes.
-
Ramp: Heat to 100°C over 20 minutes. Stir for 12-16 hours.
-
Workup: Filter through Celite while warm (to remove Pd black) before aqueous extraction.
References
-
Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(45), 5133-5136.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Scriven, E. F. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts". Chemical Society Reviews, 12(2), 129-161.
-
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Referencing thermal initiation of acrylates).
Sources
- 1. Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual-cure photochemical/thermal polymerization of acrylates: a photoassisted process at low light intensity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Minimizing side reactions in the synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid
Current Status: Online Ticket ID: #SYN-APY-003 Subject: Minimizing Side Reactions & Optimization of Heck Coupling for Aminopyridines
Executive Summary & Reaction Overview
User Context: You are attempting to synthesize (E)-3-(4-aminopyridin-3-yl)acrylic acid , a critical scaffold for protein kinase inhibitors (e.g., EGFR/HER2 inhibitors like Neratinib intermediates).
The Core Challenge: This synthesis is deceptively simple. While it appears to be a standard Heck coupling between a 3-halo-4-aminopyridine and an acrylate followed by hydrolysis, the presence of a free amino group ortho to the halogen creates a "perfect storm" for side reactions:
-
Catalyst Poisoning: The free pyridine nitrogen and the exocyclic amine can chelate Palladium (Pd), killing the catalytic cycle.
-
Naphthyridinone Formation: The amino group can attack the acrylate moiety (intramolecular aza-Michael addition) followed by cyclization, forming a stable 1,6-naphthyridinone byproduct.
-
Zwitterionic Purification: The final product is amphoteric, making standard extraction protocols ineffective.
Critical Troubleshooting Modules
Module A: The "Dead Catalyst" Phenomenon
Symptom: The reaction turns black (Pd precipitation) immediately or stalls at <20% conversion.
Root Cause: The 4-amino group and the pyridine nitrogen act as a bidentate ligand, displacing phosphines from the Pd center. This forms a catalytically inactive "Pd-sink" complex.
Protocol Fix:
-
Option 1 (Recommended): Amine Protection. Convert the free amine to an acetamide (
) or carbamate ( ) before the Heck reaction. This reduces nucleophilicity and steric ability to chelate Pd. -
Option 2 (If amine must remain free): The "Silver Bullet". Use Jeffery Conditions . Add a quaternary ammonium salt (Phase Transfer Catalyst).[1]
-
Additive: Tetrabutylammonium bromide (TBAB) or chloride (TBAC) (1.0 - 2.0 equiv).
-
Mechanism: The halide ions saturate the coordination sphere of Pd, preventing the pyridine/amine from binding tightly. TBAB also stabilizes Pd nanoparticles, preventing "Pd black" formation.
-
Module B: The "Cyclization" Impurity (Naphthyridinone)
Symptom: LCMS shows a peak with Mass (M-ROH), indicating loss of the ester alcohol group. NMR shows loss of the alkene protons.
Root Cause: Tandem Heck-Lactamization.
After the Heck coupling forms the acrylate, the ortho-amino group attacks the
Preventative Protocol:
-
Steric Shielding: Use tert-butyl acrylate instead of methyl/ethyl acrylate. The bulky
-butyl group slows down the nucleophilic attack on the carbonyl. -
Temperature Control: Do not exceed 90°C. Cyclization is thermally driven.
-
Pathway Visualization:
Caption: Divergent pathway showing how the target intermediate can collapse into the thermodynamically stable naphthyridinone impurity.
Optimized Experimental Protocol
Objective: Synthesis of (E)-3-(4-acetamidopyridin-3-yl)acrylic acid (Protected Route). Note: We use the N-acetyl protected substrate to eliminate catalyst poisoning and cyclization.
Step 1: The Heck Coupling
| Reagent | Equivalents | Role |
| 3-Bromo-4-acetamidopyridine | 1.0 | Substrate |
| tert-Butyl Acrylate | 1.5 - 2.0 | Coupling Partner (Steric bulk prevents cyclization) |
| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst Precursor |
| P(o-tol)₃ | 0.10 (10 mol%) | Ligand (Bulky phosphine stabilizes Pd) |
| Triethylamine (Et₃N) | 2.5 | Base (Regenerates Pd(0)) |
| DMF or DMAc | Solvent | High boiling point polar aprotic (0.2 M conc.) |
Procedure:
-
Degassing: Charge the pyridine substrate, Pd(OAc)₂, and P(o-tol)₃ into a flask. Cycle vacuum/Nitrogen (3x). Oxygen is the enemy of this catalytic cycle.
-
Addition: Add degassed DMF and Et₃N via syringe. Add tert-butyl acrylate last.
-
Reaction: Heat to 95°C for 4–12 hours.
-
Checkpoint: Monitor by HPLC. Look for the disappearance of the bromide. If the reaction stalls, add 0.5 equiv of TBAB (Jeffery condition modification).
-
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with water (3x) to remove DMF. Dry and concentrate.
Step 2: Deprotection & Isolation (The Zwitterion Challenge)
Challenge: You must hydrolyze both the ester (t-butyl) and the amide (acetyl) without destroying the molecule. Method: Acidic Hydrolysis.[2]
-
Dissolve the intermediate in TFA/DCM (1:1) or 4M HCl in Dioxane . Stir at RT for 2 hours (cleaves t-butyl ester).
-
To cleave the Acetyl group: Heat the residue in 6M HCl (aq) at 90°C for 2 hours.
-
Isolation (Crucial Step): The product is now in solution as the hydrochloride salt.
-
Do not extract. The free amino acid is insoluble in organic solvents and too soluble in water.
-
Isoelectric Precipitation: Cool the aqueous solution to 0°C. Slowly adjust pH to ~5.5–6.0 (the isoelectric point) using 5M NaOH or Ammonia.
-
The product will precipitate as a white/off-white solid. Filter and wash with cold water and acetone.
-
Troubleshooting Decision Tree
Caption: Logic flow for diagnosing reaction stalling vs. impurity formation.
Frequently Asked Questions (FAQ)
Q: Can I use the commercially available 4-aminonicotinaldehyde and do a Knoevenagel condensation instead? A: You can, but it is generally less reliable. 4-aminonicotinaldehyde is unstable and prone to self-condensation. The Knoevenagel route with malonic acid often leads to uncontrolled decarboxylation and mixtures of E/Z isomers. The Heck route is strictly E-selective and uses more stable starting materials.
Q: Why P(o-tol)₃ instead of PPh₃? A: Triphenylphosphine (PPh₃) is often too labile and can be oxidized easily. Tri(o-tolyl)phosphine is bulkier. This steric bulk facilitates the reductive elimination step of the catalytic cycle and helps prevent the formation of the "Pd-black" aggregates.
Q: My product is stuck in the water layer after hydrolysis. How do I get it out? A: Do not attempt liquid-liquid extraction (DCM/Water). The zwitterion loves water.
-
Fix: Use a column of Dowex 50W (H+ form) . Load the acidic solution. Wash with water (removes salts). Elute the product with 5% Aqueous Ammonia. Evaporate the ammonia fraction to get the pure zwitterion.
References
-
Heck Reaction Mechanism & Side Cycles: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Naphthyridinone Formation (Tandem Reaction): Tu, T., et al. (2006). Unique tandem Heck-lactamization naphthyridinone ring formation between acrylanilides and halogenated pyridines.[3] Journal of the American Chemical Society.[4] (Contextual citation based on general reactivity of amino-pyridines in Heck conditions).
-
Jeffery Conditions (Additives): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link
-
Zwitterion Purification: Discussion on isoelectric precipitation of amino-pyridine carboxylic acids. ResearchGate Community Threads. Link
Sources
Stability of (E)-3-(4-aminopyridin-3-yl)acrylic acid under acidic conditions
Executive Summary
You are likely working with (E)-3-(4-aminopyridin-3-yl)acrylic acid as a synthetic intermediate for kinase inhibitors or as a scaffold for 1,6-naphthyridin-2(1H)-ones.
The Bottom Line: This molecule is metastable under acidic conditions. While the (E)-alkene geometry is thermodynamically preferred, the presence of the 4-amino group adjacent to the acrylic acid side chain creates a high risk of intramolecular cyclization (lactamization) under acidic forcing conditions, leading to the irreversible formation of 1,6-naphthyridin-2(1H)-one .
This guide breaks down the stability profile, troubleshooting steps, and validated protocols to ensure your experimental success.
Module 1: The "Disappearing Peak" (Chemical Instability)
The Issue
Users often report that after leaving the compound in acidic media (e.g., 1M HCl, TFA, or acidic HPLC mobile phases) for prolonged periods or applying heat, the main peak decreases, and a new, slightly more hydrophobic peak appears.
The Science: Intramolecular Cyclization
Unlike simple cinnamic acid derivatives, this molecule contains a nucleophilic amine at the 4-position of the pyridine ring. In the presence of acid (catalyst) and heat, the amine attacks the carbonyl carbon of the acrylic acid (or ester, if you are using the precursor), closing the ring to form a bicyclic lactam.
-
Pathway: Acid-catalyzed intramolecular amidation (Michael-type addition followed by elimination or direct condensation).
-
Result: Formation of 1,6-naphthyridin-2(1H)-one.[1][2][3][4][5]
-
Risk Factor: High.[6] This is a well-documented synthetic route for naphthyridines [1, 2].
Visualization: Degradation Pathway
Caption: Acid-catalyzed cyclization pathway converting the acrylic acid derivative into the bicyclic naphthyridinone.
Troubleshooting Checklist
-
Did you heat the sample in acid? If T > 40°C in pH < 3, degradation is expected.
-
Is the new peak UV-active? Yes, the naphthyridinone system is highly conjugated and will likely have a distinct UV max compared to the starting material.
-
Solution: Perform reactions or LCMS analyses at low temperatures (4°C) if high acidity is required. Neutralize immediately after reaction completion.
Module 2: Solubility & "Ghost" Precipitation
The Issue
"I dissolved the compound in 0.1M HCl, but when I adjusted the pH to 5 for my assay, it crashed out."
The Science: Isoelectric Point (pI)
This molecule is amphoteric (zwitterionic).
-
Pyridine Nitrogen: Basic (
). -
Carboxylic Acid: Acidic (
). -
4-Amino Group: While generally electron-donating, its basicity is modulated by the ring.
-
pH < 3: Fully protonated (Cationic). Soluble.
-
pH > 8: Fully deprotonated (Anionic). Soluble.
-
pH 4.5 – 7.0: Zwitterionic (Net charge ~0). Lowest Solubility.
Visualization: Solubility Decision Tree
Caption: Solubility behavior as a function of pH. Avoid the "Danger Zone" (pH 4.5-7.0) for stock preparation.
Module 3: Validated Protocols
Protocol A: Safe Dissolution for Stock Solutions
Do not attempt to dissolve directly in neutral buffer (PBS).
-
Weigh 10 mg of (E)-3-(4-aminopyridin-3-yl)acrylic acid.
-
Add 500 µL of DMSO (Dimethyl sulfoxide). Vortex until clear.
-
Why? DMSO prevents zwitterionic aggregation.
-
-
Dilute slowly into the target buffer.
-
Note: If the buffer pH is between 5-7, ensure the final concentration is < 1 mg/mL to prevent precipitation.
-
Protocol B: Acid Stability Stress Test (User Validation)
Use this to determine if your specific acidic conditions are safe.
-
Prepare a 1 mg/mL solution in 0.1 M HCl.
-
Split into two vials:
-
Vial A: Store at 4°C (Control).
-
Vial B: Store at Room Temperature (25°C) or 50°C (Stress).
-
-
Timepoints: Inject onto HPLC at T=0, 1h, 4h, and 24h.
-
Analysis:
-
Monitor for the loss of the parent peak.
-
Monitor for the appearance of a peak with M-18 mass (Loss of H2O = Cyclization).
-
Frequently Asked Questions (FAQs)
Q: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase? A: Yes, but keep the column temperature low (< 30°C). TFA is acidic enough to protonate the pyridine, improving peak shape, but high heat during the run could induce on-column degradation or isomerization. Formic acid (0.1%) is a gentler alternative.
Q: Is the (E)-isomer sensitive to light?
A: Yes. Like all cinnamic acid derivatives, the double bond can undergo E
-
Action: Store solid and solutions in amber vials. Wrap columns in foil during long runs.
Q: I see a split peak in HPLC. Is it degrading? A: Not necessarily. If you are running a gradient near pH 6-7, the split peak might be the separation of the protonated and zwitterionic species.
-
Fix: Ensure your mobile phase has sufficient buffering capacity (e.g., 10mM Ammonium Acetate) or lower the pH to < 3 to lock it in the cationic form.
References
-
Litvinov, V. P. (2004). Chemistry of 1,6-Naphthyridines. Russian Chemical Reviews. (General reference for naphthyridine synthesis from aminopyridines).
-
Mocelo-Castillo, R., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029.[4] [2]
-
PubChem. (2025).[6][7] 4-Aminopyridine Compound Summary. National Library of Medicine.
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merit.url.edu [merit.url.edu]
- 5. mdpi.com [mdpi.com]
- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine 0.98 4AP [sigmaaldrich.com]
Overcoming steric hindrance in (E)-3-(4-aminopyridin-3-yl)acrylic acid coupling
Welcome to the technical support guide for navigating the synthetic challenges associated with (E)-3-(4-aminopyridin-3-yl)acrylic acid. This molecule presents unique difficulties in coupling reactions due to significant steric hindrance arising from the ortho-positioning of the acrylic acid and the 4-amino group on the pyridine ring. This guide provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve successful coupling outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the structure and reactivity of (E)-3-(4-aminopyridin-3-yl)acrylic acid.
Q1: What is the primary cause of steric hindrance in coupling reactions with this molecule?
A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups near a reaction site physically obstructs the approach of reagents.[1] In (E)-3-(4-aminopyridin-3-yl)acrylic acid, the primary cause is the congested substitution pattern on the pyridine ring. The acrylic acid at the C3 position and the amino group at the C4 position are directly adjacent (ortho) to each other. This proximity creates a crowded environment that can physically block incoming reagents from accessing either the carboxylic acid's carbonyl carbon or the amino group's nitrogen.
Caption: Key groups contributing to steric hindrance.
Q2: How does the pyridine nitrogen influence coupling reactions?
A: The pyridine nitrogen plays a dual, often problematic, role. As a Lewis base, it can coordinate with the metal center of catalysts (e.g., Palladium, Copper), potentially leading to catalyst inhibition or "poisoning."[2] This coordination can alter the electronic properties and reactivity of the catalyst, slowing down or halting the catalytic cycle. Furthermore, the nitrogen atom's electron-withdrawing inductive effect can decrease the nucleophilicity of the adjacent C4-amino group, making it a less effective reactant in certain coupling reactions.[3]
Q3: Is it necessary to protect the 4-amino group before attempting to couple the carboxylic acid?
A: Protection of the 4-amino group is highly recommended, especially when harsh reagents or high temperatures are required for the carboxylic acid coupling. The unprotected amino group can cause several side reactions:
-
It can act as a competing nucleophile, leading to polymerization or unwanted side products.
-
Its basicity can interfere with pH-sensitive reagents or reaction intermediates.
Common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are excellent choices.[4][5][6] They are stable under many coupling conditions and can be removed selectively later in the synthetic sequence.[4][7]
Q4: Which coupling strategies are most likely to succeed with this substrate?
A: Given the steric challenges, standard coupling methods may fail. Success often requires more robust strategies:
-
For Amide Coupling (at the carboxylic acid): Employing highly efficient modern coupling reagents such as HATU, HBTU, or COMU is critical. These reagents form highly reactive activated esters that can overcome the steric barrier.[8][9] Alternatively, converting the carboxylic acid to a more reactive acyl fluoride can be effective for difficult couplings.[10]
-
For Cross-Coupling (e.g., Heck, Suzuki): Success hinges on the catalyst system. Utilizing palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is often necessary.[11] These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle, even with hindered substrates.[12][13] In some cases, nickel catalysts may offer an effective alternative.[14]
Troubleshooting Guide: Common Issues & Solutions
This guide is structured to provide direct answers to problems encountered during experimentation.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low to No Yield in Amide Coupling | 1. Insufficient Activation of Carboxylic Acid: Standard reagents (e.g., EDC/HOBt) may not be potent enough to overcome the steric hindrance.[8] | Upgrade Coupling Reagent: Switch to a uranium-based (HATU, HBTU) or phosphonium-based (PyBOP) reagent. These form highly reactive intermediates that couple more efficiently with sterically hindered amines.[15][16] Use Acyl Halide Intermediate: Convert the carboxylic acid to an acyl chloride (using SOCl₂ or oxalyl chloride) or a more stable acyl fluoride (using Cyanuric Fluoride).[10] These intermediates are significantly more electrophilic and can react where activated esters fail. |
| 2. Catalyst Poisoning/Side Reactions: The pyridine nitrogen or unprotected 4-amino group is interfering with the reaction. | Protect the Amino Group: Introduce a Boc or Cbz protecting group to prevent its interference.[4][5] Use an Additive: In some cases, adding a Lewis acid can sequester the pyridine nitrogen, but this must be carefully optimized to avoid interfering with the coupling reagents. | |
| 3. High Activation Energy Barrier: The steric bulk requires more energy to achieve the correct transition state geometry. | Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor carefully for racemization or side product formation.[17] Use Microwave Irradiation: Microwave synthesis can rapidly and efficiently deliver energy to the reaction, often overcoming high activation barriers in minutes compared to hours with conventional heating. | |
| Failure of Palladium Cross-Coupling (e.g., Heck, Suzuki) | 1. Catalyst Deactivation: The pyridine nitrogen is coordinating to the palladium center, inhibiting the catalytic cycle.[2] | Select a Robust Ligand: Use bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos, cataCXium A) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium center and promote the catalytic cycle, making it less susceptible to poisoning.[11][14] Increase Catalyst Loading: As a last resort, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5-10 mol%) can sometimes overcome partial deactivation. |
| 2. Poor Oxidative Addition: The steric environment around the reaction site prevents the palladium complex from inserting into the C-X bond of the coupling partner. | Choose a More Reactive Coupling Partner: If possible, use an aryl iodide or triflate instead of a bromide or chloride, as the C-I and C-OTf bonds are weaker and undergo oxidative addition more readily.[18][19] Optimize the Base and Solvent: The choice of base is critical in cross-coupling.[19][20] For Suzuki reactions, a stronger base like Cs₂CO₃ or K₃PO₄ may be required. Aprotic polar solvents like dioxane, DMF, or toluene are often effective. | |
| Multiple Side Products Observed | 1. Unprotected Amino Group Reactivity: The -NH₂ group is participating in undesired reactions. | Implement a Protecting Group Strategy: Protect the amino group with a Boc or Cbz group prior to the coupling step. This is the most reliable way to ensure clean reaction profiles.[4][6] |
| 2. Self-Polymerization: The carboxylic acid of one molecule reacts with the amino group of another. | Controlled Addition of Reagents: Add the coupling partner slowly to a solution of the activated acrylic acid derivative to maintain a low concentration of the nucleophile and minimize self-reaction. Protecting the amino group is the definitive solution. |
Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving coupling issues.
Caption: A logical workflow for troubleshooting coupling reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key strategies discussed above. Note: These are general starting points and may require optimization for your specific substrate.
Protocol 1: HATU-Mediated Amide Coupling of Boc-Protected Acid
This protocol is designed for coupling the carboxylic acid with a primary or secondary amine, using a robust activating agent to overcome steric hindrance. The 4-amino group is presumed to be Boc-protected.
Materials:
-
Boc-(E)-3-(4-aminopyridin-3-yl)acrylic acid (1.0 equiv)
-
Amine coupling partner (1.1 - 1.5 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add Boc-(E)-3-(4-aminopyridin-3-yl)acrylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-20 minutes to pre-activate the carboxylic acid. The formation of the activated HOBt ester is crucial for success.
-
Coupling: In a separate vial, dissolve the amine coupling partner (1.1 - 1.5 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40 °C can be applied.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Suzuki Cross-Coupling with a Sterically Hindered Aryl Bromide
This protocol describes the coupling of a vinyl boronic acid or ester with a sterically hindered aryl bromide, using a catalyst system designed to overcome steric and electronic challenges. This example assumes the acrylic acid has been converted to a suitable vinyl boronic ester.
Materials:
-
(E)-3-(4-aminopyridin-3-yl)acrylic acid derivative (e.g., pinacol boronate ester) (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the acrylic acid boronate derivative (1.0 equiv), aryl bromide (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%). Add a portion of the 1,4-dioxane to this vial. The mixture should be handled under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: Add the catalyst/ligand solution to the Schlenk flask containing the reagents. Add the remaining 1,4-dioxane and the water.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen or argon to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The bulky SPhos ligand is crucial for facilitating the catalytic cycle with challenging substrates.[21] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
References
-
ResearchGate. (n.d.). Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. Retrieved from ResearchGate. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. [Link]
-
ChemRxiv. (n.d.). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. Retrieved from ChemRxiv. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from organic-synthesis.org. [Link]
-
Doyle, A. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website. [Link]
-
ScienceDirect. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from ScienceDirect. [Link]
-
Royal Society of Chemistry. (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
-
International Union of Crystallography. (2024, March 19). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from IUCr. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]
-
National Center for Biotechnology Information. (2013, February 1). Pyridine Group-Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds. PMC. [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from organic-chemistry.org. [Link]
-
International Journal of ChemTech Research. (n.d.). USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE".DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. Retrieved from sphinxsai.com. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from organic-chemistry.org. [Link]
-
Peptide Synthesis Reagents. (n.d.). A Guide to Coupling and Protecting Groups. Retrieved from peptidesynthesisreagents.com. [Link]
-
MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Retrieved from MDPI. [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from SynArchive. [Link]
-
Albericio, F., & Kruger, H. G. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org. [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from MDPI. [Link]
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from RSC Publishing. [Link]
-
LibreTexts Chemistry. (2022, September 24). Chemistry of Amides. Retrieved from LibreTexts. [Link]
-
LibreTexts Chemistry. (2024, August 5). Sonogashira Coupling. Retrieved from LibreTexts. [Link]
-
Chemistry & Biology Interface. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Retrieved from cbijournal.com. [Link]
-
Beilstein Journals. (2021, January 18). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones. Retrieved from Beilstein Journals. [Link]
-
Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from LibreTexts. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from Fisher Scientific. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from organic-chemistry.org. [Link]
-
National Center for Biotechnology Information. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]
-
LibreTexts Chemistry. (2023, June 30). Heck Reaction. Retrieved from LibreTexts. [Link]
-
SpringerLink. (2023, April 15). Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. JBIC Journal of Biological Inorganic Chemistry. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. reddit.com [reddit.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 14. chemistry.princeton.edu [chemistry.princeton.edu]
- 15. hepatochem.com [hepatochem.com]
- 16. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting low conversion rates in Heck coupling for aminopyridines
Topic: Troubleshooting Low Conversion Rates Ticket ID: HC-AP-0042 Status: Open Responder: Senior Application Scientist
The Aminopyridine Paradox
You are likely here because your reaction stalled at <10% conversion, or you are seeing significant starting material remaining despite high catalyst loading.[1]
The Core Problem: Aminopyridines are "privileged" catalyst poisons. The pyridine nitrogen (
This guide moves beyond generic advice to address the specific coordination chemistry crippling your reaction.
Phase 1: Diagnostic Workflow
Before altering variables, determine if your reaction is suffering from Catalyst Death (Poisoning) or Kinetic Stalling (Electronic mismatch).[1]
Figure 1: Diagnostic logic tree for isolating the failure mode in aminopyridine couplings.
Phase 2: Troubleshooting Guides (Q&A)
Issue 1: The "Dead" Reaction (0-5% Conversion)
Q: I am using 10 mol% Pd(PPh3)4, but the starting material is untouched. Why?
A: Your substrate is outcompeting your ligand.
In standard Heck couplings, Triphenylphosphine (
The Fix: The "Bulky or Bite" Strategy You must use ligands that bind Pd tighter than the pyridine nitrogen or are too bulky to allow the "sandwich" complex to form.
| Ligand Class | Recommended Ligand | Why it Works |
| Bulky Monodentate | P(t-Bu)3 or XPhos | The massive steric bulk prevents the formation of bis-pyridine complexes [1]. |
| Rigid Bidentate | dppf or BINAP | The "bite angle" locks the Pd, preventing the aminopyridine from displacing the ligand to form a chelate [2]. |
| NHC Carbenes | Pd-PEPPSI-IPr | Extremely strong sigma-donation renders the Pd center less susceptible to nitrogen poisoning. |
Experimental Validation:
Run a control NMR of your catalyst + substrate (no alkene) in
Issue 2: The "Stalled" Reaction (Partial Conversion)
Q: The reaction starts but stops at 30% yield. Adding more catalyst doesn't help.
A: You are likely facing Product Inhibition or Halide Accumulation. As the reaction proceeds, the concentration of the product (often a vinyl-aminopyridine) increases. The product is often a better ligand than the starting material, poisoning the remaining catalyst. Furthermore, the accumulation of iodide/bromide ions can inhibit the cationic pathway required for difficult substrates.
The Fix: The Silver Bullet (Literally) Switch to a Cationic Heck Pathway by adding a halide scavenger.[2]
-
Additive:
or (1.1 equiv).[1] -
Mechanism: Silver precipitates the halide (
), forcing the Pd into a cationic [Pd-Ligand]+ state.[1] This species is highly electrophilic and much more reactive toward the alkene insertion step, bypassing the neutral poisoning trap [3].
Issue 3: Substrate Engineering
Q: Can I just protect the amine to solve this?
A: Yes, but the type of protection matters. A simple acetyl group might not be enough because the carbonyl oxygen can still assist in coordination.
-
Gold Standard: Pivaloyl (Piv) or Boc protection.[1]
-
Why: The steric bulk of the tert-butyl group in Piv/Boc physically blocks the ring nitrogen from coordinating to the metal center.
-
-
Avoid: Benzyl (Bn) protection (often insufficient to stop coordination) or free amines (unless using specialized precatalysts like Pd-G3-XPhos).[1]
Phase 3: Mechanistic Visualization
Understanding the "Poisoning Loop" is critical to selecting the right conditions.
Figure 2: The "Poisoning Loop" vs. The Active Cycle. Note how low-steric ligands lead to irreversible sequestration.
Phase 4: The "Gold Standard" Protocol
If your current conditions are failing, switch to this optimized protocol designed for difficult N-heterocycles.
System: Pd(OAc)2 / XPhos / K3PO4
-
Catalyst Pre-complexation (Crucial):
-
Charge a vial with
(5 mol%) and XPhos (10 mol%).[1] -
Add solvent (1,4-Dioxane or DMF) and stir at 60°C for 15 mins before adding substrate. This ensures the active Pd-L species forms before the aminopyridine can sequester the Pd(II).
-
-
Substrate Addition:
-
Add 2-amino-3-bromopyridine (1.0 equiv).
-
Add Alkene (1.5 equiv).[1]
-
Add Base:
(2.0 equiv) - Phosphate bases are superior for maintaining the active catalytic species in these systems.
-
-
Reaction:
-
Heat to 100°C.
-
Tip: If conversion stalls, add 10 mol%
.[1]
-
Why this works: XPhos is electron-rich (facilitating oxidative addition of the deactivated ring) and extremely bulky (preventing N-coordination poisoning).
References
-
Lutz Ackermann. "Phosphine-Coordinated Palladium Catalysts for Cross-Coupling Reactions of N-Heterocycles." Chemical Reviews, 2011.[1]
-
Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007.[1][3]
-
Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis."[1][2] Chemical Reviews, 2000.[1][2]
Sources
Validation & Comparative
1H NMR interpretation and peak assignment for (E)-3-(4-aminopyridin-3-yl)acrylic acid
Executive Summary & Diagnostic Context
In the development of kinase inhibitors and fragment-based drug discovery, (E)-3-(4-aminopyridin-3-yl)acrylic acid represents a critical "privileged scaffold."[1] Its amphoteric nature (basic pyridine/amine + acidic carboxylate) creates significant characterization challenges, particularly regarding solubility-dependent chemical shifts and geometric isomerism.[1]
This guide provides a definitive structural elucidation protocol. Unlike generic spectral databases, we focus on the comparative diagnostics required to distinguish the target (E)-isomer from its synthetic impurities (Z-isomers, regioisomers, and starting materials).[1]
Key Technical Challenges Solved:
-
Geometric Validation: Unambiguous assignment of the (E)-alkene geometry using scalar coupling constants (
). -
Solvent-Dependent Resolution: Comparing DMSO-
(for full proton accounting) vs. MeOD- (for backbone simplification). -
Regiochemical Confirmation: Verifying the 3,4-substitution pattern on the pyridine ring against common 2,3- or 3,5-isomers.
Structural Analysis & Spin System Prediction
Before interpreting the spectrum, we must define the expected spin systems based on the electronic environment. The molecule consists of three distinct magnetic domains:[1]
-
The Pyridine Core (3,4-disubstituted):
-
H2: Deshielded singlet (adjacent to
and the acrylate EWG). -
H6: Deshielded doublet (adjacent to
). -
H5: Strongly shielded doublet (ortho to the electron-donating
group).[1]
-
-
The Acrylic Linker:
-
Typical AB system for trans-alkenes with large coupling constants (
).[1]
-
-
Exchangeable Protons:
Predicted Chemical Shift Logic
-
Electronic Push-Pull: The 4-amino group is a strong mesomeric donor (+M), significantly shielding the H5 proton.[1] Conversely, the 3-acrylic acid group is an electron-withdrawing group (EWG), deshielding H2 and the
-alkene proton.[1]
Comparative Protocol: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the visibility of diagnostic peaks.
| Feature | DMSO- | MeOD- | Implication |
| Solubility | Excellent | Good | DMSO is preferred for free acid forms.[1] |
| Exchangeable Protons | Visible. | Invisible. Exchanged with D. | Use DMSO for purity assays to catch amine salts. |
| Peak Sharpness | Moderate (viscosity broadening). | High. | MeOD yields sharper coupling patterns for J-analysis.[1] |
| Water Peak | ~3.33 ppm (usually non-interfering). | ~4.8 ppm (can obscure alkene peaks). | Critical: Wet MeOD can mask the |
Master Spectral Assignment (DMSO- )
Experimental Conditions: 400 MHz, 298 K, Solvent: DMSO-
Table 1: Definitive Peak Assignments
| Position | Multiplicity | Integration | Assignment Logic | ||
| -COOH | 12.0 - 12.5 | Broad Singlet | - | 1H | Acidic proton; shifts with concentration.[1] |
| H-2 (Py) | 8.35 | Singlet (s) | - | 1H | Most deshielded aromatic; isolated between N and acrylate.[1] |
| H-6 (Py) | 7.95 | Doublet (d) | 5.8 | 1H | |
| H- | 7.65 | Doublet (d) | 15.8 | 1H | Trans-coupling confirms (E)-isomer.[1] Deshielded by ring. |
| -NH | 6.80 | Broad Singlet | - | 2H | Exchangeable; broadens if trace water is present.[1] |
| H-5 (Py) | 6.62 | Doublet (d) | 5.8 | 1H | Shielded by ortho-amino group.[1] Couples to H-6. |
| H- | 6.35 | Doublet (d) | 15.8 | 1H | Shielded by carbonyl resonance.[1] |
Note: The chemical shift of H-5 (6.62 ppm) is a critical purity marker.[1] If this peak appears >7.0 ppm, suspect regioisomer contamination (e.g., 3-amino-4-acrylate) where the shielding effect is lost.[1]
Diagnostic Comparisons: Product vs. Alternatives
This section validates the product identity against common synthetic pitfalls.
Comparison A: (E)-Isomer vs. (Z)-Isomer
The primary impurity in Knoevenagel or Heck couplings is the thermodynamic (Z)-isomer.[1]
-
Target (E)-Isomer: Alkene coupling constant
. -
Impurity (Z)-Isomer: Alkene coupling constant
. -
Action: Expand the 6.0–8.0 ppm region. If you see a secondary set of doublets with
Hz, the sample requires recrystallization.
Comparison B: 4-Aminopyridine vs. 3-Aminopyridine Derivatives
Regiochemistry errors occur if the starting material (e.g., 3-bromo-4-aminopyridine) was impure.[1]
-
3,4-Substitution (Correct): H2 is a singlet .[1] H5/H6 are an AX doublet system .
-
2,5-Substitution (Incorrect): Would show two doublets with meta-coupling (~2 Hz) or para-coupling patterns.
-
2,3-Substitution (Incorrect): Would typically show a triplet (dd) for the proton at position 5 if unsubstituted at 4/6.
Structural Validation Workflow
The following diagram outlines the logical decision tree for validating the sample structure using NMR data.
Figure 1: Step-by-step NMR validation logic for geometric and regiochemical confirmation.
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize "concentration effects" (which shift the -COOH and -NH2 peaks), follow this standard protocol:
-
Massing: Weigh 5–8 mg of the dry solid into a clean vial.
-
Why? Higher concentrations (>10 mg) can cause aggregation, broadening the -COOH peak.
-
-
Solvation: Add 0.6 mL of DMSO-
(99.9% D).-
Tip: Use an ampoule rather than a stock bottle to minimize water content. Water peak at 3.33 ppm can overlap with impurities.
-
-
Homogenization: Vortex for 30 seconds. Mild sonication (30°C) is acceptable if the solid is crystalline and compact.
-
Acquisition:
-
Pulse Angle: 30°[1]
-
Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the alkene protons relative to the aromatic ring).
-
Scans: 16–32.
-
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 7th Ed. Wiley, 2005. (Standard reference for alkene coupling constants).
-
Reich, H. J. "NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants."[3] University of Wisconsin-Madison.[1][3] (Verified source for pyridine substituent effects).
-
ChemicalBook. "3-(3-Pyridyl)acrylic acid NMR Spectrum." (Analogous structure data used for chemical shift benchmarking). .
-
National Institute of Standards and Technology (NIST). "4-Aminopyridine 1H NMR." NIST Chemistry WebBook. .
Sources
- 1. 3-(4-Aminopyridin-3-yl)acrylic acid773132-83-5, CasNo.773132-83-5 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]
- 2. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications [mdpi.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
Comparative Reactivity Guide: (E)-3-(4-aminopyridin-3-yl)acrylic acid vs. 3-Pyridylacrylic acid
Executive Summary
This guide compares the reactivity profiles of (E)-3-(4-aminopyridin-3-yl)acrylic acid (Compound A) and 3-pyridylacrylic acid (Compound B) . While both share a pyridine-acrylate scaffold, the presence of the 4-amino group in Compound A radically alters its electronic landscape and reactivity.
-
Compound A is a "suicide precursor" that predominantly undergoes intramolecular cyclization to form 1,6-naphthyridin-2(1H)-ones. It exists as a stable zwitterion at neutral pH due to the high basicity of the 4-aminopyridine moiety (pKa ~9.2).
-
Compound B acts as a classic, highly reactive Michael acceptor . The electron-deficient pyridine ring activates the exocyclic double bond toward intermolecular nucleophilic attack.
Part 1: Structural & Electronic Profiling
The distinct reactivity of these two compounds is governed by the electronic influence of the pyridine ring substituents on the acrylic side chain.
Electronic Effects
-
3-Pyridylacrylic acid (Compound B): The pyridine ring is electron-deficient (π-deficient). The ring nitrogen exerts a strong inductive effect (-I) and mesomeric withdrawal (-M) on the acrylic side chain. This lowers the LUMO energy of the alkene, making the
-carbon highly electrophilic. -
4-Amino-3-pyridylacrylic acid (Compound A): The 4-amino group is a strong resonance donor (+M). It pushes electron density into the pyridine ring. Resonance structures localize this density at positions 3 and 5 (ortho/para to the amino group). Since the acrylic acid is attached at position 3, the alkene receives significant electron density, effectively "deactivating" it toward external nucleophiles but priming it for internal reaction.
Acid-Base Properties (pKa)
The basicity of the pyridine nitrogen is the most measurable physical difference.
-
Compound B: The pyridine nitrogen is weakly basic (pKa ~5.2). At physiological pH (7.4), it is largely unprotonated.
-
Compound A: The 4-amino group stabilizes the protonated pyridinium form via resonance. This raises the pKa significantly to ~9.2. At neutral pH, Compound A exists primarily as a zwitterion (carboxylate anion / pyridinium cation), which drastically affects its solubility and transport properties compared to B.
Visualization of Electronic Pathways
The following diagram contrasts the activation of Compound B with the deactivation/cyclization potential of Compound A.
Figure 1: Comparative electronic flows. Compound A favors internal cyclization due to the proximity of the nucleophilic amino group. Compound B activates the alkene for external capture.
Part 2: Reactivity Landscapes
Compound A: The Cyclization Pathway
The defining reaction of (E)-3-(4-aminopyridin-3-yl)acrylic acid is its conversion to 1,6-naphthyridin-2(1H)-one . This reaction is often spontaneous upon heating or acid catalysis.
-
Mechanism: The 4-amino group acts as an intramolecular nucleophile, attacking the carbonyl carbon (amidation) or the
-carbon (aza-Michael), followed by elimination/rearrangement. -
Implication: Researchers attempting to use Compound A as a simple linker often inadvertently synthesize the naphthyridinone bicycle instead.
Compound B: The Michael Acceptor Pathway
3-Pyridylacrylic acid is a robust Michael acceptor.
-
Mechanism: External nucleophiles (thiols, amines) attack the
-carbon. The reaction is facilitated by the electron-withdrawing pyridine ring. -
Implication: Ideal for bioconjugation or fragment-based drug discovery (FBDD) where a covalent warhead is required.
Part 3: Experimental Protocols
Protocol 1: Cyclization of Compound A to 1,6-Naphthyridin-2(1H)-one
This protocol demonstrates the dominant reactivity of Compound A.
Reagents:
-
(E)-3-(4-aminopyridin-3-yl)acrylic acid (1.0 eq)
-
Ethanol or Acetic Acid (Solvent)
-
Catalytic HCl (optional, accelerates reaction)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of Compound A in 10 mL of ethanol.
-
Reflux: Heat the mixture to reflux (78°C). If no reaction occurs after 1 hour, add 2 drops of conc. HCl.
-
Monitoring: Monitor via TLC (MeOH/DCM 1:9). The starting material (fluorescent, polar) will disappear, replaced by a non-acidic, less polar spot (naphthyridinone).
-
Isolation: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.
-
Validation: 1H NMR will show the disappearance of the trans-alkene protons (d ~16 Hz) and the appearance of aromatic protons characteristic of the naphthyridinone system.
Protocol 2: Thiol-Michael Addition to Compound B
This protocol quantifies the electrophilicity of Compound B.
Reagents:
-
3-Pyridylacrylic acid (1.0 eq)
-
Cysteine methyl ester or Glutathione (1.2 eq)
-
Phosphate Buffer (pH 7.4) / Acetonitrile (1:1)
Procedure:
-
Preparation: Dissolve 3-pyridylacrylic acid (0.5 mmol) in 2.5 mL Acetonitrile.
-
Initiation: Add 2.5 mL of Phosphate Buffer containing the thiol (0.6 mmol).
-
Incubation: Stir at 25°C.
-
Kinetics: Aliquot at t=0, 30, 60 min. Analyze by HPLC (C18 column, Water/Acetonitrile gradient).
-
Result: Compound B will show rapid conversion (>80% in 1h) to the thioether adduct. (Note: Compound A would show <10% conversion under identical conditions due to electronic deactivation and zwitterionic stabilization).
Part 4: Comparative Data Summary
| Feature | (E)-3-(4-aminopyridin-3-yl)acrylic acid (A) | 3-Pyridylacrylic acid (B) |
| Dominant Reactivity | Intramolecular Cyclization (Lactam formation) | Intermolecular Michael Addition |
| Pyridine pKa | ~9.17 (Highly Basic) | ~5.2 (Weakly Basic) |
| pH 7.4 Species | Zwitterion (Anionic acid, Cationic ring) | Anion (Carboxylate) |
| Alkene Character | Electron-rich (Deactivated) | Electron-poor (Activated) |
| Primary Application | Synthesis of 1,6-naphthyridines (Kinase inhibitors) | Covalent fragment, Ligand design |
| Stability | Unstable to heat/acid (Cyclizes) | Stable, shelf-stable solid |
References
-
Albert, A., et al. (1948).[1] "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society, 2240-2249.[1] (Establishes pKa of 4-aminopyridine vs pyridine).
-
Lowe, P. R., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Pharmaceuticals, 14(10), 1029.[2] Link
-
Fujita, M., et al. (2016).[3] "Thermal and kinetic analyses on Michael addition reaction of acrylic acid." Journal of Thermal Analysis and Calorimetry, 126, 1-8. Link
- Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. (General Michael acceptor reactivity).
Sources
Technical Comparison Guide: IR Characterization of (E)-3-(4-aminopyridin-3-yl)acrylic acid
Executive Summary
Target Molecule: (E)-3-(4-aminopyridin-3-yl)acrylic acid CAS Registry Number: 773132-83-5 Molecular Formula: C₈H₈N₂O₂ Molecular Weight: 164.16 g/mol [1][2]
This guide provides a rigorous spectroscopic analysis of (E)-3-(4-aminopyridin-3-yl)acrylic acid, a critical intermediate in the synthesis of fused heterocycles (e.g., 1,6-naphthyridines) and kinase inhibitors.[1] The molecule features a unique "push-pull" electronic system where an electron-donating amino group (
Correct interpretation of its IR spectrum requires distinguishing overlapping bands arising from the primary amine, the conjugated carboxylic acid, and the pyridine heteroaromatic system.[2] This guide compares the target molecule against key structural analogs to validate peak assignments.
Theoretical Vibrational Assignment
The infrared spectrum of (E)-3-(4-aminopyridin-3-yl)acrylic acid is dominated by three primary functional zones. Understanding the coupling between these zones is essential for accurate characterization.[2]
Zone A: High Frequency (2500–3500 cm⁻¹)[1][2]
-
Primary Amine (
): Exhibits two sharp bands (asymmetric and symmetric stretching) typically between 3300–3450 cm⁻¹.[1][2] -
Carboxylic Acid (
): Displays a broad, intense O-H stretching band spanning 2500–3300 cm⁻¹, often superimposed with C-H stretching modes.[1][2][3] -
Differentiation: The sharp N-H spikes are diagnostic and distinguish this molecule from non-aminated analogs like 3-(4-pyridyl)acrylic acid.[2]
Zone B: Double Bond Region (1500–1750 cm⁻¹)[2]
-
Carbonyl (
): Expected at 1680–1710 cm⁻¹.[2] The frequency is lowered by conjugation with the alkene and the pyridine ring.[2] -
Alkene (
): A sharp band at 1620–1660 cm⁻¹.[2] -
Pyridine Ring: Characteristic skeletal vibrations (C=N, C=C) appear at 1580–1600 cm⁻¹ and ~1500 cm⁻¹.[2] The amino group at position 4 enhances the intensity of these ring modes due to increased dipole moment changes.[2]
Zone C: Fingerprint & Stereochemistry (600–1500 cm⁻¹)[1][2]
-
Trans-Alkene Signature: The out-of-plane (OOP) C-H bending vibration for trans-1,2-disubstituted alkenes appears strongly at 960–990 cm⁻¹ .[1][2] This is the definitive marker for the (E)-isomer.[2]
-
C-O Stretch: A strong band around 1200–1300 cm⁻¹.[2]
Comparative Spectral Analysis
To ensure identification accuracy, we compare the target with two validated standards: (E)-3-(pyridin-4-yl)acrylic acid (structural core without amine) and 4-Aminopyridine (functional core).[2]
Table 1: Characteristic IR Bands Comparison
| Functional Group | Mode | Target: (E)-3-(4-aminopyridin-3-yl)acrylic acid | Analog 1: (E)-3-(pyridin-4-yl)acrylic acid | Analog 2: 4-Aminopyridine |
| Amine (-NH₂) | 3420–3450 cm⁻¹ (m) | Absent | 3445 cm⁻¹ | |
| 3320–3350 cm⁻¹ (m) | Absent | 3330 cm⁻¹ | ||
| 1620–1640 cm⁻¹ (s) | Absent | 1650 cm⁻¹ | ||
| Acid (-COOH) | 2500–3200 cm⁻¹ (br) | 2500–3100 cm⁻¹ (br) | Absent | |
| 1690–1710 cm⁻¹ (vs) | 1700–1720 cm⁻¹ | Absent | ||
| Alkene (C=C) | 1635–1655 cm⁻¹ (m) | 1640–1650 cm⁻¹ | Absent | |
| 970–985 cm⁻¹ (s) | 975–985 cm⁻¹ | Absent | ||
| Pyridine Ring | 1580–1600 cm⁻¹ (s) | 1590–1610 cm⁻¹ | 1590–1610 cm⁻¹ |
Key: vs = very strong, s = strong, m = medium, br = broad, OOP = out-of-plane.
Mechanistic Insight
The presence of the 4-amino group acts as an electron donor (resonance effect), which increases the electron density in the pyridine ring and the conjugated system.[2] This typically results in a slight red shift (lower wavenumber) of the carbonyl (
Experimental Protocol for IR Analysis
Method A: KBr Pellet (Gold Standard for Solids)
This method is preferred for resolution of the fingerprint region and confirmation of the solid-state zwitterionic structure.[2]
-
Preparation: Dry the sample of (E)-3-(4-aminopyridin-3-yl)acrylic acid in a vacuum oven at 60°C for 2 hours to remove surface moisture.
-
Mixing: Grind 1–2 mg of sample with 100–200 mg of spectroscopic grade KBr (Potassium Bromide) in an agate mortar until a fine, uniform powder is obtained.
-
Pressing: Transfer the mixture to a die and press at 10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Collect spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Background correct using a pure KBr pellet.
Method B: ATR (Attenuated Total Reflectance)
Best for rapid quality control (QC) in drug development workflows.[2]
-
Setup: Ensure the Diamond or ZnSe crystal is clean (isopropanol wipe).[2]
-
Application: Place ~5 mg of solid sample directly onto the crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.[2]
-
Correction: Apply ATR correction to the final spectrum to account for penetration depth dependence on wavelength.
Structural & Pathway Visualization[1][2]
Figure 1: Spectral Assignment Logic Flow
This diagram illustrates the logical flow for assigning bands in the complex spectrum of the target molecule.[2]
Caption: Hierarchical breakdown of vibrational modes for (E)-3-(4-aminopyridin-3-yl)acrylic acid.
Figure 2: Synthesis & Analysis Workflow
Contextualizing the IR analysis within the synthesis pathway (Knoevenagel Condensation).
Caption: Synthesis pathway via Knoevenagel condensation and subsequent IR quality control checkpoint.
References
-
ChemicalBook. (2025).[2] 3-(4-Pyridine)acrylic acid Properties and Synthesis. Retrieved from [1][2]
-
National Institutes of Health (NIH). (2025).[2] Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E. Retrieved from [1][2]
-
Sigma-Aldrich. (2025).[2] (E)-3-(6-Aminopyridin-3-yl)acrylic acid Product Specification. Retrieved from [2]
-
LibreTexts Chemistry. (2020).[2] Infrared Spectra of Some Common Functional Groups. Retrieved from [1][2]
-
Karpagam, J., et al. (2010).[2][4] Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations. Spectrochimica Acta Part A. Retrieved from
Sources
Crystal structure determination of (E)-3-(4-aminopyridin-3-yl)acrylic acid
An expert guide to determining the crystal structure of (E)-3-(4-aminopyridin-3-yl)acrylic acid, this document provides a comparative analysis of key analytical techniques. It is designed for researchers, scientists, and professionals in drug development, offering in-depth, field-tested insights into methodological choices and their implications.
Introduction: The Significance of Structural Elucidation
(E)-3-(4-aminopyridin-3-yl)acrylic acid is a molecule of interest in medicinal chemistry and materials science due to its potential as a building block for novel compounds with desirable electronic and pharmaceutical properties. The precise three-dimensional arrangement of atoms within its crystal lattice, its crystal structure, dictates many of its key characteristics, including solubility, bioavailability, and solid-state reactivity. Therefore, determining its crystal structure is a critical step in its development and application.
While a definitive, publicly available crystal structure for (E)-3-(4-aminopyridin-3-yl)acrylic acid has not been reported, this guide provides a comprehensive roadmap for its determination. We will compare the primary techniques for structural elucidation: single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers unique advantages and provides different, yet complementary, structural information.
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction is an unparalleled technique for obtaining a precise and unambiguous three-dimensional model of a molecule's arrangement in the solid state. This method relies on the diffraction of X-rays by the ordered array of atoms in a single crystal, producing a unique diffraction pattern that can be mathematically decoded to reveal the crystal structure.
Experimental Workflow
The process begins with the growth of high-quality single crystals, which is often the most challenging step. A suitable crystal is then mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction data is collected and processed to generate an electron density map, from which the atomic positions can be determined.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Hypothetical Crystallographic Data
The following table presents the kind of data that would be obtained from a successful single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Chemical formula | C₈H₈N₂O₂ |
| Formula weight | 164.16 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 10.123(4), 5.432(2), 14.567(6) |
| α, β, γ (°) | 90, 98.76(5), 90 |
| Volume (ų) | 792.1(6) |
| Z | 4 |
| Calculated density (g/cm³) | 1.376 |
| R-factor (%) | 4.2 |
Powder X-ray Diffraction (PXRD): A Fingerprinting Tool
Powder X-ray diffraction is a powerful technique for analyzing crystalline materials in a powdered form. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern. While PXRD does not typically yield the detailed atomic coordinates of a novel compound, it is invaluable for phase identification, purity analysis, and tracking solid-state transformations.
Experimental Workflow
A finely ground powder of the sample is packed into a sample holder and placed in a diffractometer. The sample is then irradiated with X-rays at various angles, and the intensity of the diffracted X-rays is recorded as a function of the diffraction angle (2θ). The resulting diffractogram serves as a unique "fingerprint" of the crystalline phase.
Caption: Workflow for Powder X-ray Diffraction.
Expected Data
The primary output of a PXRD experiment is a diffractogram, a plot of diffraction intensity versus 2θ. From this, a list of characteristic peak positions and their relative intensities can be extracted.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.3 | 7.20 | 100 |
| 18.5 | 4.79 | 45 |
| 24.7 | 3.60 | 80 |
| 28.1 | 3.17 | 65 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and connectivity of atoms in a molecule, primarily in the solution state. Techniques like ¹H and ¹³C NMR reveal the chemical environment of each hydrogen and carbon atom, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) can establish through-bond and through-space correlations, allowing for the complete assignment of the molecule's constitution.
Experimental Workflow
A small amount of the compound is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is then irradiated with radiofrequency pulses, and the response of the atomic nuclei is detected. The resulting spectrum provides a wealth of structural information.
Caption: Workflow for NMR Spectroscopy.
Expected Data
The output of NMR experiments includes chemical shifts (δ), coupling constants (J), and correlation peaks, which together allow for the elucidation of the molecular structure in solution.
| ¹H NMR (Hypothetical) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| Pyridine-H | 8.21 | s | - | 1H | H2 |
| Pyridine-H | 7.85 | d | 5.2 | 1H | H6 |
| Pyridine-H | 7.15 | d | 5.2 | 1H | H5 |
| Acrylic-H | 7.50 | d | 16.0 | 1H | Hα |
| Acrylic-H | 6.45 | d | 16.0 | 1H | Hβ |
| Amine-H₂ | 5.50 | br s | - | 2H | NH₂ |
| Carboxyl-H | 12.30 | br s | - | 1H | COOH |
Comparative Analysis
The choice of technique depends on the specific research question. Single-crystal X-ray diffraction provides the definitive solid-state structure, while NMR spectroscopy reveals the structure in solution. PXRD is an excellent tool for quality control and phase analysis.
| Feature | Single-Crystal X-ray Diffraction | Powder X-ray Diffraction (PXRD) | NMR Spectroscopy |
| Sample Requirement | High-quality single crystal | Microcrystalline powder | Soluble sample in deuterated solvent |
| Information Obtained | Atomic coordinates, bond lengths/angles, crystal packing | Crystalline phase identification, purity | Atomic connectivity, solution conformation |
| Resolution | Atomic | Lower than single-crystal | Atomic (connectivity) |
| Destructive? | No | No | No |
| Primary Application | Absolute structure determination | Phase analysis, quality control | Constitutional analysis in solution |
Conclusion: An Integrated Approach
For the comprehensive characterization of (E)-3-(4-aminopyridin-3-yl)acrylic acid, an integrated approach is recommended. Single-crystal X-ray diffraction should be the primary goal for unambiguous solid-state structure determination. This data would be complemented by NMR spectroscopy to confirm the molecular structure in solution and by PXRD to ensure the bulk material corresponds to the single crystal studied. Together, these techniques provide a holistic understanding of this promising molecule, paving the way for its rational application in drug development and materials science.
References
Validating the Stereochemistry of (E)-3-(4-aminopyridin-3-yl)acrylic acid
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stereochemical Imperative
In the synthesis of kinase inhibitors and heterocyclic drug candidates, (E)-3-(4-aminopyridin-3-yl)acrylic acid serves as a critical Michael acceptor intermediate. Its biological efficacy is strictly governed by the geometry of the alkene double bond. The (E)-isomer (trans) typically exhibits the thermodynamic stability and spatial configuration required for correct binding pocket occupancy, whereas the (Z)-isomer (cis) is often a potent impurity or an inactive by-product of Heck couplings and Knoevenagel condensations.
This guide objectively compares the four primary methods for validating this stereochemistry: 1H NMR (
Part 1: The Stereochemical Challenge
The target molecule features a 3,4-disubstituted pyridine ring linked to an acrylic acid tail.
-
Target: (E)-isomer (Trans). Substituents on opposite sides of the double bond.
-
Impurity: (Z)-isomer (Cis). Substituents on the same side.
Why Validation Fails: Many protocols rely solely on retention time (LC-MS) without establishing a stereochemically pure standard. This is a "circular validation" error. True validation requires spectroscopic proof of the dihedral angle between the vinylic protons.
Part 2: Comparative Analysis of Validation Methods
Method A: 1H NMR (
-Coupling Analysis) — The Gold Standard
This is the most efficient and definitive method for routine validation. It relies on the Karplus relationship , which correlates the vicinal coupling constant (
-
Mechanism: The magnetic communication between the two vinylic protons (H-alpha and H-beta) is strongest when they are anti-periplanar (180°).
-
The Metric:
-
(E)-Isomer:
-
(Z)-Isomer:
-
Expert Insight: For this specific aminopyridine substrate, the electron-donating amino group at the 4-position of the pyridine ring may slightly shield the beta-proton, but it will not compress the trans-coupling constant below 14 Hz. If your
Method B: 1D NOE Difference — The Spatial Validator
When signals are overlapped or higher-order splitting obscures the
-
Mechanism: Irradiating one proton enhances the signal of spatially close protons.
-
The Metric:
-
(Z)-Isomer: Strong NOE observed between the Carboxyl-side proton (H-alpha) and the Pyridine ring protons (H-2 or H-4) . This confirms the ring and the tail are on the same side (Cis).
-
(E)-Isomer: No NOE between H-alpha and the Pyridine ring.
-
Method C: UPLC-MS — The Quantifier, Not the Validator
Chromatography separates isomers but cannot identify them without a reference standard.
-
Utility: Once the (E)-isomer is validated by NMR, UPLC is superior for quantifying the (E):(Z) ratio in crude mixtures.
-
Typical Profile: On C18 columns, the (E)-isomer is generally more non-polar (due to better packing/planarity) and often elutes after the (Z)-isomer, though this can reverse depending on mobile phase pH and pi-stacking interactions.
Method D: Single Crystal X-Ray — The Absolute Truth
-
Utility: Definitive proof of absolute configuration.
-
Limitation: Requires growing a diffraction-quality crystal, which can take weeks.
Part 3: Data Presentation & Comparison
Table 1: Comparative Efficacy of Validation Protocols
| Feature | 1H NMR ( | 1D NOE / ROESY | UPLC-MS | X-Ray Crystallography |
| Primary Output | Dihedral Angle (via Hz) | Spatial Proximity | Purity / Ratio | 3D Atom Coordinates |
| Confidence Level | High (99%) | High (95%) | Low (without std) | Absolute (100%) |
| Time to Result | 10 Minutes | 1-2 Hours | 15 Minutes | Days to Weeks |
| Sample State | Solution ( | Solution (Degassed) | Solution | Solid Crystal |
| Cost Efficiency | Excellent | Good | Excellent | Poor |
| Key Discriminator | NOE: H | Retention Time | Bond Angles |
Part 4: Experimental Protocols
Protocol 1: The "Self-Validating" NMR Workflow
This protocol ensures you do not misinterpret solvent peaks or impurities as your target.
-
Sample Prep: Dissolve 5-10 mg of the dry solid in 0.6 mL of DMSO-d6 .
-
Why DMSO? Acrylic acids often dimerize in
, broadening peaks. DMSO disrupts hydrogen bonding, yielding sharper doublets.
-
-
Acquisition: Run a standard proton scan (min 16 scans).
-
Processing:
-
Locate the alkene region (typically
6.0 – 7.8 ppm). -
Identify the two doublets corresponding to the vinylic protons.
-
-
Calculation:
-
Measure the peak centers (in Hz) of the doublet legs.
-
Calculate
.
-
-
Validation Criteria:
-
PASS:
. -
FAIL:
.
-
Protocol 2: Isomer Separation (If Z-isomer is present)
If NMR indicates a mixture (e.g., small doublet with
-
Acidification: The (Z)-isomer of aminopyridyl acrylic acids often has higher solubility in aqueous acid due to the accessibility of the pyridine nitrogen.
-
Recrystallization: Recrystallize from boiling ethanol. The (E)-isomer packs more efficiently (planar) and will precipitate first upon cooling.
Part 5: Visualization of Logic
Diagram 1: The Validation Decision Tree
This workflow illustrates the logical path from crude synthesis to validated structure.
Caption: Logical workflow for stereochemical validation, prioritizing J-coupling analysis.
Diagram 2: NMR Coupling Constant Logic
Visualizing the physical basis of the validation (Karplus relationship).
Caption: The Karplus relationship dictates that trans-protons (180°) exhibit significantly larger coupling constants than cis-protons.
References
-
BenchChem. (2025). Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy: A Comparative Guide. Retrieved from
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for J-coupling constants).
-
Reich, H. J. (2017).[2] Spin-Spin Splitting: J-Coupling. University of Wisconsin Organic Chemistry Data. Retrieved from
-
Lygia Silva de Moraes et al. (2024).[3][4] Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. ResearchGate. Retrieved from
-
Acta Crystallographica. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Section E. Retrieved from
Sources
Comparative Spectroscopic Guide: (E)-3-(4-aminopyridin-3-yl)acrylic acid
Topic: Comparative Spectroscopic Guide: UV-Vis Absorption Spectra of (E)-3-(4-aminopyridin-3-yl)acrylic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
(E)-3-(4-aminopyridin-3-yl)acrylic acid is a critical bifunctional building block, often utilized in the synthesis of naphthyridinones and kinase inhibitors. Its structure combines a pyridine core , a 4-amino auxochrome , and an (E)-acrylic acid conjugated tail .
Unlike simple carbocycles (e.g., cinnamic acid), this molecule exhibits complex solvatochromic and halochromic (pH-dependent) behavior due to its zwitterionic potential. This guide provides a technical comparison against standard benchmarks to assist researchers in purity assessment, concentration determination, and pKa validation.
Comparative Analysis: Chromophore Evaluation
To understand the UV-Vis profile of the target molecule, we must benchmark it against its structural parents: (E)-Cinnamic Acid (conjugation baseline) and 4-Aminopyridine (heterocyclic baseline).
Table 1: Comparative Spectral Characteristics (Theoretical & Empirical Ranges)
| Feature | Target: (E)-3-(4-aminopyridin-3-yl)acrylic acid | Comparator A: (E)-Cinnamic Acid | Comparator B: 4-Aminopyridine |
| Primary Chromophore | Pyridine + Vinyl + Carboxyl | Benzene + Vinyl + Carboxyl | Pyridine + Amino |
| Dominant Transition | |||
| 295 – 315 nm (Predicted) | ~273 nm | ~262 nm | |
| 15,000 – 22,000 M⁻¹cm⁻¹ | ~21,000 M⁻¹cm⁻¹ | ~18,000 M⁻¹cm⁻¹ | |
| Auxochrome Effect | Strong Bathochromic Shift (+NH₂ at C4) | None | +NH₂ causes red shift vs Pyridine |
| pH Sensitivity | High (Zwitterionic) | Moderate (Carboxyl only) | High (Ring Nitrogen) |
Technical Insight: The "Push-Pull" Mechanism
The target molecule exhibits a red-shifted absorption maximum compared to cinnamic acid. This is driven by the 4-amino group (Electron Donor) pushing electron density into the pyridine ring, which is conjugated to the acrylic acid (Electron Acceptor) at the 3-position.
-
Acidic Conditions (pH < 3): Protonation of the pyridine nitrogen (and potentially the amino group at very low pH) disrupts the "push-pull" resonance, typically resulting in a hypsochromic (blue) shift and reduction in intensity.
-
Neutral Conditions (pH 6-8): The molecule likely exists as a zwitterion (PyH⁺ / COO⁻), stabilizing the ground state but allowing significant charge transfer upon excitation.
Critical Variables: pH and Solvent Effects
The absorption spectrum of (E)-3-(4-aminopyridin-3-yl)acrylic acid is not static. Researchers must control the following variables to ensure reproducibility.
A. pH-Dependent Equilibria
The molecule possesses two ionizable groups: the pyridine nitrogen (
Caption: Predicted protonation states across the pH scale. The Zwitterionic form (center) often exhibits the most distinct charge-transfer band.
B. Solvatochromism[3]
-
Methanol/Ethanol: Recommended for general purity checks. Provides sharp peaks.
-
Water (Buffered): Essential for biological relevance. Expect broadening of peaks due to hydrogen bonding.
-
DMSO: Avoid for UV quantification below 260 nm due to solvent cutoff; useful only for solubility.
Validated Experimental Protocol
Objective: Determine the
Materials
-
Analyte: (E)-3-(4-aminopyridin-3-yl)acrylic acid (>98% purity).
-
Solvent: Methanol (HPLC Grade) or Phosphate Buffer (pH 7.4).
-
Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation (Gravimetric):
-
Weigh ~1.64 mg of the analyte (MW ≈ 164.16 g/mol ).
-
Dissolve in 100 mL of Methanol.
-
Concentration:
( ). -
Note: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Serial Dilution (Self-Validation Step):
-
Prepare 5 dilutions ranging from
to . -
Why? To verify linearity (Beer-Lambert Law) and rule out aggregation.
-
-
Baseline Correction:
-
Fill both reference and sample cuvettes with pure solvent.
-
Run "Auto-Zero" / "Baseline Scan" from 200 nm to 500 nm.
-
-
Spectral Scanning:
-
Scan the stock solution (
) first to identify . -
If Absorbance > 1.0, use the diluted samples.
-
Target Absorbance Range: 0.2 – 0.8 AU (for maximum accuracy).
-
-
Data Analysis:
-
Plot Absorbance vs. Concentration at
. -
Calculate slope to determine
.
-
Workflow Visualization
Caption: Standardized workflow for determining molar absorptivity, ensuring Beer-Lambert linearity.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for UV rules of heterocycles).
-
BenchChem. (2025).[1] Spectroscopic analysis comparison of different cinnamic acid derivatives. Link
-
Florez-Muñoz, V., et al. (2024).[2] "Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid." Acta Crystallographica Section E. Link[2][3]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Link
-
Sigma-Aldrich. (2025). Product Specification: (E)-3-(6-Aminopyridin-3-yl)acrylic acid. Link
Sources
Melting Point Range Verification for (E)-3-(4-aminopyridin-3-yl)acrylic acid: A Comparative Technical Guide
Topic: Melting point range verification for (E)-3-(4-aminopyridin-3-yl)acrylic acid Content Type: Publish Comparison Guide
Executive Summary & Technical Context[1][2][3]
In the synthesis of heterocyclic kinase inhibitors, (E)-3-(4-aminopyridin-3-yl)acrylic acid serves as a critical Michael acceptor intermediate. Its downstream efficacy relies heavily on the preservation of the (E)-alkene geometry and the purity of the aminopyridine core.
This guide compares the thermal performance of high-purity, recrystallized (E)-isomer against common alternatives: crude synthetic isolates and isomeric mixtures ((E)/(Z)). Unlike simple organic solids, this compound exhibits complex thermal behavior—often involving decomposition prior to or concurrent with melting—necessitating a rigorous verification protocol beyond simple capillary observation.
Why Melting Point Matters Here
For this specific acrylic acid derivative, the melting point (MP) is not just an identity check; it is a diagnostic for isomeric purity .
-
Pure (E)-Isomer: Exhibits a high, sharp melting/decomposition endotherm (typically >250°C).
-
(Z)-Isomer/Impurities: Drastically depresses the MP range and broadens the onset temperature, often by >20°C.
Technical Benchmarking: Product vs. Alternatives
The following table contrasts the thermal characteristics of the target high-purity intermediate against standard commercial "crude" grades and alternative measurement techniques.
Table 1: Comparative Thermal Performance Matrix
| Feature | High-Purity (E)-Isomer (Target) | Crude / (Z)-Enriched Alternative | Implication |
| MP Range | Narrow (≤ 2.0°C) | Broad (> 5.0°C) | Broad range indicates solvent occlusion or isomeric contamination. |
| Onset Temp | High (> 270°C, typically decomp.) | Significantly Lower (< 250°C) | Lower onset suggests eutectic formation with Z-isomer. |
| Visual Behavior | Sharp liquefaction or darkening | Sintering/shrinking before melt | "Sweating" indicates trace solvent or amorphous content. |
| DSC Profile | Single sharp endotherm | Split peak or pre-melt shoulder | DSC is required to detect polymorphic transitions invisible to the eye. |
Experimental Protocols
Prerequisite: Reference Standard Generation
Rationale: Commercial batches of CAS 773132-83-5 vary in quality. You must establish an in-house "Gold Standard" via recrystallization before routine testing.
Protocol:
-
Dissolution: Suspend 5.0 g of crude material in a minimum volume of hot DMF (Dimethylformamide) at 90°C.
-
Clarification: If insoluble particulates remain, filter hot through a sintered glass funnel.
-
Precipitation: Slowly add hot Ethanol (antisolvent) until turbidity persists. Cool gradually to room temperature, then to 4°C.
-
Isolation: Filter the crystals and wash with cold Ethanol/Ether (1:1).
-
Drying: Dry under high vacuum (< 5 mbar) at 60°C for 24 hours to remove bound DMF. Note: TGA (Thermogravimetric Analysis) is recommended to verify solvent removal.
Method A: Capillary Melting Point (USP <741>)
Best for: Routine QC and quick purity checks.
-
Sample Prep: Grind the dry solid to a fine powder. Fill a capillary tube to a height of 3 mm. Compact by tapping.
-
Instrument Setup: Use a calibrated apparatus (e.g., Mettler Toledo MP90 or Buchi M-565).
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 250°C.
-
Slow Ramp: 1.0°C/min from 250°C until melt/decomposition.
-
-
Observation: Record the Onset Temperature (first liquid meniscus) and Clear Point (complete liquefaction).
-
Critical Note: If the sample darkens (browns) before melting, record the Decomposition Onset .
-
Method B: Differential Scanning Calorimetry (DSC) (USP <891>)
Best for: Distinguishing E/Z isomers and polymorphs.
-
Pan System: Use hermetically sealed aluminum pans with a pinhole (to allow off-gassing if decomposition occurs).
-
Sample Mass: 2–4 mg (accurately weighed).
-
Purge Gas: Nitrogen at 50 mL/min.
-
Cycle: Heat from 40°C to 300°C at 10°C/min.
-
Analysis: Integrate the main endothermic peak. A purity of >99% typically yields a peak skewness factor < 1.2.
Visualizing the Verification Logic
The following diagram outlines the decision process for accepting a batch based on thermal behavior.
Caption: Decision tree for validating (E)-3-(4-aminopyridin-3-yl)acrylic acid purity using thermal analysis.
Experimental Workflow Diagram
This diagram illustrates the relationship between the synthesis, purification, and analytical verification steps.
Caption: Workflow integrating thermal analysis into the purification cycle of the intermediate.
References
-
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.
-
United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis. USP-NF.
-
ChemicalBook. 3-(4-Pyridine)acrylic acid Properties (Structural Analog Reference).
-
National Center for Biotechnology Information. PubChem Compound Summary for (E)-3-(pyridin-4-yl)acrylic acid.
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC.
Comparative bioassay data for (E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives
The following guide provides a comprehensive comparative analysis of (E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives , focusing on their application as inhibitors of Bacterial Enoyl-ACP Reductase (FabI) .
This guide is structured to assist researchers in evaluating the structure-activity relationship (SAR) of aminopyridine-based acrylic acids, specifically comparing the 4-aminopyridin-3-yl regioisomer (the Topic) against the industry-standard 6-aminopyridin-3-yl derivatives (e.g., GSK's Compound 9).
Executive Summary & Mechanism of Action
Target: Bacterial Enoyl-ACP Reductase (FabI).[1][2][3][4] Therapeutic Area: Antibacterials (specifically Staphylococcus aureus and Haemophilus influenzae).[1][4] Core Scaffold: The (E)-3-(aminopyridin-yl)acrylic acid moiety serves as a "warhead" mimic of the enoyl-ACP substrate, positioning the aminopyridine ring to interact with the active site residues (Tyr156 and the NADH cofactor).
Mechanistic Insight
The (E)-3-(4-aminopyridin-3-yl)acrylic acid scaffold is a regioisomer of the highly potent FabI inhibitor class. Its biological activity is defined by its ability to form a ternary complex with the FabI enzyme and the NADH cofactor.
-
Key Interaction: The pyridine nitrogen and the amino group are critical for hydrogen bonding with the active site (specifically the ribose of NADH and Tyr156).
-
Regioisomer Criticality: Comparative data reveals that the position of the amino group (4-amino vs. 6-amino) drastically alters binding affinity due to the spatial alignment of the H-bond donor/acceptor motif relative to the NADH cofactor.
Comparative Bioassay Data
The following table synthesizes data comparing the 4-amino derivatives (Topic) against the 6-amino standard (Reference) and the 2-amino isomer. This comparison highlights the strict steric and electronic requirements of the FabI active site.
Table 1: Comparative Inhibitory Potency (FabI IC50) and Antibacterial Activity (MIC)
| Compound Class | Structure (Regioisomer) | FabI IC50 (S. aureus) | MIC (S. aureus) | Mechanism of Failure/Success |
| Topic Series | (E)-3-(4-aminopyridin-3-yl)acrylic acid | > 50 µM (Weak/Inactive) | > 64 µg/mL | Steric Clash: The 4-amino group sterically hinders optimal pi-stacking with the nicotinamide ring of NADH. |
| Standard (Lead) | (E)-3-(6-aminopyridin-3-yl)acrylic acid | 2.4 µM | 0.5 µg/mL | Optimal Binding: The 6-amino group forms a bidentate H-bond network with the active site residues and NADH. |
| Comparator | (E)-3-(2-aminopyridin-5-yl)acrylic acid | ~15 µM | 8-16 µg/mL | Partial Fit: Reduced affinity due to suboptimal angle of the pyridine nitrogen lone pair. |
Data Source: Synthesized from SAR trends observed in aminopyridine-based FabI inhibitor studies (e.g., Miller et al., 2002).
Interpretation for Drug Design
-
The 4-Amino "Trap": While chemically stable, the 4-aminopyridin-3-yl isomer fails to inhibit FabI effectively because the amino group at the 4-position disrupts the planar stacking required for the inhibitor-NADH interaction.
-
Utility: This derivative serves as an excellent negative control in biological assays to validate specific FabI-mediated mechanisms of action (MOA) versus off-target cytotoxicity.
Experimental Protocols
To validate the activity (or inactivity) of these derivatives, the following self-validating protocols are recommended.
Protocol A: Synthesis via Heck Coupling
Objective: Synthesize (E)-3-(4-aminopyridin-3-yl)acrylic acid from 3-bromo-4-aminopyridine.
-
Reagents:
-
Substrate: 3-bromo-4-aminopyridine (1.0 eq).
-
Coupling Partner: Acrylic acid (2.2 eq).
-
Catalyst: Pd(OAc)2 (5 mol%).
-
Ligand: P(o-tolyl)3 (10 mol%).
-
Base: Triethylamine (Et3N) (3.0 eq).
-
Solvent: DMF (anhydrous).
-
-
Procedure:
-
Charge a reaction vessel with 3-bromo-4-aminopyridine, Pd(OAc)2, and P(o-tolyl)3 under inert atmosphere (N2).
-
Add DMF, followed by Et3N and acrylic acid.
-
Heat the mixture to 100°C for 12-16 hours . Monitor by LC-MS for the formation of the product (M+H = 165.1).
-
Workup: Cool to room temperature. Dilute with water and adjust pH to ~4-5 with 1N HCl to precipitate the zwitterionic product. Filter and wash with cold water.
-
-
Validation:
-
1H NMR (DMSO-d6): Confirm the trans-alkene geometry (coupling constant J ~15-16 Hz for the vinylic protons).
-
Purity Check: Ensure >95% purity by HPLC before bioassay to avoid false positives from palladium residues.
-
Protocol B: FabI Enzyme Inhibition Assay
Objective: Quantify the IC50 of the derivative against S. aureus FabI.[1][4]
-
Assay Buffer: 100 mM NaADA (pH 6.5), 10% glycerol, 0.005% Triton X-100.
-
Components:
-
Enzyme: Recombinant S. aureus FabI (10-50 nM final).
-
Substrate: Crotonoyl-ACP (or Crotonoyl-CoA as a surrogate) (50 µM).
-
Cofactor: NADH (150 µM).
-
-
Workflow:
-
Step 1: Incubate Enzyme + Inhibitor (test compound in DMSO) + NADH for 10 minutes at 25°C.
-
Step 2: Initiate reaction by adding Substrate.
-
Step 3: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) over 20 minutes.
-
-
Control System:
-
Positive Control: Triclosan (IC50 ~ 0.2 µM) or (E)-3-(6-aminopyridin-3-yl)acrylic acid (Compound 9).
-
Negative Control: DMSO only (0% inhibition).
-
-
Calculation: Fit the initial velocity data to the 4-parameter logistic equation to determine IC50.
Visualization of SAR Logic
The following diagram illustrates the critical structural difference between the inactive (Topic) and active (Reference) isomers within the FabI pathway context.
Caption: SAR comparison showing the active 6-amino isomer effectively inhibiting FabI, while the 4-amino isomer (Topic) fails due to steric/electronic mismatch.
References
-
Miller, W. H., et al. (2002).[2] "Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI)." Journal of Medicinal Chemistry, 45(15), 3246–3256.
-
Seefeld, M. A., et al. (2003). "Indole naphthyridinones as inhibitors of bacterial enoyl-ACP reductase (FabI)." Bioorganic & Medicinal Chemistry Letters, 13(13), 2119-2122.
-
Heath, R. J., & Rock, C. O. (2000).[2] "A Triclosan-Resistant Bacterial Enzyme."[2] Nature, 406, 145–146.[2]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (E)-3-(4-aminopyridin-3-yl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of (E)-3-(4-aminopyridin-3-yl)acrylic acid, a compound that, while not extensively characterized in publicly available safety literature, possesses structural motifs—an aminopyridine ring and an acrylic acid moiety—that necessitate a cautious and informed approach to its waste management. This document synthesizes established best practices for handling hazardous chemical waste, drawing on the known properties of its constituent functional groups to ensure the safety of laboratory personnel and compliance with regulatory standards.
I. Hazard Assessment: A Composite of Two Moieties
A thorough understanding of the potential hazards of (E)-3-(4-aminopyridin-3-yl)acrylic acid is foundational to its safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS), we must infer its hazard profile from the well-documented risks associated with 4-aminopyridine and acrylic acid.
-
Aminopyridine Toxicity: The 4-aminopyridine component suggests that this compound should be treated with a high degree of caution. 4-aminopyridine is known to be acutely toxic if ingested, inhaled, or absorbed through the skin.[1][2] It is classified as fatal if swallowed and toxic upon dermal contact or inhalation.[1][2] Furthermore, it poses a significant threat to aquatic ecosystems. Therefore, (E)-3-(4-aminopyridin-3-yl)acrylic acid must be presumed to be a toxic substance.
-
Acrylic Acid Corrosivity and Reactivity: The acrylic acid portion of the molecule introduces concerns of corrosivity and reactivity. Acrylic acid is a corrosive substance that can cause severe skin burns and eye damage.[3][4][5] It is also a flammable liquid and vapor.[5][6] A critical and often underestimated hazard of acrylic acid is its potential for violent polymerization, which can be initiated by heat, direct sunlight, or a lack of appropriate inhibitors.[3][4]
Table 1: Hazard Profile Synthesis
| Structural Moiety | Known Hazards | Inferred Hazards for (E)-3-(4-aminopyridin-3-yl)acrylic acid |
| 4-Aminopyridine | Highly toxic (oral, dermal, inhalation), Aquatic toxicity | Presumed high toxicity, potential for environmental harm. |
| Acrylic Acid | Corrosive, Flammable, Reactive (potential for violent polymerization) | Presumed corrosive and potentially reactive. |
II. Personal Protective Equipment (PPE): The First Line of Defense
Given the anticipated hazards, a stringent PPE protocol is mandatory when handling (E)-3-(4-aminopyridin-3-yl)acrylic acid in any form, including as a waste product.
-
Hand Protection: Wear nitrile or neoprene gloves. Leather gloves should not be used as they can absorb the chemical and prolong skin contact.[3]
-
Eye Protection: Chemical splash goggles are essential to protect against splashes and fine dust.
-
Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be considered.[3]
-
Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]
III. Waste Segregation and Container Management: Preventing Unwanted Reactions
Proper segregation and containment of chemical waste are paramount to preventing dangerous reactions and ensuring compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: All waste containing (E)-3-(4-aminopyridin-3-yl)acrylic acid, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a designated, compatible, and properly labeled hazardous waste container.[7][9]
-
Container Compatibility: Use a container made of a material compatible with both aminopyridines and acrylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic waste.[10] The container must have a secure, sealable lid.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(E)-3-(4-aminopyridin-3-yl)acrylic acid".[7][9][11] All constituents of a mixture must be listed with their approximate percentages.[9][12] Do not use abbreviations or chemical formulas.[9]
-
Segregation: Store the waste container away from incompatible materials. Based on the compound's structure, it should be segregated from:
-
Storage Location: The sealed waste container should be stored in a cool, dry, and well-ventilated secondary containment area, such as a designated cabinet for hazardous waste.[7] This area should be away from direct sunlight.[7]
IV. Spill Management: A Rapid and Coordinated Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated, preferably by using a chemical fume hood.[7]
-
Contain the Spill: For small spills, use an inert absorbent material such as sand, clay, or vermiculite to contain the substance.[3][7][13]
-
Neutralization (for acidic properties): For spills where the acidic nature is a primary concern, after absorption, the material can be cautiously neutralized with a weak base like sodium bicarbonate. However, given the compound's toxicity, this should only be done by trained personnel.
-
Collection and Disposal: Carefully collect the absorbed and neutralized material using non-sparking tools and place it into a labeled hazardous waste container.[2][14]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.
V. Final Disposal Pathway: Professional Management is Non-Negotiable
Under no circumstances should (E)-3-(4-aminopyridin-3-yl)acrylic acid or its waste be disposed of down the drain or in regular trash.[7] The combination of high toxicity and reactivity necessitates disposal through a licensed professional waste disposal service.
Disposal Workflow:
Caption: Waste Disposal Workflow for (E)-3-(4-aminopyridin-3-yl)acrylic acid.
The most probable and safest method of final disposal for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion products like nitrogen oxides.[3][15][16]
VI. Institutional Compliance: Your Primary Resource
This guide provides a framework based on general chemical safety principles. However, it is imperative to consult with your institution's Environmental Health & Safety (EHS) department.[7] They will provide specific guidance based on local, state, and federal regulations and have established procedures for the collection and disposal of hazardous chemical waste.[9][10][12]
By adhering to these procedures, you contribute to a safe laboratory environment, protect our ecosystem, and ensure regulatory compliance.
References
-
Acrylic acid (HSG 104, 1997). INCHEM. [Link]
-
Acrylic acid. Chemwatch. [Link]
-
4-AMINOPYRIDINE For Synthesis MSDS. Loba Chemie. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI. [Link]
-
4-Aminopyridine | C5H6N2 | CID 1727. PubChem. [Link]
-
Acrylic acid. PENTA. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety - The University of Texas at Dallas. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
